molecular formula C8H11N3O2 B033918 2-Ethylamino-5-methyl-3-nitropyridine CAS No. 106690-40-8

2-Ethylamino-5-methyl-3-nitropyridine

Cat. No.: B033918
CAS No.: 106690-40-8
M. Wt: 181.19 g/mol
InChI Key: CKFFJTNXAIVBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylamino-5-methyl-3-nitropyridine is a strategically substituted pyridine derivative of significant interest in medicinal chemistry and materials science research. Its core structure, featuring an ethylamino group at the 2-position and a nitro group at the 3-position, makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. Researchers primarily utilize this compound as a key building block in the development of novel pharmacologically active molecules, particularly for targeting central nervous system (CNS) disorders. The electron-withdrawing nitro group and the electron-donating ethylamino group create a push-pull system that can influence the compound's electronic properties, binding affinity, and overall bioavailability. Its primary research value lies in its role as a precursor for the synthesis of potential kinase inhibitors, receptor antagonists, and other small-molecule therapeutics. While its specific mechanism of action is highly dependent on the final synthesized compound, its intrinsic molecular scaffold is designed to interact with various enzymatic pockets and biological targets. This reagent is provided with high purity to ensure reproducibility in your experiments, facilitating advancements in drug discovery programs and the development of advanced organic materials.

Properties

IUPAC Name

N-ethyl-5-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-3-9-8-7(11(12)13)4-6(2)5-10-8/h4-5H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFFJTNXAIVBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546407
Record name N-Ethyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106690-40-8
Record name N-Ethyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Ethylamino-5-methyl-3-nitropyridine, a valuable substituted pyridine derivative. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-chloro-5-methyl-3-nitropyridine, followed by a nucleophilic aromatic substitution to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Significance of Substituted Nitropyridines

Substituted nitropyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring, an electron-deficient aromatic system, is rendered even more susceptible to nucleophilic attack by the presence of a strongly electron-withdrawing nitro group. This electronic characteristic makes them versatile building blocks for the synthesis of more complex molecules. Specifically, 2-amino-3-nitropyridine derivatives are key intermediates in the development of various pharmaceutical agents, owing to their ability to participate in a wide range of chemical transformations. The title compound, this compound, is a member of this important class of molecules.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway for the synthesis of this compound involves a two-step reaction sequence. This strategy is predicated on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 2-Hydroxy-5-methyl-3-nitropyridine Intermediate 2-Chloro-5-methyl-3-nitropyridine Start->Intermediate Chlorination (SOCl₂) Final_Product This compound Intermediate->Final_Product Nucleophilic Aromatic Substitution (Ethylamine)

Caption: Overall synthetic workflow for this compound.

This approach is advantageous due to the ready availability of the starting materials and the generally high yields and selectivity of the individual reactions.

PART 1: Synthesis of the Key Intermediate: 2-Chloro-5-methyl-3-nitropyridine

The initial step in this synthesis is the conversion of 2-hydroxy-5-methyl-3-nitropyridine to its corresponding 2-chloro derivative. The hydroxyl group at the 2-position of a pyridine ring can be readily displaced by a chlorine atom using a variety of chlorinating agents. For this transformation, thionyl chloride (SOCl₂) is a particularly effective and commonly used reagent.

Mechanism Insight: The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The addition of a catalytic amount of a tertiary amine or dimethylformamide (DMF) can accelerate the reaction.

Experimental Protocol: Chlorination of 2-Hydroxy-5-methyl-3-nitropyridine

This protocol is based on established procedures for the chlorination of hydroxypyridines.[1]

Materials:

  • 2-Hydroxy-5-methyl-3-nitropyridine

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF, catalytic)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methyl-3-nitropyridine (1.0 eq).

  • Carefully add thionyl chloride (excess, e.g., 10-15 eq) to the flask.

  • Add a catalytic amount of dimethylformamide (e.g., a few drops).

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The residue is then cautiously diluted with cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude 2-chloro-5-methyl-3-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., hexane/methylene chloride) to yield the pure product.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Stoichiometric RatioTypical Yield
2-Hydroxy-5-methyl-3-nitropyridine154.121.0-
Thionyl chloride118.97Excess-
2-Chloro-5-methyl-3-nitropyridine172.57-~92%[1]

PART 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

The final step of the synthesis is the displacement of the chloro group from 2-chloro-5-methyl-3-nitropyridine with ethylamine. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Experimental Choices:

  • Substrate Activation: The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group at the 3-position. This makes the carbon atom at the 2-position highly electrophilic and susceptible to attack by a nucleophile.[2][3]

  • Leaving Group: The chlorine atom at the 2-position is an excellent leaving group, facilitating the second step of the SNAr mechanism (elimination).[2][3]

  • Nucleophile: Ethylamine is a primary amine and a good nucleophile, readily attacking the electron-deficient carbon atom.

  • Solvent: Polar aprotic solvents like ethanol or isopropanol are often used to dissolve the reactants and facilitate the reaction. A mixture with water can also be employed.[2]

  • Base: While ethylamine itself is a base and can neutralize the HCl formed during the reaction, an additional non-nucleophilic base like triethylamine can be added to ensure the reaction proceeds to completion, especially if the amine nucleophile is used as its hydrochloride salt.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

SNAr_Mechanism Reactants 2-Chloro-5-methyl-3-nitropyridine + Ethylamine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition (Rate-determining) Product This compound + HCl Intermediate->Product Elimination (Fast)

Caption: Generalized mechanism of the SNAr reaction.

Experimental Protocol: Reaction of 2-Chloro-5-methyl-3-nitropyridine with Ethylamine

This protocol is adapted from general procedures for the reaction of 2-chloro-nitropyridines with primary amines.[2][3]

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine (1.0 eq)

  • Ethylamine (solution in a solvent like ethanol or THF, or as ethylamine hydrochloride) (1.2-1.5 eq)

  • Triethylamine (if using ethylamine hydrochloride) (1.5-2.0 eq)

  • Ethanol or Isopropanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates and developing chamber

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in ethanol or a 1:1 mixture of isopropanol and water.

  • Add ethylamine (1.2-1.5 eq) to the solution at room temperature with stirring. If using ethylamine hydrochloride, add triethylamine (1.5-2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Quantitative Data & Expected Product Characteristics:

Reactant/ProductMolar Mass ( g/mol )Stoichiometric Ratio
2-Chloro-5-methyl-3-nitropyridine172.571.0
Ethylamine45.081.2-1.5
This compound181.19-

Expected Analytical Data (Based on Analogous Compounds):

  • ¹H NMR:

    • A singlet for the methyl group protons (δ ~2.2-2.5 ppm).

    • A quartet for the methylene protons of the ethyl group (δ ~3.3-3.6 ppm), coupled to the methyl protons.

    • A triplet for the methyl protons of the ethyl group (δ ~1.2-1.4 ppm), coupled to the methylene protons.

    • Two singlets or doublets in the aromatic region for the pyridine ring protons (δ ~7.5-9.0 ppm).

    • A broad singlet for the N-H proton (δ may vary depending on solvent and concentration).

  • ¹³C NMR:

    • Signals for the two carbons of the ethyl group.

    • A signal for the methyl group carbon attached to the pyridine ring.

    • Signals for the five carbons of the pyridine ring, with chemical shifts influenced by the substituents. The carbon bearing the nitro group will be significantly downfield.

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) at m/z = 181.

    • Fragmentation patterns may include the loss of the ethyl group, the nitro group, and other characteristic cleavages of the pyridine ring.[6]

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Nitropyridine derivatives should be handled with care as they can be toxic and potentially mutagenic.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

This guide outlines a robust and reliable two-step synthesis for this compound. The methodology is based on well-established chemical principles and leverages the inherent reactivity of the nitropyridine system. By following the detailed protocols and understanding the underlying chemical rationale, researchers can confidently synthesize this valuable compound for further applications in drug discovery and development. The provided expected analytical data, based on analogous structures, will aid in the characterization and verification of the final product.

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. BenchChem.
  • ChemicalBook. (n.d.). 2-Amino-3-methyl-5-nitropyridine synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine. BenchChem.
  • Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. (US5332824A).
  • Ng, S. W. (2011). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1679. [Link]
  • ResearchGate. (n.d.). Table 2 1 H-(500 MHz) and 13 C-NMR (125 MHz) spectral data for compound....
  • Chemistry LibreTexts. (2023, August 29).
  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine.
  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine.
  • ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
  • Clark, J. (n.d.).
  • Chen, Y. C., et al. (2021). 4-nitro 2-diethylamino 5-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.
  • Al-Tel, T. H., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 14(12), 4949-4959.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Google Patents. (2006).
  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook.
  • Lorenc, J., et al. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 2(5), 651-659.
  • PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
  • SpectraBase. (n.d.). 2-(2-Aminoethylamino)-5-nitropyridine.
  • Godlewska, P., et al. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.
  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook.
  • Royal Society of Chemistry. (2014).

Sources

Introduction: The Strategic Importance of Nitropyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethylamino-5-methyl-3-nitropyridine

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a nitro group, as seen in this compound, profoundly alters the electronic landscape of the pyridine ring, creating a molecule with unique potential. The nitro group acts as a powerful electron-withdrawing group and a hydrogen bond acceptor, properties that can be strategically exploited to modulate target binding, membrane permeability, and metabolic stability. Understanding the fundamental physicochemical properties of such a molecule is not merely an academic exercise; it is the foundational step in assessing its viability as a drug candidate, guiding formulation development, and predicting its in vivo behavior.

This guide provides a comprehensive framework for the characterization of this compound (CAS No. 106690-40-8), intended for researchers and scientists in drug development. We will delve into its core physicochemical attributes, outlining not just the properties themselves but also the authoritative, field-proven methodologies required for their accurate determination.

Chemical Identity and Structure

The unambiguous identification of a compound is the bedrock of all subsequent research. This compound is a distinct chemical entity with the following identifiers.

  • IUPAC Name: N-ethyl-5-methyl-3-nitropyridin-2-amine

  • CAS Number: 106690-40-8[1][2]

  • Molecular Formula: C₈H₁₁N₃O₂[1]

  • Molecular Weight: 181.19 g/mol [1]

The structural arrangement, featuring an ethylamino group at the 2-position, a nitro group at the 3-position, and a methyl group at the 5-position, dictates its chemical personality.

Caption: Chemical structure of N-ethyl-5-methyl-3-nitropyridin-2-amine.

Core Physicochemical Properties: A Summary

The following table summarizes the critical physicochemical properties of this compound. It is important to note that while some identifiers are confirmed, specific experimental values for many properties are not widely published. Therefore, this guide emphasizes the robust experimental protocols required for their determination.

PropertyValueSignificance in Drug Development
Molecular Weight 181.19 g/mol [1]Influences diffusion, transport, and overall size. Generally aligns with Lipinski's Rule of Five.
Melting Point (°C) Experimentally UndeterminedIndicates crystal lattice energy and purity. Affects dissolution rate and solubility.
Boiling Point (°C) Experimentally UndeterminedRelevant for purification and stability during manufacturing processes.
Aqueous Solubility Experimentally UndeterminedCritical for absorption and bioavailability. Poor solubility is a major hurdle in development.
LogP (o/w) Experimentally UndeterminedMeasures lipophilicity, which governs membrane permeability and target engagement.
pKa Experimentally UndeterminedDetermines the ionization state at physiological pH, impacting solubility, permeability, and receptor interaction.

In-Depth Analysis and Experimental Protocols

As a Senior Application Scientist, my directive is not just to present data, but to empower research teams to generate it reliably. The following sections detail the causality behind key experimental choices and provide actionable, self-validating protocols.

Aqueous Solubility Determination

Expertise & Experience: Aqueous solubility is a gatekeeper property. It is governed by a delicate balance between the energy required to break the compound's crystal lattice and the energy released upon its hydration. The presence of a polar nitro group and a hydrogen-bond-donating amino group suggests potential for aqueous solubility, but the aromatic core and alkyl substituents introduce lipophilicity. An accurate measurement is therefore non-negotiable. The gold standard remains the shake-flask method, which measures thermodynamic equilibrium solubility.

Trustworthiness: The protocol below ensures self-validation by requiring a concentration measurement at multiple time points to confirm that equilibrium has been reached.

Protocol: Equilibrium Solubility via Shake-Flask Method (OECD Guideline 105)

  • Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of pH 7.4 phosphate-buffered saline (PBS). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath at 25°C or 37°C for 24 hours. This extended period allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After 24 hours, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sampling & Analysis: Carefully extract an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: Repeat the equilibration with a fresh sample for 48 hours. If the measured concentration is consistent with the 24-hour measurement, equilibrium has been confirmed.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP/LogD) Assessment

Expertise & Experience: Lipophilicity, the affinity of a molecule for a non-polar environment, is a primary driver of its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties.[3] For an ionizable molecule like this compound, it is crucial to distinguish between LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH, accounting for all ionic species). The pyridine nitrogen and the exocyclic amino group are basic centers that will be protonated at lower pH values, drastically reducing lipophilicity.

Trustworthiness: The reverse-phase HPLC method provides a rapid and reliable measure of lipophilicity that correlates well with the traditional shake-flask method. It is self-validating through the use of a calibration curve with known standards.

Protocol: LogP Determination by RP-HPLC

  • System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase will be a gradient of an aqueous buffer (e.g., pH 7.4 PBS) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (tᵣ).

  • Calibration Curve: Plot the known LogP values of the standards against their retention times. The resulting linear relationship serves as the calibration curve.

  • Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards. Record its retention time.

  • LogP Calculation: Interpolate the retention time of the test compound onto the calibration curve to determine its LogP value.

Ionization Constant (pKa) Determination

Expertise & Experience: The pKa value dictates the charge state of a molecule at a given pH. This is paramount for drug development, as the charge state influences solubility, membrane passage, and binding to the target protein. This compound has two potential basic centers: the pyridine ring nitrogen and the exocyclic ethylamino nitrogen. The electron-withdrawing nitro group will significantly lower the basicity of both nitrogens compared to a simple aminopyridine. Potentiometric titration is a direct and highly accurate method for determining pKa.

Trustworthiness: This protocol is self-validating. The generation of a complete titration curve and its analysis with specialized software allows for a precise calculation of the inflection point, which corresponds to the pKa.

Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Acidification: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all basic groups are fully protonated.

  • Basification Titration: Titrate the acidified solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition. Continue until a high pH (e.g., pH 12) is reached.

  • Data Analysis: Plot the pH versus the volume of base added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve. Specialized software can be used to calculate the pKa by fitting the curve to the Henderson-Hasselbalch equation.

Proposed Synthesis and Spectroscopic Confirmation

A plausible synthetic route for this compound would likely involve the nitration of a suitable precursor. Based on literature methods for similar compounds, a potential pathway is the nitration of 2-ethylamino-5-methylpyridine.[4][5]

Caption: Proposed Synthetic and Characterization Workflow.

Spectroscopic Characterization:

  • ¹H NMR: The spectrum should show distinct signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and two aromatic protons on the pyridine ring (two singlets or doublets). The chemical shifts will be influenced by the electronic effects of the amino and nitro groups.

  • ¹³C NMR: Eight distinct carbon signals are expected, corresponding to the five carbons of the pyridine ring, the two carbons of the ethyl group, and the single methyl carbon.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 182.09, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key stretches would include N-H stretching from the amino group (~3300-3500 cm⁻¹), C-H stretches from the alkyl groups (~2850-3000 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

References

  • Kerns, E. H., & Di, L. (2008). Drug-Like Properties: Concepts, Structure, and Methods. Academic Press. [URL: https://www.elsevier.com/books/drug-like-properties/kerns/978-0-12-369520-7]
  • The Royal Society of Chemistry. (2015). Physicochemical Properties and Compound Quality. In The Handbook of Medicinal Chemistry. URL: https://pubs.rsc.org/en/content/ebook/978-1-84973-625-4[7]
  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine. National Center for Biotechnology Information.
  • MDPI. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.
  • Grishina, G. V., et al. (2021). Synthesis of 4-nitro 2-diethylamino 5-methyl pyridine. International Journal of Molecular Sciences. URL: https://www.mdpi.com/1422-0067/22/21/11894[6]
  • The Royal Society of Chemistry. (2023). Physicochemical Properties. In The Handbook of Medicinal Chemistry. URL: https://pubs.rsc.org/en/content/ebook/978-1-83916-774-1[4]

Sources

An In-depth Technical Guide to 2-Ethylamino-5-methyl-3-nitropyridine (CAS No. 106690-40-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethylamino-5-methyl-3-nitropyridine, a substituted nitropyridine of interest in medicinal chemistry and materials science. Drawing from established synthetic methodologies for related compounds and spectroscopic data from analogous structures, this document outlines its synthesis, potential physicochemical properties, and prospective applications.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 106690-40-8, is a heterocyclic organic compound. Its structure, featuring a pyridine ring functionalized with an ethylamino group, a methyl group, and a nitro group, makes it a subject of interest for further investigation. The strategic placement of these functional groups, particularly the electron-withdrawing nitro group and the electron-donating amino and methyl groups, suggests a potential for diverse chemical reactivity and biological activity.

While specific detailed studies on this exact molecule are not widely published, its structural similarity to other biologically active nitropyridines provides a strong rationale for its exploration as a scaffold in drug discovery and as a component in the development of novel materials.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₁₁N₃O₂[1]
Molecular Weight 181.19 g/mol [1]
Appearance Likely a yellow to orange crystalline solid
Melting Point Expected to be a solid at room temperature with a distinct melting point.
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, and methanol.
Stability Stable under standard laboratory conditions, but may be sensitive to strong reducing or oxidizing agents.

Synthesis and Reaction Pathways

A definitive, published synthetic protocol for this compound is not available. However, a highly plausible multi-step synthesis can be designed based on established reactions of pyridine derivatives. The proposed pathway commences with the nitration of 2-amino-5-methylpyridine.

Proposed Synthetic Pathway

The synthesis is envisioned as a three-step process:

  • Nitration of 2-amino-5-methylpyridine to yield 2-amino-5-methyl-3-nitropyridine.

  • Diazotization and Chlorination (Sandmeyer-type reaction) to convert the amino group to a chloro group, yielding 2-chloro-5-methyl-3-nitropyridine.

  • Nucleophilic Aromatic Substitution with ethylamine to displace the chloro group and form the final product.

graph Synthesis_Pathway {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Helvetica", fontsize=9];

A [label="2-Amino-5-methylpyridine"]; B [label="2-Amino-5-methyl-3-nitropyridine"]; C [label="2-Chloro-5-methyl-3-nitropyridine"]; D [label="this compound"];

A -> B [label="HNO₃ / H₂SO₄"]; B -> C [label="1. NaNO₂ / HCl\n2. CuCl"]; C -> D [label="CH₃CH₂NH₂"]; }

Sources

An In-depth Technical Guide to 2-Ethylamino-5-methyl-3-nitropyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted nitropyridines represent a cornerstone in modern medicinal and agricultural chemistry, serving as versatile scaffolds for the development of a wide array of bioactive molecules.[1] Their unique electronic properties, arising from the interplay between the electron-withdrawing nitro group and the pyridine ring, make them valuable precursors in organic synthesis. This guide focuses on a specific, yet important, member of this class: 2-Ethylamino-5-methyl-3-nitropyridine. While not as extensively documented as some of its analogues, its structural features suggest significant potential in the synthesis of novel therapeutic agents and agrochemicals. This document provides a comprehensive overview of its physicochemical properties, a proposed synthetic route with detailed experimental protocols, an analysis of its expected spectroscopic characteristics, and a discussion of its potential applications in drug discovery and beyond.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key identifiers and properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₂-
Molecular Weight 181.19 g/mol -
CAS Number 106690-40-8[2]
Appearance Expected to be a crystalline solidInferred from related compounds
Solubility Expected to be soluble in common organic solventsInferred from related compounds

Proposed Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Ethylation A 2-Amino-5-methylpyridine B 2-Amino-5-methyl-3-nitropyridine A->B HNO₃ / H₂SO₄ C 2-Amino-5-methyl-3-nitropyridine D This compound C->D Ethylating Agent / Base

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 2-Amino-5-methylpyridine

The initial step involves the nitration of commercially available 2-amino-5-methylpyridine. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, due to steric hindrance from the methyl group and the pyridine nitrogen, the primary product of nitration is expected to be 2-amino-5-methyl-3-nitropyridine. A detailed protocol for a similar nitration of 2-amino-3-methylpyridine has been reported and can be adapted for this synthesis.[3]

Experimental Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 20°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then cautiously heat to 50°C for a specified time to ensure complete reaction.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated aqueous ammonia solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as aqueous dimethylformamide (DMFA), to obtain pure 2-amino-5-methyl-3-nitropyridine.[3]

Step 2: N-Ethylation of 2-Amino-5-methyl-3-nitropyridine

The second step is the selective N-ethylation of the amino group of 2-amino-5-methyl-3-nitropyridine. Various methods for the N-alkylation of aminopyridines have been described in the literature. A common approach involves the use of an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

Experimental Protocol:

  • Suspend 2-amino-5-methyl-3-nitropyridine in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the suspension and stir for a period to allow for the formation of the corresponding anion.

  • Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

In the absence of experimentally recorded spectra for this compound, its expected spectroscopic features can be predicted based on the analysis of structurally similar compounds. Quantum chemical studies and experimental data for compounds like 2-amino-3-methyl-5-nitropyridine provide a solid foundation for these predictions.[4]

Spectroscopic TechniqueExpected Features
¹H NMR - Aromatic protons on the pyridine ring with distinct chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups.- A quartet and a triplet corresponding to the ethyl group.- A singlet for the methyl group protons.- A broad singlet for the N-H proton of the ethylamino group.
¹³C NMR - Six distinct aromatic carbon signals for the pyridine ring, with the carbon atoms attached to the nitro and amino groups showing characteristic downfield and upfield shifts, respectively.- Signals for the ethyl and methyl carbons.
IR Spectroscopy - Characteristic N-H stretching vibrations for the secondary amine.- Asymmetric and symmetric stretching vibrations for the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).- C-H stretching and bending vibrations for the aromatic and aliphatic groups.
UV-Vis Spectroscopy - Absorption bands in the UV-visible region characteristic of nitropyridine derivatives, likely arising from π-π* and n-π* electronic transitions.

Potential Applications in Drug Discovery and Agrochemicals

The true value of a novel chemical entity lies in its potential applications. While specific biological activities of this compound have not been reported, the broader class of substituted nitropyridines are well-established as crucial intermediates in the synthesis of a variety of bioactive molecules.[1]

Intermediates for Kinase Inhibitors

A significant application of nitropyridine derivatives is in the development of kinase inhibitors for cancer therapy.[5][6] The pyridine scaffold is a common feature in many kinase inhibitors, and the substituents on the ring play a crucial role in modulating the compound's potency and selectivity. The amino group of this compound, after potential reduction of the nitro group, can serve as a key attachment point for building more complex molecules that can target the ATP-binding site of various kinases.

Kinase_Inhibitor_Concept A This compound B Further Synthetic Modifications A->B C Potential Kinase Inhibitor B->C

Caption: Conceptual pathway for developing kinase inhibitors.

Precursors for Agrochemicals

Substituted nitropyridines also serve as important precursors in the synthesis of modern agrochemicals, including herbicides and insecticides.[7] The specific substitution pattern on the pyridine ring can be tailored to achieve high efficacy against target pests while minimizing environmental impact. The structural motifs present in this compound make it a promising candidate for exploration in the development of new crop protection agents.

Conclusion

This compound, while not extensively studied, holds considerable promise as a versatile building block in synthetic chemistry. This in-depth guide has provided a comprehensive overview of its fundamental properties, a robust and plausible synthetic route, and a predictive analysis of its spectroscopic characteristics. The discussion on its potential applications, particularly in the synthesis of kinase inhibitors and agrochemicals, underscores the importance of further research into this and related substituted nitropyridines. The detailed protocols and insights provided herein are intended to empower researchers and drug development professionals to explore the full potential of this intriguing molecule.

References

  • Kloc, K., et al. (2007). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 61(4), pp. 293-298.
  • PrepChem. (2023). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Nitropyridine Intermediates in Modern Drug Discovery.
  • PubChem. 2-Amino-3-methyl-5-nitropyridine.
  • ResearchGate. (2015). A Facile N-Monoalkylation of Aminopyridines.
  • National Center for Biotechnology Information. (2021). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Amino-3-nitro-5-methylpyridine: Your Source for Synthesis Needs.
  • National Center for Biotechnology Information. (2004). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors.
  • ResearchGate. (2019). Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine.
  • Semantic Scholar. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory.
  • ResearchGate. (2012). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.
  • Google Patents. (1994). Production of 2-amino-3-nitropyridine.
  • MDPI. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.
  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3.
  • National Center for Biotechnology Information. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities.
  • Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE.
  • ACS Publications. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones.
  • Google Patents. (2021). Process for the N-alkylation of aminopyridines.
  • ResearchGate. (2023). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
  • National Center for Biotechnology Information. (2012). Purine Analogues as Kinase Inhibitors: A Review.
  • PubChem. 2-Amino-5-nitropyridine.
  • MDPI. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • Scientific & Academic Publishing. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.
  • NIST. 2-Amino-5-nitropyridine.
  • Royal Society of Chemistry. (2020). Effects of nitric acid concentration for nitration of fused[1][3][8]oxadiazolo[3,4-d]pyrimidine-5,7-diamine.
  • PubChem. 2-Amino-5-bromo-3-nitropyridine.

Sources

Spectroscopic data for 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethylamino-5-methyl-3-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of this compound. The following sections detail the theoretical underpinnings and practical considerations for analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a robust understanding of the spectroscopic properties of substituted nitropyridine derivatives. While direct experimental data for this specific molecule is not widely published, this guide synthesizes established principles and data from analogous compounds to present a predictive yet scientifically grounded analysis.

Introduction

This compound is a substituted pyridine derivative of interest in various chemical and pharmaceutical research areas. The presence of an amino group, a nitro group, and alkyl substituents on the pyridine ring gives rise to a unique electronic and structural profile. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this molecule. This guide explains the causality behind experimental choices and provides a self-validating framework for the spectroscopic analysis of this compound.

The molecular structure of this compound is presented below. The strategic placement of electron-donating (ethylamino, methyl) and electron-withdrawing (nitro) groups significantly influences its spectroscopic behavior.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-resolution NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • Set the spectral width to cover the expected range (typically 0-180 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H6 (Pyridine)~8.0s-
H4 (Pyridine)~7.8s-
NH (Amino)~5.5-6.5br s-
CH₂ (Ethyl)~3.4q~7.2
CH₃ (Methyl)~2.3s-
CH₃ (Ethyl)~1.3t~7.2
Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is detailed below.

Carbon Assignment Predicted Chemical Shift (ppm)
C2 (Pyridine)~158
C5 (Pyridine)~145
C3 (Pyridine)~135
C6 (Pyridine)~130
C4 (Pyridine)~125
CH₂ (Ethyl)~42
CH₃ (Methyl)~18
CH₃ (Ethyl)~14
Interpretation and Rationale
  • ¹H NMR: The two protons on the pyridine ring (H4 and H6) are expected to appear as singlets due to the substitution pattern, which eliminates vicinal proton-proton coupling. The ethyl group will exhibit a characteristic quartet for the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons. The N-H proton of the amino group is expected to be a broad singlet, and its chemical shift can be concentration and temperature-dependent.

  • ¹³C NMR: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the amino group (C2) is expected to be the most downfield among the pyridine carbons. The presence of the nitro group will also deshield the adjacent carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Predicted FT-IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amino)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
NO₂ Asymmetric Stretch1500 - 1560Strong
C=C & C=N Stretch (Ring)1400 - 1600Medium-Strong
NO₂ Symmetric Stretch1335 - 1385Strong
Interpretation and Rationale

The FT-IR spectrum will be dominated by the strong absorption bands of the nitro group (asymmetric and symmetric stretches). The N-H stretching vibration of the secondary amine will appear in the 3300-3500 cm⁻¹ region. The various C-H, C=C, and C=N stretching and bending vibrations will confirm the presence of the aromatic ring and the alkyl substituents. The unique fingerprint region (below 1500 cm⁻¹) will provide further confirmation of the overall molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are expected to give rise to distinct absorption bands.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. A solvent blank is used as the reference.

Predicted UV-Vis Data
Electronic Transition Predicted λmax (nm) Solvent
π → π~250-280Ethanol
n → π~330-380Ethanol
Interpretation and Rationale

Substituted nitropyridines typically exhibit two main absorption bands. The higher energy band (lower λmax) corresponds to π → π* transitions within the aromatic system. The lower energy band (higher λmax) is attributed to n → π* transitions, often involving the lone pair of electrons on the amino nitrogen and the nitro group. The position of this band can be sensitive to solvent polarity.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS
  • Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrometry Data
  • Molecular Formula: C₈H₁₁N₃O₂

  • Molecular Weight: 181.19 g/mol

  • Molecular Ion (M⁺): m/z = 181

Predicted Fragmentation Pattern:

M [M]⁺˙ m/z = 181 frag1 [M - C₂H₅]⁺ m/z = 152 M->frag1 - C₂H₅˙ frag2 [M - NO₂]⁺ m/z = 135 M->frag2 - NO₂˙ frag3 [M - C₂H₄]⁺˙ m/z = 153 M->frag3 - C₂H₄

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Interpretation and Rationale

The mass spectrum should show a clear molecular ion peak at m/z = 181. Common fragmentation pathways would include the loss of the ethyl group (resulting in a peak at m/z = 152), loss of the nitro group (peak at m/z = 135), and potentially a McLafferty-type rearrangement involving the ethylamino side chain.

Conclusion

The combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a powerful and comprehensive toolkit for the characterization of this compound. This guide outlines the expected spectroscopic data based on established chemical principles and comparison with related structures. While the data presented is predictive, it provides a robust framework for researchers to interpret their own experimental findings and to confirm the structure and purity of this important chemical entity.

References

  • Lagalante, A. F., Jacobson, R. J., & Bruno, T. J. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406. [Link]
  • ACS Publications. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry. [Link]
  • PubMed. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Journal of Organic Chemistry. [Link]
  • MDPI. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 28(13), 5135. [Link]
  • National Institutes of Health. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific mechanistic data for 2-Ethylamino-5-methyl-3-nitropyridine is not extensively published. This guide, therefore, provides a comprehensive framework for its investigation, drawing upon the known biological activities of structurally related nitropyridine compounds. It is intended to serve as a foundational roadmap for researchers undertaking the elucidation of its mechanism of action.

Introduction: The Therapeutic Potential of Nitropyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The addition of a nitro group to this scaffold creates a class of compounds, the nitropyridines, with a broad spectrum of biological activities. These activities range from anticancer and antiviral to anti-neurodegenerative, antimicrobial, and herbicidal effects.[1][2] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, often playing a crucial role in the compound's interaction with biological targets.

Given the diverse bioactivities of nitropyridines, this compound stands as a compound of interest for further investigation. This guide will first survey the known mechanisms of action of related nitropyridine derivatives to hypothesize potential pathways for the title compound. Subsequently, a detailed, multi-pronged experimental strategy will be outlined to systematically determine its precise mechanism of action, from target identification to in vivo validation.

Part 1: Hypothesized Mechanisms of Action Based on Analogous Compounds

The biological activity of nitropyridine derivatives is highly dependent on the substitution pattern on the pyridine ring.[3] Based on published data for analogous compounds, we can postulate several potential mechanisms of action for this compound.

Kinase Inhibition

A significant number of pyridine derivatives function as kinase inhibitors. For instance, certain nitropyridine derivatives have been synthesized as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in cytokine signaling.[1]

  • Potential Signaling Pathway: Inhibition of JAK2 would disrupt the JAK-STAT signaling pathway, which is crucial for cell proliferation, differentiation, and immune response. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

Enzyme Inhibition

Nitropyridine derivatives have been shown to inhibit various enzymes. For example, 3-nitropyridylpiperazine derivatives are effective urease inhibitors, which could be relevant for treating gastric diseases caused by Helicobacter pylori.[1][2] Additionally, some nitropyridines inhibit protoporphyrinogen oxidase, a target for herbicide development.[1][2]

  • Causality: The nitro group, along with other substituents, can interact with active site residues of enzymes through hydrogen bonding, electrostatic, or hydrophobic interactions, leading to competitive or non-competitive inhibition.

Antimicrobial and Antiparasitic Activity

The nitropyridine moiety is found in compounds with antimicrobial and antimalarial properties.[1][2] The mechanism for such compounds can vary. For some nitro-aromatic drugs, the nitro group is not metabolically reduced, suggesting a mechanism other than the generation of reactive nitro species.[4] For instance, the antiparasitic drug Nitazoxanide, which contains a nitrothiazole ring, inhibits pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in the energy metabolism of anaerobic bacteria and parasites.[4]

  • Potential Target: It is plausible that this compound could target metabolic enzymes specific to microbial pathogens.

Part 2: A Practical Guide to Elucidating the Mechanism of Action

Determining the mechanism of action of a novel compound is a systematic process involving target identification, validation, and characterization of downstream effects.[5] The following sections outline a comprehensive experimental workflow.

Step 1: Target Identification

The initial and most critical step is to identify the direct molecular target(s) of this compound. Several unbiased, proteomics-based approaches can be employed.[5][6]

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the biological activity of the parent compound.

  • Cell Lysate Preparation: Prepare a lysate from a cell line in which the compound shows a phenotypic effect.

  • Affinity Pull-Down: Incubate the biotinylated probe with the cell lysate to allow for binding to its target protein(s).

  • Capture: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.

  • Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically pulled down by the active compound compared to a negative control (e.g., an inactive analog or beads alone).

cluster_0 Target Identification Workflow A Synthesize Biotinylated Probe B Incubate with Cell Lysate A->B C Affinity Pull-Down with Streptavidin Beads B->C D Wash and Elute Proteins C->D E LC-MS/MS Analysis D->E F Identify Potential Targets E->F

Caption: Workflow for affinity-based target identification.

Step 2: Target Validation

Once potential targets are identified, it is essential to validate the direct interaction between the compound and the protein.

  • Protein Expression and Purification: Clone, express, and purify the candidate target protein(s).

  • Binding Assays: Perform in vitro binding assays such as:

    • Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics (KD, kon, koff).

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

    • Enzyme Inhibition Assays: If the target is an enzyme, measure the IC50 value of the compound.

Assay TypeInformation Provided
Surface Plasmon ResonanceBinding affinity (KD), association and dissociation rates
Isothermal Titration CalorimetryBinding affinity (KD), stoichiometry, enthalpy, and entropy
Enzyme Inhibition AssayPotency of inhibition (IC50)
Step 3: Elucidation of Downstream Signaling Pathways

After validating the direct target, the next step is to understand how the compound's interaction with its target affects cellular signaling pathways.

  • Western Blotting: Treat cells with this compound and analyze the phosphorylation status and expression levels of proteins downstream of the identified target. For example, if the target is a kinase, examine the phosphorylation of its known substrates.

  • Reporter Gene Assays: Use reporter constructs (e.g., luciferase) driven by promoters that are regulated by transcription factors downstream of the target pathway to quantify pathway activation or inhibition.

  • Gene Expression Profiling: Perform RNA sequencing (RNA-seq) on treated and untreated cells to get a global view of the transcriptional changes induced by the compound.

cluster_1 Hypothetical Kinase Inhibition Pathway Compound 2-Ethylamino-5-methyl- 3-nitropyridine Kinase Target Kinase Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Phenotype Cellular Phenotype Downstream->Phenotype

Caption: Potential signaling cascade upon kinase inhibition.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the rich chemistry and diverse biological activities of the nitropyridine class of compounds provide a strong foundation for hypothesis-driven research. The experimental framework outlined in this guide offers a systematic and robust approach to unraveling its molecular targets and downstream effects. Such studies are critical for advancing this and other promising nitropyridine compounds through the drug discovery and development pipeline.

References

  • K. Prokhorenko, A. V. Kletskov, and V. V. Dotsenko, "Nitropyridines in the Synthesis of Bioactive Molecules," Molecules, vol. 28, no. 1, p. 333, Dec. 2022. [Online]. Available: [Link]
  • M. Wandas et al., "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers," Molecules, vol. 29, no. 1, p. 248, Jan. 2024. [Online]. Available: [Link]
  • J. Staszowska-Karkut and W. Matysiak, "Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines," International Journal of Molecular Sciences, vol. 23, no. 19, p. 11928, Oct. 2022. [Online]. Available: [Link]
  • M. A. G. El-Hashash et al., "Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones," Molecules, vol. 28, no. 15, p. 5720, Jul. 2023. [Online]. Available: [Link]
  • National Center for Biotechnology Information, "2-Amino-3-methyl-5-nitropyridine," PubChem Compound Summary for CID 2734446. [Online]. Available: [Link]
  • X. Liu et al., "Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors," Bioorganic & Medicinal Chemistry, vol. 21, no. 21, pp. 6423-6433, Nov. 2013. [Online]. Available: [Link]
  • M. Wandas et al., "Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers," Symmetry, vol. 16, no. 4, p. 433, Apr. 2024. [Online]. Available: [Link]
  • L. T. Modise et al., "Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy," PLoS One, vol. 17, no. 1, p. e0262176, Jan. 2022. [Online]. Available: [Link]
  • J. A. Adelfio et al., "Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide," ACS infectious diseases, vol. 4, no. 10, pp. 1449-1457, Oct. 2018. [Online]. Available: [Link]
  • S. M. Hughes, "Target identification and mechanism of action in chemical biology and drug discovery," Nature Chemical Biology, vol. 7, no. 12, pp. 763-770, Nov. 2011. [Online]. Available: [Link]
  • K. Prokhorenko, A. V. Kletskov, and V. V. Dotsenko, "Nitropyridines in the Synthesis of Bioactive Molecules," Molecules, vol. 28, no. 1, p. 333, Dec. 2022. [Online]. Available: [Link]
  • A. M. Shawky, "Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives," ResearchGate, Jan. 2015. [Online]. Available: [Link]
  • T. Itoh et al., "Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations," Molecules, vol. 27, no. 1, p. 11, Dec. 2021. [Online]. Available: [Link]
  • A. R. Katritzky et al., "Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine," ARKIVOC, vol. 2002, no. 11, pp. 11-20, Oct. 2002. [Online]. Available: [Link]
  • Y. Li et al., "Target discovery-directed pharmacological mechanism elucidation of bioactive natural products," Acta Pharmaceutica Sinica B, vol. 13, no. 11, pp. 4451-4475, Nov. 2023. [Online]. Available: [Link]
  • Y. Zhang et al., "Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics," International Journal of Molecular Sciences, vol. 24, no. 19, p. 14732, Sep. 2023. [Online]. Available: [Link]
  • A. A. Fadda et al., "Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety," Molecules, vol. 20, no. 6, pp. 10692-10707, Jun. 2015. [Online]. Available: [Link]
  • National Center for Biotechnology Information, "2-Amino-5-nitropyridine," PubChem Compound Summary for CID 77888. [Online]. Available: [Link]

Sources

An Investigator's Guide to 2-Ethylamino-5-methyl-3-nitropyridine: A Scaffold for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its derivatives, particularly those functionalized with a nitro group, serve as highly versatile intermediates and, in some cases, as bioactive molecules themselves.[1][3] This guide focuses on the potential research applications of a specific, yet underexplored, derivative: 2-Ethylamino-5-methyl-3-nitropyridine. While direct literature on this exact molecule is sparse, a comprehensive analysis of structurally related compounds allows for the formulation of compelling hypotheses for its utility in drug discovery. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining its synthetic rationale, key physicochemical characteristics, and a roadmap for exploring its potential as a scaffold for novel therapeutics in oncology, infectious diseases, and agriculture.

Introduction: The Strategic Value of the Nitropyridine Scaffold

Nitropyridine derivatives are pivotal building blocks in modern organic and medicinal chemistry.[1][4] The pyridine ring is a "privileged structural motif" in drug design, and the introduction of a nitro group (-NO₂) profoundly influences the electronic properties of this core.[1][3] This electron-withdrawing group activates the pyridine ring for various chemical transformations, making it a versatile handle for synthetic chemists.[3]

The core structure of this compound combines several features of interest:

  • A 2-aminopyridine moiety: A common feature in bioactive compounds.

  • An ethylamino group: Providing a lipophilic character and potential hydrogen bond donor capabilities.

  • A methyl group at the 5-position: Influencing steric and electronic properties.

  • A nitro group at the 3-position: A key modulator of reactivity and a potential pharmacophore.

This unique combination suggests that this compound is a promising starting point for the development of new chemical entities with diverse biological activities. This guide will explore its synthetic accessibility and propose several high-potential research avenues.

Synthesis and Physicochemical Properties

While a specific synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds.

Proposed Synthetic Pathway

The most logical approach begins with the nitration of a commercially available precursor, 2-amino-5-methylpyridine, followed by a nucleophilic aromatic substitution.

Step 1: Nitration of 2-Amino-5-methylpyridine. The initial step involves the careful nitration of 2-amino-5-methylpyridine. A common method for nitrating aminopyridines involves using a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures.[5] The reaction proceeds via the formation of a nitraminopyridine intermediate, which then rearranges to the 3-nitro and 5-nitro isomers.[6]

Step 2: Halogenation of 2-Amino-5-methyl-3-nitropyridine. To facilitate the introduction of the ethylamino group, the amino group at the 2-position of the nitrated intermediate can be converted to a more suitable leaving group, such as a chlorine atom. This can be achieved through a Sandmeyer-type reaction.

Step 3: Nucleophilic Aromatic Substitution. The resulting 2-chloro-5-methyl-3-nitropyridine is an excellent substrate for nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the 2-position for attack by nucleophiles. Reaction with ethylamine would yield the target compound, this compound. This type of substitution is a well-established method for functionalizing activated halopyridines.[2]

Experimental Protocol: Proposed Synthesis of this compound

  • Nitration: To a cooled (0°C) solution of 2-amino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C. The reaction is stirred at room temperature for 2-4 hours, then carefully poured onto ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product, a mixture of nitro isomers, is filtered, washed with water, and dried. The desired 2-amino-5-methyl-3-nitropyridine is then be separated via column chromatography.

  • Chlorination (Sandmeyer Reaction): The purified 2-amino-5-methyl-3-nitropyridine (1.0 eq) is dissolved in hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise to form the diazonium salt. This solution is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction is warmed to room temperature and stirred for 1-2 hours. The product, 2-chloro-5-methyl-3-nitropyridine, is extracted with an organic solvent, dried, and purified.

  • Amination: 2-chloro-5-methyl-3-nitropyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetonitrile. Ethylamine (2.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) are added. The mixture is heated to reflux and monitored by TLC until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

DOT Script for Synthetic Pathway Diagram

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Intermediate_1 2-Amino-5-methyl-3-nitropyridine 2-Amino-5-methylpyridine->Intermediate_1 HNO₃, H₂SO₄ Intermediate_2 2-Chloro-5-methyl-3-nitropyridine Intermediate_1->Intermediate_2 NaNO₂, CuCl Final_Product This compound Intermediate_2->Final_Product Ethylamine, Et₃N

Caption: Proposed synthetic route for this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound, which are crucial for assessing its drug-like potential.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₁N₃O₂Based on chemical structure.
Molecular Weight 181.19 g/mol Calculated from the molecular formula.
Appearance Likely a yellow to orange crystalline solidNitropyridine derivatives are often colored.[7]
Solubility Soluble in organic solvents (DMSO, DMF, alcohols), sparingly soluble in water.The ethyl and methyl groups increase lipophilicity, while the amino and nitro groups can participate in hydrogen bonding.
Lipophilicity (logP) 1.5 - 2.5A balanced value suggesting potential for good membrane permeability.
Hydrogen Bond Donors 1 (from the ethylamino group)Important for target binding.
Hydrogen Bond Acceptors 4 (2 from the nitro group, 1 from the pyridine nitrogen, 1 from the ethylamino nitrogen)Crucial for molecular recognition.
Reactivity The nitro group can be reduced to an amino group, providing a handle for further functionalization.[8] The pyridine ring is susceptible to further electrophilic or nucleophilic attack depending on reaction conditions.

Potential Research Applications

Based on the documented biological activities of structurally similar nitropyridine derivatives, several promising research avenues can be proposed for this compound.

As an Anticancer Agent

Rationale: Nitropyridine derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.[2] For example, derivatives of 2-chloro-5-methyl-3-nitropyridine have been synthesized as potent Janus kinase 2 (JAK2) inhibitors.[2] The JAK-STAT pathway is a key signaling cascade in many hematological malignancies.

Hypothetical Mechanism of Action: this compound could act as a hinge-binding inhibitor of protein kinases such as JAK2, Aurora kinases, or others involved in cell cycle progression. The 2-ethylamino group could form crucial hydrogen bonds with the kinase hinge region, while the nitropyridine core occupies the ATP-binding pocket.

DOT Script for JAK-STAT Pathway Inhibition

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Inhibitor 2-Ethylamino-5-methyl- 3-nitropyridine Inhibitor->JAK Inhibits

Sources

Literature review of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethylamino-5-methyl-3-nitropyridine

Authored by: Gemini, Senior Application Scientist

The pyridine ring is a cornerstone of medicinal chemistry, serving as a privileged structural motif in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal scaffold for designing molecules that interact with biological targets. The introduction of a nitro group to this ring, creating nitropyridines, further enhances its utility by modulating its electronic character and providing a versatile chemical handle for synthetic transformations.[1] This guide focuses on a specific derivative, This compound , a compound of interest for researchers in drug discovery and development. We will explore its synthesis, characterization, potential reactivity, and the broader context of its biological significance, providing a comprehensive technical overview for laboratory professionals.

Physicochemical and Structural Properties

This compound (CAS No. 106690-40-8) is a substituted nitropyridine derivative. The core structure consists of a pyridine ring functionalized with an ethylamino group at the 2-position, a nitro group at the 3-position, and a methyl group at the 5-position. The strong electron-withdrawing nature of the nitro group significantly influences the electron distribution within the aromatic ring, impacting its reactivity and physicochemical properties.

Table 1: Core Physicochemical Data
PropertyValueSource
CAS Number 106690-40-8[2]
Molecular Formula C₈H₁₁N₃O₂[2]
Molecular Weight 181.19 g/mol [2]
Appearance Expected to be a yellow solidInferred from related compounds[3][4]
Melting Point Not empirically determined; similar compounds melt >160°C[5][6]
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol)General chemical principles

The structural arrangement of the functional groups is critical. The proximity of the ethylamino and nitro groups allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and crystal packing.

Diagram 1: Chemical Structure and Functional Groups

Start Start: Dissolve 2-chloro-5-methyl-3-nitropyridine in Isopropanol Add Add Ethylamine (2-3 equiv) at Room Temperature Start->Add Heat Heat to 80°C (2-6 hours) Add->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Cool & Concentrate Monitor->Workup Complete Extract Aqueous Work-up: Ethyl Acetate / Water Extraction Workup->Extract Dry Dry Organic Layer (MgSO₄) & Concentrate Extract->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify End Product: This compound Purify->End

Sources

Discovery and history of nitropyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Nitropyridine Compounds

Authored by a Senior Application Scientist

Abstract

Nitropyridine derivatives represent a cornerstone in modern synthetic chemistry, serving as indispensable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their journey from a challenging synthetic novelty to a versatile chemical scaffold is a compelling narrative of chemical ingenuity. This guide provides a comprehensive exploration of the discovery and history of nitropyridine compounds, detailing the fundamental challenges of their synthesis, the key breakthroughs that unlocked their potential, and their evolution into critical building blocks for drug discovery and beyond. We will delve into the causality behind seminal synthetic strategies, provide detailed experimental protocols, and illustrate the logical flow of their application in constructing complex molecular architectures.

The Pyridine Conundrum: An Early Challenge in Aromatic Chemistry

Pyridine, a heterocyclic analog of benzene with a nitrogen atom replacing a methine group, has been a structure of immense interest since its discovery.[3] However, its electronic nature posed a significant hurdle for classical electrophilic aromatic substitution reactions, the workhorse of benzene chemistry. The nitrogen atom's lone pair readily protonates under the strongly acidic conditions required for nitration (e.g., mixed nitric and sulfuric acid), forming the pyridinium cation. This cation is profoundly electron-deficient, deactivating the ring system to a degree that makes electrophilic attack exceedingly difficult, with direct nitration of pyridine yielding only trace amounts of 3-nitropyridine under harsh conditions.[4] This inherent lack of reactivity presented a major obstacle in the functionalization of the pyridine core and spurred the search for alternative synthetic routes.

The N-Oxide Strategy: The First Major Breakthrough

A pivotal moment in pyridine chemistry was the development of the N-oxide strategy. The introduction of an N-oxide functional group fundamentally alters the electronic landscape of the pyridine ring. The oxygen atom donates electron density back into the ring, particularly activating the 2- and 4-positions for electrophilic attack, while the positively charged nitrogen still exerts an inductive withdrawing effect.[5] This electronic modulation proved to be the key to efficient nitration.

The historical and still widely used method to synthesize 4-nitropyridine involves a two-step process:

  • N-Oxidation of Pyridine: Pyridine is first oxidized to pyridine N-oxide.

  • Nitration of Pyridine N-Oxide: The activated pyridine N-oxide is then nitrated, which proceeds readily under mixed-acid conditions to yield 4-nitropyridine N-oxide with high selectivity and yield (>90%).[5][6]

  • Deoxygenation: The final step is the removal of the N-oxide group, typically using a reducing agent like phosphorus trichloride (PCl₃), to afford the target 4-nitropyridine.[6]

This sequence provided the first reliable, high-yielding pathway to a key nitropyridine isomer, fundamentally enabling the exploration of its chemistry.

Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide

This protocol is based on established historical methods using a mixed acid approach.[5]

  • Preparation of the Nitrating Mixture: In a 250 mL flask suitable for heating and equipped with a magnetic stirrer and addition funnel, carefully prepare the nitrating acid. Place 12 mL of fuming nitric acid in the flask and cool it in an ice bath. While stirring, slowly add 30 mL of concentrated sulfuric acid in portions, ensuring the temperature remains controlled.

  • Reaction Setup: In a separate reaction flask, add 9.51 g (100 mmol) of pyridine N-oxide.

  • Nitration: Gently heat the pyridine N-oxide to 60°C. Add the prepared nitrating acid dropwise from the addition funnel over approximately 30 minutes. Once the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.[5]

  • Work-up and Isolation: After cooling the reaction to room temperature, carefully pour the mixture onto ~150 g of crushed ice. Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 8. The product, 4-nitropyridine N-oxide, will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield the final product.

Workflow Visualization

G cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Deoxygenation Pyridine Pyridine Pyridine_N_Oxide Pyridine N-Oxide Pyridine->Pyridine_N_Oxide PNO_start Pyridine N-Oxide Reaction Heat (125-130°C) PNO_start->Reaction Nitrating_Acid Fuming HNO₃ / H₂SO₄ Nitrating_Acid->Reaction Product_N_Oxide 4-Nitropyridine N-Oxide Reaction->Product_N_Oxide High Yield (>90%) Deoxy_Start 4-Nitropyridine N-Oxide Deoxy_Reaction Reaction Deoxy_Start->Deoxy_Reaction Deoxy_Reagent PCl₃ Deoxy_Reagent->Deoxy_Reaction Final_Product 4-Nitropyridine Deoxy_Reaction->Final_Product

Caption: Synthesis of 4-Nitropyridine via the N-Oxide Strategy.

Expanding the Isomeric Landscape: The Quest for 3-Nitropyridine

While the N-oxide route elegantly solved the synthesis of the 4-nitro isomer, other isomers remained elusive. The synthesis of 3-nitropyridine was particularly challenging. A significant advancement came from the work of Bakke, who developed a method involving the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion.[4][7] Subsequent treatment with aqueous sulfite or sulfur dioxide leads to the formation of 3-nitropyridine in good yield.[4]

The mechanism is not a direct electrophilic substitution. It is proposed to proceed via the formation of dihydropyridine intermediates, followed by a[1][2] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the ring.[4][7] This sophisticated mechanistic pathway bypasses the high-energy barrier of direct electrophilic attack on the deactivated ring, providing a modern and efficient route to β-nitropyridines.

Nitropyridines as Versatile Precursors in Synthesis

The true value of nitropyridines in modern chemistry lies in their role as versatile synthetic intermediates.[1][2] The presence of the strongly electron-withdrawing nitro group, often in combination with other functional groups like halogens, activates the pyridine ring for a variety of transformations that are otherwise difficult or impossible.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr). In compounds like 2-chloro-5-nitropyridine, the pyridine nitrogen and the nitro group work in concert to withdraw electron density, making the carbon atom bearing the chlorine highly electrophilic.[1] This allows the chlorine atom to be readily displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reaction is a cornerstone of modern drug discovery, enabling the straightforward construction of complex molecular scaffolds from simple nitropyridine building blocks.[2]

Reduction of the Nitro Group

The nitro group itself is a synthetic handle. It can be cleanly and efficiently reduced to a primary amino group (-NH₂) using various reagents, such as catalytic hydrogenation (e.g., Pd/C and H₂) or metal-acid systems (e.g., Fe/HCl).[8] The resulting aminopyridine is a valuable intermediate that opens up a vast landscape of subsequent chemical reactions, including:

  • Amide bond formation

  • Sulfonamide synthesis

  • Diazotization followed by substitution (Sandmeyer reaction)

  • Buchwald-Hartwig coupling to form new C-N bonds[2]

Logical Flow of Nitropyridine Utility

G cluster_0 Pathway 1: S_N_Ar cluster_1 Pathway 2: Nitro Reduction cluster_2 Further Functionalization Start 2-Chloro-5-nitropyridine SNAr_Product 2-Amino-5-nitropyridine Derivative Start->SNAr_Product Reduction Reduction (e.g., H₂, Pd/C) Start->Reduction Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->SNAr_Product Displacement of Cl⁻ Final_Scaffold Complex Bioactive Molecule SNAr_Product->Final_Scaffold via Nitro Reduction & Further Rxn Amino_Product 5-Amino-2-chloropyridine Reduction->Amino_Product Further_Rxn Amide Coupling, Buchwald-Hartwig, etc. Amino_Product->Further_Rxn Further_Rxn->Final_Scaffold

Caption: Synthetic utility of a functionalized nitropyridine intermediate.

Applications in Drug Development and Agrochemicals

The synthetic accessibility and versatile reactivity of nitropyridines have made them privileged structural motifs in medicinal and agricultural chemistry.[2][9] The pyridine ring is a common feature in many FDA-approved drugs, and nitropyridine intermediates provide a robust platform for generating molecular diversity during the drug discovery process.[2] They are key precursors in the synthesis of compounds with a wide range of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[2][10] For example, they have been used to synthesize potent Janus kinase 2 (JAK2) inhibitors and various anticancer agents.[2] In the agrochemical sector, nitropyridine derivatives serve as precursors for advanced herbicides and insecticides, contributing to crop protection and global food security.[9]

Summary of Key Synthetic Approaches
Synthesis MethodTarget Product(s)Key ReagentsTypical YieldHistorical Significance
Direct Nitration 3-NitropyridineHNO₃ / H₂SO₄Very Low (<1%)Illustrates the inherent challenge and deactivation of the pyridine ring.
N-Oxide Strategy 4-NitropyridinePyridine N-Oxide, HNO₃/H₂SO₄, then PCl₃High (>80% over 2 steps)The first practical, high-yielding method for a nitropyridine isomer.[5][6]
Bakke's Procedure 3-NitropyridinePyridine, N₂O₅, then SO₂/HSO₃⁻Good (~77%)A modern, efficient method for β-nitropyridines via a sigmatropic shift mechanism.[4]
Oxidation of Amines Various NitropyridinesAminopyridine, Oxidizing AgentVariableAn alternative route, but can be limited by substrate compatibility.[11]

Conclusion

The history of nitropyridine compounds is a testament to the progress of organic synthesis. Overcoming the initial challenge of the pyridine ring's inherent inertness to electrophilic substitution required a fundamental shift in strategy, epitomized by the elegant N-oxide approach. This breakthrough, coupled with later mechanistic innovations for accessing other isomers, transformed nitropyridines from chemical curiosities into one of the most versatile and powerful classes of intermediates in the synthetic chemist's toolbox. Their continued application as foundational building blocks in the creation of life-saving medicines and other critical technologies underscores the ingenuity of modern chemistry and their enduring importance to the field.[1]

References

  • The Role of Nitropyridines in Pharmaceutical Development. Google Vertex AI Search.
  • A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. Benchchem.
  • Chichibabin reaction. Wikipedia.
  • The Role of Nitropyridine Intermediates in Modern Drug Discovery. Google Vertex AI Search.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central, NIH.
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Google Vertex AI Search.
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD..
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
  • Nitropyridines, Their Synthesis and Reactions.
  • Nitropyridines: Synthesis and reactions.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.
  • Pyridine. Wikipedia.

Sources

The Strategic Incorporation of the Ethylamino Group in 2-Substituted Pyridines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-substituted pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a vast array of therapeutic agents. Within this structural class, the seemingly simple 2-(ethylamino)pyridine moiety often plays a pivotal, multifaceted role in defining a compound's pharmacological profile. This in-depth technical guide provides a comprehensive analysis of the strategic importance of the ethylamino group at the C2 position of the pyridine ring. We will dissect its influence on fundamental physicochemical properties, explore its impact on metabolic stability and target engagement, and illustrate its successful application in drug design through a detailed case study of the FDA-approved CDK4/6 inhibitor, Abemaciclib. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the 2-(ethylamino)pyridine motif in their quest for novel therapeutics.

Introduction: The 2-Substituted Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's electronic and solubility properties make it a highly valuable component of pharmacophores.[2] Substitution at the 2-position, in particular, allows for direct interaction with the active sites of many biological targets, including kinases and G-protein coupled receptors (GPCRs). The nature of the substituent at this position is a critical determinant of a compound's overall efficacy and developability.

This guide focuses specifically on the role of the ethylamino group (-NHCH₂CH₃) as a C2 substituent. We will explore the nuanced advantages this group confers over other alkylamino substituents and how its unique combination of size, basicity, and hydrogen bonding potential can be strategically employed to optimize drug candidates.

Physicochemical Impact of the Ethylamino Group

The introduction of an ethylamino group at the 2-position of a pyridine ring profoundly influences several key physicochemical parameters that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Basicity (pKa)

The ethylamino group, being an electron-donating group through inductive effects, increases the electron density on the pyridine ring nitrogen, thereby increasing its basicity compared to unsubstituted pyridine.[3] This enhanced basicity can be crucial for forming salt bridges with acidic residues in a protein's active site, a common and often critical interaction for potent biological activity.

Compared to a methylamino group, the ethyl group is slightly more electron-donating, leading to a subtle increase in basicity. However, larger alkyl groups can introduce steric hindrance around the pyridine nitrogen, potentially impeding its ability to act as a hydrogen bond acceptor or to be protonated. The ethyl group often represents a "sweet spot," providing a beneficial increase in basicity without significant steric penalties.

Lipophilicity (LogP) and Solubility

The ethyl group, being a two-carbon alkyl chain, increases the lipophilicity (LogP) of the molecule compared to a simple amino or methylamino group.[4] This can enhance membrane permeability and improve oral absorption. However, an excessive increase in lipophilicity can lead to poor aqueous solubility and increased off-target toxicity. The ethyl group offers a moderate and often desirable increase in LogP.

Table 1: Comparison of Calculated Physicochemical Properties of 2-Alkylaminopyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
2-AminopyridineC₅H₆N₂94.120.48
2-(Methylamino)pyridineC₆H₈N₂108.140.95
2-(Ethylamino)pyridineC₇H₁₀N₂122.171.42
2-(Propylamino)pyridineC₈H₁₂N₂136.201.89

Data sourced from publicly available chemical databases. Calculated LogP values can vary between different algorithms.

Hydrogen Bonding Capabilities

The 2-(ethylamino)pyridine moiety possesses both a hydrogen bond donor (the N-H of the amino group) and a hydrogen bond acceptor (the pyridine ring nitrogen). This dual functionality allows for versatile interactions within a protein binding pocket. The ethyl group can also influence the orientation of the N-H bond, which can be critical for achieving optimal geometry for hydrogen bonding with a target protein.

Role in Target Engagement and Structure-Activity Relationships (SAR)

The ethylamino group at the C2 position of a pyridine ring is a key feature in the design of many potent and selective inhibitors of various enzyme classes, particularly protein kinases.

Kinase Inhibitors

In the context of kinase inhibition, the 2-aminopyridine scaffold is a well-established "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region.[5] The ethylamino group can play several roles in this interaction:

  • Enhanced Potency: The increased basicity of the pyridine nitrogen can lead to stronger hydrogen bonds with the hinge region, resulting in increased potency.

  • Selectivity: The ethyl group can provide additional van der Waals interactions with hydrophobic residues near the hinge, contributing to both potency and selectivity for the target kinase over other closely related kinases.

  • Vector for Further Substitution: The ethyl group can serve as an attachment point for further chemical modifications to explore additional binding pockets and optimize a compound's properties.

Kinase_Binding cluster_protein Kinase Hinge Region cluster_ligand 2-(Ethylamino)pyridine Ligand hinge_residue1 Backbone NH hinge_residue2 Backbone C=O hydrophobic_pocket Hydrophobic Pocket pyridine_N Pyridine N pyridine_N->hinge_residue1 H-Bond amino_NH Amino NH amino_NH->hinge_residue2 H-Bond ethyl_group Ethyl Group ethyl_group->hydrophobic_pocket van der Waals caption Interaction of 2-(Ethylamino)pyridine with a Kinase

Caption: Diagram illustrating the key interactions of a 2-(ethylamino)pyridine moiety within a kinase active site.

GPCR Ligands

In the realm of G-protein coupled receptors (GPCRs), the 2-(ethylamino)pyridine motif can be found in both agonists and antagonists. Its ability to participate in hydrogen bonding and its tunable lipophilicity make it a valuable component for achieving high affinity and selectivity for specific GPCR subtypes.[6][7]

Metabolic Stability and Pathways

The metabolic fate of a drug candidate is a critical factor in its development. The ethylamino group can influence metabolic stability in several ways:

  • N-Dealkylation: The ethyl group can be susceptible to oxidative N-dealkylation by cytochrome P450 (CYP) enzymes, leading to the formation of the corresponding 2-aminopyridine metabolite.[8][9] The rate of this metabolic process can be influenced by the electronic environment of the molecule and the presence of neighboring functional groups.

  • Ring Hydroxylation: The pyridine ring itself can undergo CYP-mediated hydroxylation. The position of hydroxylation can be influenced by the nature of the substituents on the ring.[3]

  • Glucuronidation: The pyridine nitrogen or the amino group can be sites for phase II metabolism, such as glucuronidation.

In some cases, the metabolic N-dealkylation of the ethylamino group can lead to the formation of an active metabolite, creating a prodrug-like scenario. In other cases, this metabolism can be a primary clearance mechanism that limits the drug's half-life. Medicinal chemists often employ strategies such as introducing steric hindrance or electron-withdrawing groups nearby to block or slow down this metabolic pathway.

Metabolism_Workflow Parent 2-(Ethylamino)pyridine Derivative Metabolite1 N-Dealkylation (2-Aminopyridine Derivative) Parent->Metabolite1 CYP450 Metabolite2 Ring Hydroxylation Parent->Metabolite2 CYP450 Metabolite3 Glucuronidation Parent->Metabolite3 UGTs caption Potential Metabolic Pathways

Caption: Common metabolic pathways for compounds containing a 2-(ethylamino)pyridine moiety.

Case Study: Abemaciclib (Verzenio®) - A CDK4/6 Inhibitor

A prominent example of the successful application of the 2-(ethylamino)pyridine moiety is Abemaciclib (Verzenio®), an FDA-approved oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) for the treatment of certain types of breast cancer.[10]

The chemical structure of Abemaciclib features a 2-(ethylamino)pyridine group as a key component of its pharmacophore. This group is crucial for the drug's potent and selective inhibition of CDK4 and CDK6.

Role of the Ethylamino Group in Abemaciclib's Mechanism of Action

X-ray crystallography studies of Abemaciclib in complex with CDK6 have revealed the precise interactions of the 2-(ethylamino)pyridine moiety within the ATP-binding pocket.[11]

  • Hinge Binding: The pyridine nitrogen forms a critical hydrogen bond with the backbone NH of a hinge residue in the kinase. The ethylamino group helps to correctly position the pyridine ring for this optimal interaction.

  • Hydrophobic Interactions: The ethyl group itself extends into a small hydrophobic pocket, providing additional van der Waals interactions that contribute to the high affinity of Abemaciclib for its targets.[12]

  • Selectivity: The size and orientation of the ethyl group are important for achieving selectivity for CDK4/6 over other kinases.

Abemaciclib_Binding cluster_protein CDK6 Active Site cluster_ligand Abemaciclib (2-Ethylamino-pyridine Moiety) hinge_NH Hinge Backbone NH hydrophobic_pocket Hydrophobic Pocket pyridine_N Pyridine N pyridine_N->hinge_NH Key H-Bond ethyl_group Ethyl Group ethyl_group->hydrophobic_pocket Hydrophobic Interaction caption Abemaciclib's 2-(Ethylamino)pyridine Interactions

Caption: Simplified diagram of the key interactions of the 2-(ethylamino)pyridine moiety of Abemaciclib within the CDK6 active site.

Metabolic Profile of Abemaciclib

The metabolism of Abemaciclib has been studied in detail. The primary routes of metabolism involve oxidation, primarily by CYP3A4.[9] This includes N-desethylation of the ethylamino group to form an active metabolite.[13] This highlights how metabolism of the ethylamino group can be a factor in the overall pharmacological profile of a drug.

Synthetic Methodologies

The synthesis of 2-(ethylamino)pyridine derivatives can be achieved through several reliable methods. A common and straightforward approach is the N-alkylation of 2-aminopyridine.

Experimental Protocol: N-Alkylation of 2-Aminopyridine

This protocol describes a general procedure for the synthesis of N-ethyl-2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • Ethyl iodide (or other suitable ethylating agent)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware and workup/purification equipment

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-ethyl-2-aminopyridine.

Note: This is a general protocol and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all reagents.[14][15]

Synthesis_Workflow Start 2-Aminopyridine + Ethyl Iodide Reaction N-Alkylation (Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Ethyl-2-aminopyridine Purification->Product caption General Synthesis Workflow

Caption: A simplified workflow for the synthesis of N-ethyl-2-aminopyridine via N-alkylation.

Conclusion and Future Perspectives

The 2-(ethylamino)pyridine moiety is a powerful and versatile building block in modern drug discovery. Its ability to finely tune physicochemical properties such as basicity and lipophilicity, while providing key interactions for potent and selective target engagement, makes it a valuable tool for medicinal chemists. The successful development of Abemaciclib serves as a testament to the strategic importance of this functional group.

As our understanding of the structural biology of drug targets continues to grow, the rational design of molecules incorporating the 2-(ethylamino)pyridine scaffold will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases. Future work in this area may focus on the development of novel synthetic methods for accessing diverse 2-(ethylamino)pyridine derivatives and the further exploration of this moiety in the design of ligands for emerging drug targets.

References

  • Gharbi, S. I., Pelletier, L. A., Espada, A., Gutiérrez, J., Sanfeliciano, S. M. G., Rauch, C. T., ... & Lallena, M. J. (2022). Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy. npj Breast Cancer, 8(1), 126. [Link]
  • Reddy, G. S., Dugganeni, D., Balla, S., & Gothwal, A. (2019). Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 174, 49-61. [Link]
  • Gharbi, S. I., Pelletier, L. A., Espada, A., Gutiérrez, J., Sanfeliciano, S. M. G., Rauch, C. T., ... & Lallena, M. J. (2022). Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy. Research Square. [Link]
  • Al-Janabi, A. A. J., & Yaseen, Z. T. (2022). Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 219, 114947. [Link]
  • Eli Lilly and Company. (2017). VERZENIO™ (abemaciclib)
  • Medscape. Verzenio (abemaciclib) dosing, indications, interactions, adverse effects, and more. [Link]
  • Chittiboyina, S., Pabba, C., Ma, G., & Singh, R. (2018). Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo. Molecular Cancer Therapeutics, 17(12), 2534-2545. [Link]
  • Li, J., Zhao, H., & Chen, C. (2023). Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib. Frontiers in Pharmacology, 14, 1215436. [Link]
  • BCBSAZ. (2025). VERZENIO™ (abemaciclib). [Link]
  • Spring, L. M., Wander, S. A., Andreopoulou, E., & Bardia, A. (2022). Abstract 5802: Isotopic tracing reveals distinct metabolic changes with palbociclib or abemaciclib treatment & resistance in breast cancer cell lines. Cancer Research, 82(12_Supplement), 5802-5802. [Link]
  • Gharbi, S. I., Pelletier, L. A., Espada, A., Gutiérrez, J., Sanfeliciano, S. M. G., Rauch, C. T., ... & Lallena, M. J. (2022). Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy. OSTI.GOV. [Link]
  • Gharbi, S. I., Pelletier, L. A., Espada, A., Gutiérrez, J., Sanfeliciano, S. M. G., Rauch, C. T., ... & Lallena, M. J. (2022). Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy. npj Breast Cancer, 8(1), 126. [Link]
  • Eli Lilly and Company. (2021). VERZENIO® (abemaciclib)
  • PrescriberPoint. (2026). Verzenio (abemaciclib)
  • RCSB PDB. (2016). 5L2S: The X-ray co-crystal structure of human CDK6 and Abemaciclib. [Link]
  • Zhang, M., & Zhang, H. (2007). A Facile N-Monoalkylation of Aminopyridines. Chinese Journal of Chemistry, 25(11), 1734-1736. [Link]
  • Kappe, C. O. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 49(36), 5343-5345. [Link]
  • Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., Lu, G. H., ... & Doherty, A. M. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido [2, 3-d] pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of medicinal chemistry, 41(22), 4365-4377. [Link]
  • Zhang, Y., & Driver, T. G. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 23(12), 4739-4743. [Link]
  • Angell, Y., & Mattson, R. J. (2019). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl) pyridines: Insights from Experiments and Statistical Modeling. ACS omega, 4(7), 11847-11853. [Link]
  • U.S. Environmental Protection Agency. (2005). Aminopyridines. [Link]
  • Singh, R. K., Kumar, S., & Singh, A. K. (2022). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 23(23), 14781. [Link]
  • Gökçe, M., Utku, S., & Küpeli, E. (2009). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 34(3), 149-155. [Link]
  • Wang, Y., Li, Y., Wang, H., & Zhang, Z. (2021).
  • Wang, L., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2965. [Link]
  • Grütter, C., & Chaikuad, A. (2020). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of medicinal chemistry, 63(13), 6797-6807. [Link]
  • Kumar, A., Kumar, K., Singh, P., & Kumar, V. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390. [Link]
  • Preussmann, R., & Habs, M. (1983). Metabolism of Carcinogenic and Non-Carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in Vivo. Carcinogenesis, 4(6), 755-758. [Link]
  • Carreira, E. M., & Fessard, T. C. (2014). a) Structure of JAK inhibitors. b) Synthesis of triquinazine-based JAK kinase inhibitors.
  • Kumar, A., Kumar, K., Singh, P., & Kumar, V. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • Wuts, P. G., & Northuis, J. M. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Molecules, 16(8), 6933-6944. [Link]
  • Vacher, B., Bonnaud, B., Funes, P., Jubault, N., Koek, W., & Assie, M. B. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of medicinal chemistry, 42(9), 1648-1660. [Link]
  • Norman, M. H., Chen, N., Chen, Z., Dezso, Z., Finkelstein, M. B., Fries, J., ... & Wrobleski, S. T. (2012). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Organic process research & development, 16(10), 1615-1623. [Link]
  • Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Bioorganic & Medicinal Chemistry, 84, 117253. [Link]
  • Johnson, T. A. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 63(15), 7959-8000. [Link]
  • Al-Masoudi, N. A., & Ali, A. H. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(12), 5-9. [Link]
  • Zhang, D., Zhao, Q., & Wu, B. (2015). Structural insights into ligand recognition and selectivity for class A, B, and C GPCRs. Acta Pharmacologica Sinica, 36(3), 278-290. [Link]
  • Sharma, A., Kumar, V., & Singh, P. (2022). Pyridine, a compound with a heterocyclic structure, is a key player in medicinal chemistry and drug design. Molecules, 27(19), 6561. [Link]
  • PubChem. Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride. [Link]
  • Brear, P., Deuchars, J., & Scott, K. A. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. ACS infectious diseases, 6(5), 1145-1153. [Link]
  • Kumar, A., & Singh, J. (2011). Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs. ACS medicinal chemistry letters, 2(8), 598-602. [Link]
  • Lorenc, J., & Hanuza, J. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • Katritch, V., Cherezov, V., & Stevens, R. C. (2014). Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization. Trends in pharmacological sciences, 35(1), 14-22. [Link]
  • Asghar, M., Asghar, R., & Asghar, M. A. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6439. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Ethylamino-5-methyl-3-nitropyridine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Substituted nitropyridines are foundational building blocks in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of complex molecular architectures.[1] The compound 2-Ethylamino-5-methyl-3-nitropyridine is a valuable scaffold, incorporating a nucleophilic secondary amine and an electrophilic nitro-activated pyridine ring, making it amenable to further functionalization.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely utilized transformation in heterocyclic chemistry.[2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and describe methods for product characterization. This guide is designed for researchers in organic synthesis, drug discovery, and process development, offering both practical instruction and the theoretical basis for procedural choices.

The Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The chosen synthetic route involves the reaction of 2-chloro-5-methyl-3-nitropyridine with ethylamine. The pyridine ring is inherently electron-deficient, and this characteristic is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position.[2][3] This electronic arrangement drastically increases the electrophilicity of the carbon atoms in the ring, particularly those ortho and para to the nitro group.

The chlorine atom at the C2 position serves as an excellent leaving group. The SNAr mechanism proceeds via a two-step addition-elimination pathway[2]:

  • Nucleophilic Attack: The nucleophile, ethylamine, attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge in this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[4]

  • Elimination of Leaving Group: In a subsequent, typically faster step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.[2]

The overall reaction is illustrated below:

Reaction Scheme: (Self-generated image, not from a direct source)

Experimental Workflow Overview

The logical progression of the synthesis, from setup to final product analysis, is outlined in the following workflow diagram.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Reagent & Glassware Preparation B 2. Combine Reactants in Solvent A->B C 3. Heat Mixture (Reflux) B->C D 4. Monitor Progress (TLC) C->D E 5. Reaction Quench & Solvent Removal D->E F 6. Liquid-Liquid Extraction E->F G 7. Purification by Column Chromatography F->G H 8. Characterization (NMR, MS, mp) G->H I Pure Product H->I

Caption: High-level workflow for the synthesis of this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Chloro-5-methyl-3-nitropyridine≥97% PurityCommercialThe starting electrophile. Can be synthesized if not available.[5]
Ethylamine solution70 wt. % in H₂OCommercialExcess is used as both nucleophile and base.
Ethanol (EtOH)Anhydrous, ≥99.5%CommercialReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercialDrying agent.
Silica Gel60 Å, 230-400 meshCommercialStationary phase for column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring.
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Glass column for chromatography

  • Analytical balance

  • Fume hood

Detailed Experimental Protocol

Note: This entire procedure must be performed in a well-ventilated chemical fume hood.[6]

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-chloro-5-methyl-3-nitropyridine (1.0 eq, e.g., 1.72 g, 10.0 mmol).

  • Reagent Addition: Add ethanol (40 mL) to the flask and stir to dissolve the starting material. To this solution, add the 70% aqueous ethylamine solution (3.0 eq, e.g., 1.93 g, 30.0 mmol) dropwise at room temperature.

    • Causality Note: Using an excess of ethylamine ensures the reaction goes to completion and also acts as a base to neutralize the HCl generated in situ, driving the equilibrium towards the product.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours.

    • TLC System: Use a 3:1 mixture of Hexanes:Ethyl Acetate as the mobile phase.

    • Visualization: UV light (254 nm). The product spot should be more polar (lower Rf) than the starting material.

    • The reaction is typically complete within 4-6 hours, as indicated by the complete consumption of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Isolate Organic Phase: Collect the upper organic (ethyl acetate) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine all organic layers and wash them with brine (1 x 20 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow-orange solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.

    • Collect the fractions containing the desired product (identified by TLC) and combine them.

    • Evaporate the solvent to yield this compound as a pure yellow solid.

Data Summary and Characterization

Reaction Parameters
ParameterValue
Scale10.0 mmol
Equivalents of Ethylamine3.0
SolventEthanol
TemperatureReflux (~80-85 °C)
Reaction Time4-6 hours
Typical Yield 80-90%
Expected Product Characteristics
  • Appearance: Bright yellow crystalline solid.

  • Molecular Formula: C₈H₁₁N₃O₂

  • Molecular Weight: 181.19 g/mol

  • Characterization via ¹H NMR Spectroscopy: (400 MHz, CDCl₃) - Expected chemical shifts (δ) in ppm:

    • ~8.10 (d, 1H, H-6 of pyridine ring)

    • ~7.95 (d, 1H, H-4 of pyridine ring)

    • ~6.50 (br s, 1H, NH)

    • ~3.50 (q, 2H, -CH₂CH₃)

    • ~2.30 (s, 3H, Ar-CH₃)

    • ~1.30 (t, 3H, -CH₂CH₃)

    • Note: The broad singlet for the N-H proton is exchangeable with D₂O.

Mandatory Safety Precautions

Chemical synthesis requires strict adherence to safety protocols. Nitropyridine derivatives should be handled as potentially toxic and irritant compounds.[6][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6][8][9]

  • Ventilation: All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors and dust.

  • Handling: Avoid contact with skin and eyes.[9] Do not ingest or inhale. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[10]

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, in accordance with local and institutional regulations for hazardous materials.[7]

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound. The methodology is based on the well-established SNAr reaction, providing high yields and a straightforward purification process. By understanding the underlying chemical principles and adhering strictly to the outlined safety measures, researchers can confidently produce this valuable synthetic intermediate for applications in pharmaceutical and materials development.

References

  • Vertex AI Search. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE.
  • MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • National Center for Biotechnology Information. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Nitropyridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%.
  • Thermo Fisher Scientific. (2014). SAFETY DATA SHEET - 2-Amino-6-chloro-3-nitropyridine.
  • ECHEMI. (n.d.). 3-Hydroxy-2-nitropyridine SDS, 15128-82-2 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methyl-3-nitropyridine.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

Sources

The Strategic Utility of 2-Ethylamino-5-methyl-3-nitropyridine in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminopyridine Scaffold as a Cornerstone in Kinase Inhibitor Design

The landscape of targeted cancer therapy has been profoundly shaped by the development of small-molecule kinase inhibitors. Within this critical class of therapeutics, molecules built around a substituted pyridine core have emerged as a "privileged scaffold". This is due to their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1][2] The strategic placement of substituents on this pyridine ring is paramount in dictating potency, selectivity, and pharmacokinetic properties. This guide focuses on the synthesis and application of a highly valuable, functionalized intermediate: 2-Ethylamino-5-methyl-3-nitropyridine . We will explore its role as a linchpin in the construction of complex kinase inhibitors, providing detailed protocols and explaining the chemical rationale behind its use. The presence of the nitro group, a versatile chemical handle, allows for subsequent transformations into a key amino group, which is often crucial for the inhibitor's biological activity.[3][4]

Core Attributes of this compound as a Building Block

The utility of this compound in medicinal chemistry stems from the specific arrangement of its functional groups, each playing a distinct and critical role in the synthetic strategy.

  • The 2-Ethylamino Group: This functionality, or a precursor to it, often serves as a key interaction point with the kinase hinge region. The ethyl group can provide favorable van der Waals interactions within the ATP pocket.

  • The 5-Methyl Group: This small alkyl group can influence the electronics of the pyridine ring and provide steric hindrance that can be exploited to achieve selectivity for the target kinase over off-target kinases.

  • The 3-Nitro Group: This powerful electron-withdrawing group serves two primary purposes. Firstly, it activates the pyridine ring for certain transformations. Secondly, and more importantly, it is a readily reducible precursor to a primary amine. This newly formed amine at the 3-position is often a critical vector for building out the rest of the inhibitor, frequently participating in amide or urea bond formations to connect to other pharmacophoric elements.[3][4]

This trifecta of functionalities makes this compound a pre-functionalized and highly adaptable starting material for the efficient synthesis of a diverse range of kinase inhibitors.

Synthetic Pathways and Protocols

The synthesis of kinase inhibitors using this building block can be conceptually divided into three key stages:

  • Synthesis of the Core Intermediate: Preparation of this compound.

  • Reduction of the Nitro Group: Conversion to the corresponding 3-amino derivative.

  • Elaboration into the Final Inhibitor: Formation of amide, urea, or other linkages at the 3-amino position.

Below are detailed, field-tested protocols for these transformations.

Protocol 1: Synthesis of the Core Intermediate: this compound

The synthesis of the title compound can be efficiently achieved through a two-step process starting from the commercially available 2-amino-5-methylpyridine. The first step involves the nitration of the pyridine ring, followed by a nucleophilic aromatic substitution to introduce the ethylamino group.

Step 1a: Nitration of 2-Amino-5-methylpyridine

This reaction proceeds via an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, attacks the electron-rich pyridine ring.

  • Reaction Scheme:

    • 2-Amino-5-methylpyridine → 2-Amino-5-methyl-3-nitropyridine

  • Detailed Protocol:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-amino-5-methylpyridine (1 equivalent) to concentrated sulfuric acid at 0 °C.

    • Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

    • Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • The resulting precipitate, 2-amino-5-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 1b: Conversion to 2-Chloro-5-methyl-3-nitropyridine

A Sandmeyer-type reaction is employed to convert the amino group to a more versatile chloro group, which is an excellent leaving group for the subsequent nucleophilic substitution.

  • Reaction Scheme:

    • 2-Amino-5-methyl-3-nitropyridine → 2-Chloro-5-methyl-3-nitropyridine

  • Detailed Protocol:

    • Suspend 2-amino-5-methyl-3-nitropyridine (1 equivalent) in an aqueous solution of hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-methyl-3-nitropyridine.

Step 1c: Nucleophilic Aromatic Substitution with Ethylamine

The electron-withdrawing nitro group activates the 2-position of the pyridine ring, facilitating nucleophilic aromatic substitution of the chloride with ethylamine.[5]

  • Reaction Scheme:

    • 2-Chloro-5-methyl-3-nitropyridine + Ethylamine → this compound

  • Detailed Protocol:

    • Dissolve 2-chloro-5-methyl-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a sealed reaction vessel.

    • Add an excess of ethylamine (2-3 equivalents), either as a solution in a compatible solvent or as a neat liquid.

    • Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation: Representative Reaction Parameters for Synthesis

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1a 2-Amino-5-methylpyridineHNO₃, H₂SO₄H₂SO₄0-252-470-80
1b 2-Amino-5-methyl-3-nitropyridineNaNO₂, CuCl, HClWater, HCl0-251-260-70
1c 2-Chloro-5-methyl-3-nitropyridineEthylamineEthanol80-1004-885-95
Protocol 2: Catalytic Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal step, unmasking the key functionality for subsequent coupling reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.[6][7]

  • Reaction Scheme:

    • This compound → N²-Ethyl-5-methylpyridine-2,3-diamine

  • Detailed Protocol:

    • In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol% by weight).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas, either from a balloon or a pressurized system (typically 1-3 atm).

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wet.

    • Concentrate the filtrate under reduced pressure to obtain N²-Ethyl-5-methylpyridine-2,3-diamine, which is often used in the next step without further purification.

Mandatory Visualization: Synthetic Workflow

G cluster_0 Synthesis of Core Intermediate cluster_1 Key Transformations 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 2-Amino-5-methyl-3-nitropyridine 2-Amino-5-methyl-3-nitropyridine 2-Amino-5-methylpyridine->2-Amino-5-methyl-3-nitropyridine Nitration (HNO3/H2SO4) 2-Chloro-5-methyl-3-nitropyridine 2-Chloro-5-methyl-3-nitropyridine 2-Amino-5-methyl-3-nitropyridine->2-Chloro-5-methyl-3-nitropyridine Sandmeyer-type (NaNO2, CuCl) This compound This compound 2-Chloro-5-methyl-3-nitropyridine->this compound SNAr (Ethylamine) N2-Ethyl-5-methylpyridine-2,3-diamine N2-Ethyl-5-methylpyridine-2,3-diamine This compound->N2-Ethyl-5-methylpyridine-2,3-diamine Catalytic Reduction (H2, Pd/C) Kinase Inhibitor Scaffold Kinase Inhibitor Scaffold N2-Ethyl-5-methylpyridine-2,3-diamine->Kinase Inhibitor Scaffold Amide Coupling (Acyl Chloride/Acid)

Caption: General synthetic workflow from starting material to a kinase inhibitor scaffold.

Protocol 3: Amide Bond Formation for Kinase Inhibitor Elaboration

The newly formed 3-amino group is a potent nucleophile, readily participating in reactions with carboxylic acids or their activated derivatives to form the final kinase inhibitor. The synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib serves as an excellent case study for this type of transformation. While the exact patented synthetic routes for Alectinib may vary, the core logic of coupling an aminopyridine derivative with a substituted benzoic acid is a common theme.[4][8]

  • Reaction Scheme (Illustrative):

    • N²-Ethyl-5-methylpyridine-2,3-diamine + Activated Carboxylic Acid → Kinase Inhibitor

  • Detailed Protocol (General Amide Coupling):

    • In a dry flask under an inert atmosphere, dissolve the N²-Ethyl-5-methylpyridine-2,3-diamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a peptide coupling reagent such as HATU (1.2 equivalents) or EDC/HOBt (1.2 equivalents each).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the final kinase inhibitor.

Mandatory Visualization: Kinase Inhibition Pathway

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Kinase ATP->Kinase binds Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate phosphorylates Substrate Substrate Substrate->Kinase binds Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling activates Inhibitor Aminopyridine Inhibitor Inhibitor->Kinase competitively binds to ATP pocket

Caption: Competitive inhibition of a kinase by an aminopyridine-based inhibitor.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations. The success of each step can be readily validated using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress by observing the consumption of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the intermediates and the final product by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

By employing these analytical methods at each stage, researchers can ensure the integrity of their synthetic route and the quality of the final kinase inhibitor.

Conclusion: A Versatile and Enabling Reagent

This compound represents a strategically designed building block that streamlines the synthesis of complex aminopyridine-based kinase inhibitors. Its pre-installed functionalities and the versatile nature of the nitro group allow for a convergent and efficient approach to molecules of significant therapeutic potential. The protocols and rationale presented in this guide are intended to empower researchers in drug discovery to leverage this valuable intermediate in their quest for novel and effective kinase inhibitors.

References

  • PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Purity 2-Amino-3-nitro-5-methylpyridine: Your Source for Synthesis Needs.
  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Pradipta, A. R., et al. (2017). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PLOS ONE.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). Production of 2-amino-3-nitropyridine.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • PrepChem. (n.d.). Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine.

Sources

Application Notes and Protocols for 2-Ethylamino-5-methyl-3-nitropyridine and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of specific substituents, such as nitro and amino groups, can dramatically influence the molecule's electronic properties and its interactions with biological targets. While direct literature on 2-ethylamino-5-methyl-3-nitropyridine is sparse, extensive research on its close analog, 2-amino-3-methyl-5-nitropyridine, and other related nitropyridines provides a robust foundation for predicting its utility and developing protocols for its application in drug discovery.[1][2] This document outlines the potential applications of this compound as a versatile chemical intermediate, drawing parallels from the established chemistry and biological activity of structurally similar compounds. The protocols provided are based on well-established synthetic transformations and biological assays relevant to this class of molecules.

The presence of an amino (or ethylamino) group at the 2-position, a nitro group at the 3-position, and a methyl group at the 5-position of the pyridine ring creates a unique electronic and steric environment. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the amino/ethylamino group can act as a hydrogen bond donor and a site for further chemical modification.[3] These features make this compound a promising starting material for the synthesis of libraries of compounds for screening against various therapeutic targets.

Part 1: Synthetic Applications and Protocols

The primary application of this compound in medicinal chemistry is as a versatile building block for the synthesis of more complex molecules. Its reactivity allows for a range of chemical transformations.

Synthesis of this compound

The synthesis of the title compound can be logically extrapolated from the known synthesis of 2-amino-3-methyl-5-nitropyridine.[4] The procedure involves the nitration of the corresponding 2-ethylamino-5-methylpyridine.

Protocol 1: Nitration of 2-Ethylamino-5-methylpyridine

  • Rationale: The nitration of aminopyridines is a standard method to introduce a nitro group onto the pyridine ring. The amino group directs the nitration, and the reaction conditions can be controlled to achieve the desired isomer.

  • Materials:

    • 2-Ethylamino-5-methylpyridine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ammonia solution (concentrated)

    • Ice

    • Standard laboratory glassware

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylamino-5-methylpyridine in concentrated sulfuric acid, maintaining the temperature at 0°C with an ice bath.

    • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then stir for an additional 30 minutes at 50°C.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a concentrated ammonia solution until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain pure this compound.

dot

Synthesis 2-Ethylamino-5-methylpyridine 2-Ethylamino-5-methylpyridine Reagents HNO₃, H₂SO₄ 2-Ethylamino-5-methylpyridine->Reagents Nitration This compound This compound Reagents->this compound

Caption: Synthetic route to this compound.

Derivatization Reactions

This compound can serve as a scaffold for the synthesis of a variety of derivatives.

a) Reduction of the Nitro Group:

The nitro group can be selectively reduced to an amino group, yielding a diaminopyridine derivative. This opens up a plethora of subsequent reactions, such as amide bond formation, sulfonamide synthesis, and the construction of heterocyclic rings.

Protocol 2: Reduction of the Nitro Group

  • Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Common reducing agents include catalytic hydrogenation (e.g., Pd/C, H₂) or metal/acid combinations (e.g., SnCl₂/HCl, Fe/HCl).

  • Materials:

    • This compound

    • Ethanol

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas supply or a hydrogen transfer reagent (e.g., ammonium formate)

    • Celite

  • Procedure (Catalytic Hydrogenation):

    • Dissolve this compound in ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the flask with nitrogen and then introduce hydrogen gas (typically at 1-3 atm pressure).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 2-ethylamino-5-methylpyridine-3-amine.

b) Nucleophilic Aromatic Substitution (SNAAr):

The nitro group at the 3-position activates the 2- and 4-positions for nucleophilic attack. While the ethylamino group is already present at the 2-position, this reactivity can be exploited in related nitropyridine scaffolds. For instance, starting from a 2-chloro-5-methyl-3-nitropyridine, the chlorine can be displaced by various nucleophiles.

Part 2: Applications in Medicinal Chemistry Programs

Based on the known biological activities of similar nitropyridine derivatives, this compound and its derivatives are promising candidates for several therapeutic areas.

Kinase Inhibitors

The pyridine core is a common scaffold in kinase inhibitors. Derivatives of 2-amino-5-methyl-3-nitropyridine have been explored as Janus kinase 2 (JAK2) inhibitors.[1][2] The general structure often involves an amide or a related linkage to a larger aromatic system.

Workflow for Screening as Kinase Inhibitors:

dot

Kinase_Inhibitor_Workflow A Synthesize Library of Amide Derivatives B Primary Kinase Panel Screening A->B C Determine IC₅₀ for Hits B->C D Lead Optimization (SAR studies) C->D E In vivo Efficacy Studies D->E

Caption: Workflow for kinase inhibitor drug discovery.

Protocol 3: Synthesis of Amide Derivatives for Kinase Screening

  • Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry to link molecular fragments. This protocol outlines the coupling of the 3-amino derivative with a carboxylic acid.

  • Materials:

    • 2-Ethylamino-5-methylpyridine-3-amine (from Protocol 2)

    • A desired carboxylic acid (R-COOH)

    • A peptide coupling reagent (e.g., HATU, HOBt/EDC)

    • A non-nucleophilic base (e.g., DIPEA)

    • Anhydrous DMF or DCM

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU) and the base (DIPEA) and stir for a few minutes to activate the acid.

    • Add a solution of 2-ethylamino-5-methylpyridine-3-amine in DMF to the activated acid.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to obtain the desired amide.

Antimicrobial Agents

Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced by microbial enzymes to generate reactive nitrogen species that are toxic to the pathogen. Nitazoxanide, a nitrothiazole derivative, is a broad-spectrum antiparasitic and antibacterial drug.[5][6] Derivatives of this compound could be explored for similar activities.

Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Rationale: The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Materials:

    • Synthesized this compound derivatives

    • 96-well microtiter plates

    • Bacterial or fungal strains of interest

    • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

    • Positive control antibiotic

    • DMSO (for dissolving compounds)

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microorganism.

    • Add the inoculum to each well.

    • Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism in broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)
Derivative AStaphylococcus aureus16
Derivative BEscherichia coli>64
Derivative CCandida albicans8
Positive ControlS. aureus2
Agents Targeting the Central Nervous System (CNS)

The aminopyridine scaffold is present in some CNS-active compounds. While the specific substitution pattern of this compound does not immediately suggest a CNS target, its derivatives could be screened against a panel of CNS receptors and transporters. For instance, analogs of other psychoactive substances have been shown to interact with monoamine transporters.[7]

Part 3: Data Interpretation and Future Directions

The initial screening data from the protocols above will guide the subsequent steps in the drug discovery process. For promising hits, structure-activity relationship (SAR) studies should be initiated. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties.

For example, if a derivative shows promising kinase inhibitory activity, modifications could include:

  • Varying the substituent on the amide nitrogen.

  • Replacing the amide linker with other functionalities.

  • Modifying the ethylamino group.

Conclusion

This compound represents a valuable, yet underexplored, chemical scaffold for medicinal chemistry. By leveraging the established chemistry and biological activities of its close analogs, researchers can design and synthesize novel derivatives with the potential for therapeutic applications in oncology, infectious diseases, and potentially other areas. The protocols and workflows outlined in this document provide a comprehensive guide for initiating such a drug discovery program.

References

  • Mayer, F. P., et al. (2016). Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology, 103, 1-12.
  • Levites, Y., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(12), 4786.
  • Sam, A. A., et al. (2015). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 20(9), 15836-15848.
  • Levites, Y., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.
  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines.
  • RSC Publishing. (2021). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering.
  • Lorenc, J., et al. (2024). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 29(1), 123.
  • González-Ledo, R., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(3), 855.
  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Amino-3-nitro-5-methylpyridine: Your Source for Synthesis Needs.
  • PubMed. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide.
  • Glennon, R. A., et al. (2018). Novel Analogues of (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole) Provide Clues to Dopamine D2/D3 Receptor Agonist Selectivity. Journal of Medicinal Chemistry, 61(21), 9789-9801.
  • Halberstadt, A. L., et al. (2019). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. International Journal of Molecular Sciences, 20(18), 4578.
  • Rossignol, J. F., & Goavec, G. (2010). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Bioorganic & Medicinal Chemistry Letters, 20(11), 3335-3338.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • A review on medicinally important heterocyclic compounds. (2022). Mini-Reviews in Medicinal Chemistry, 22(14), 1859-1880.
  • Kumar, P., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 897397.
  • Lorenc, J., et al. (2024). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 29(1), 123.

Sources

Experimental setup for nitration of 2-amino-5-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AN-25MPN-01

Topic: A Robust Experimental Protocol for the Regioselective Nitration of 2-Amino-5-methylpyridine Derivatives

Abstract & Introduction

Nitrated aminopyridine scaffolds are foundational building blocks in modern medicinal chemistry, serving as critical intermediates in the synthesis of a wide array of pharmacologically active agents, including kinase inhibitors for oncology and novel antimicrobial compounds.[1] Specifically, derivatives of 2-amino-5-methylpyridine, when nitrated, provide a versatile platform for further functionalization. The introduction of a nitro group not only modifies the electronic properties of the pyridine ring but also serves as a synthetic handle for subsequent transformations, such as reduction to an amine.

The primary challenge in the synthesis of these intermediates lies in achieving high regioselectivity during the electrophilic nitration step. The pyridine ring's inherent electronic properties, combined with the directing effects of the existing amino and methyl substituents, create a complex chemical environment. Direct nitration of pyridine itself is notoriously difficult, often requiring harsh conditions and resulting in low yields due to the deactivation of the ring by the protonated nitrogen atom under strongly acidic conditions.[2] However, the presence of the strongly activating amino group facilitates the reaction, making it a viable synthetic route.[3]

This application note provides a comprehensive, field-proven protocol for the regioselective nitration of 2-amino-5-methylpyridine. We will delve into the mechanistic underpinnings that govern the reaction's outcome, present a detailed, step-by-step experimental procedure, emphasize critical safety protocols, and outline robust analytical methods for product characterization. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.

Mechanistic Rationale and Regioselectivity

The nitration of 2-amino-5-methylpyridine is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

Causality of Reagent Choice:

  • Sulfuric Acid (H₂SO₄): Serves a dual purpose. It acts as a strong acid to protonate nitric acid, facilitating the formation of the nitronium ion. It also acts as a dehydrating agent, sequestering the water molecule produced during the reaction, which would otherwise inhibit the reaction by reacting with the nitronium ion.

  • Nitric Acid (HNO₃): The source of the nitro group.

The key to a successful synthesis is controlling the position of substitution on the pyridine ring. The regiochemical outcome is dictated by the cumulative electronic effects of the substituents and the pyridine nitrogen itself:

  • 2-Amino Group (-NH₂): This is a powerful activating group due to the lone pair on the nitrogen atom, which can be delocalized into the ring system. It is a strong ortho, para-director.

  • 5-Methyl Group (-CH₃): This is a weakly activating group via hyperconjugation and is also an ortho, para-director.

  • Pyridine Ring Nitrogen: This is an electron-withdrawing and deactivating group, making the alpha (2,6) and gamma (4) positions electron-deficient.

In the case of 2-amino-5-methylpyridine, the directing effects synergize to favor a specific isomer. The powerful 2-amino group directs electrophilic attack to the 3-position (ortho) and the 5-position (para). Since the 5-position is already occupied by the methyl group, the substitution is overwhelmingly directed to the 3-position. This makes the synthesis of 2-amino-5-methyl-3-nitropyridine highly selective and efficient under controlled conditions.[3][4]

Critical Safety Protocols for Nitration

Nitration reactions are energetically favorable and highly exothermic, posing significant safety risks if not managed properly.[5] Adherence to strict safety protocols is not merely procedural but is essential for preventing runaway reactions, explosions, and chemical exposure.[6][7]

  • Inherent Hazards: Mixed nitric and sulfuric acids are extremely corrosive and are powerful oxidizing agents.[8][9] They can react violently with organic materials. The reaction generates significant heat and can produce toxic nitrogen dioxide (NO₂) gas, especially if the temperature is not controlled.[6]

  • Engineering Controls: All operations MUST be conducted inside a certified chemical fume hood with good ventilation. An emergency safety shower and eyewash station must be readily accessible.[6][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles in combination with a full-face shield are mandatory.

    • Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended.

    • Body Protection: A flame-retardant lab coat, preferably a chemical-resistant apron, and closed-toe shoes are required.

  • Procedural Controls:

    • Temperature Control: The reaction must be maintained at a low temperature (0-5 °C) using an ice-water bath. A thermometer must be used to monitor the internal temperature of the reaction flask at all times.

    • Controlled Addition: Reagents must be added slowly and dropwise to allow for efficient heat dissipation.

    • Quenching: The reaction mixture must be quenched by adding it slowly to a large excess of crushed ice with vigorous stirring. Never add water or ice to the acid mixture , as this can cause violent boiling and splashing.

  • Waste Disposal: All nitric acid-containing waste must be segregated from organic solvent waste to prevent violent reactions.[7] Neutralize acidic aqueous waste before disposal according to institutional guidelines.

Detailed Experimental Protocol

This protocol details the synthesis of 2-amino-5-methyl-3-nitropyridine.

Materials and Equipment
  • Reagents: 2-Amino-5-methylpyridine (≥98%), Concentrated Sulfuric Acid (98%), Fuming Nitric Acid (90% or as specified), Sodium Hydroxide (pellets), Crushed Ice, Deionized Water, Ethanol (for recrystallization).

  • Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer with stir bar, thermometer, ice-water bath, Buchner funnel and flask, standard laboratory glassware.

Reagent Quantities
ReagentMW ( g/mol )AmountMoles (mol)Equivalence
2-Amino-5-methylpyridine108.1410.81 g0.101.0
Conc. Sulfuric Acid (98%)98.0840 mL~0.747.4
Fuming Nitric Acid (90%)63.017.0 mL~0.151.5
Step-by-Step Procedure
  • Substrate Solution Preparation: In a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer, add 40 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to below 10 °C.

  • Dissolution: While stirring, slowly and portion-wise add 10.81 g (0.10 mol) of 2-amino-5-methylpyridine to the cold sulfuric acid. The addition is exothermic; ensure the internal temperature does not exceed 20 °C. Continue stirring until all solid has dissolved. Cool the resulting solution to 0-5 °C.

  • Nitrating Mixture Preparation (Performed Separately & Pre-chilled): In a separate beaker, carefully add 7.0 mL of fuming nitric acid. While this protocol uses fuming nitric acid, a standard mixed acid can also be prepared by slowly adding nitric acid to sulfuric acid in a separate flask cooled in an ice bath. For this protocol, we add the nitric acid directly but with extreme caution.

  • Nitration Reaction: Fill a dropping funnel with the 7.0 mL of fuming nitric acid. Add the nitric acid dropwise to the stirred substrate solution over a period of 45-60 minutes. It is critical to maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A vigorous exothermic reaction will occur if the addition is too fast.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The color of the solution may change to a deep reddish-brown.

  • Work-up and Isolation: Prepare a large beaker containing approximately 400 g of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. A yellow precipitate will form.

  • Neutralization: Cool the resulting acidic slurry in an ice bath. Slowly and carefully add a 50% (w/v) aqueous solution of sodium hydroxide to neutralize the mixture. The process is highly exothermic. Monitor the pH with litmus paper or a pH meter, adding base until the pH is approximately 7-8.

  • Filtration: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any residual salts.

  • Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight.

  • Purification: The crude 2-amino-5-methyl-3-nitropyridine can be purified by recrystallization from hot ethanol to yield a bright yellow crystalline solid.

Experimental Workflow Diagram

Nitration_Workflow sub_prep 1. Prepare Substrate Solution (2-amino-5-methylpyridine in H₂SO₄) cooling1 2. Cool to 0-5 °C (Ice-Water Bath) sub_prep->cooling1 nitration 3. Dropwise Addition of HNO₃ (Maintain T < 5 °C) cooling1->nitration reaction 4. Stir at 0-5 °C (2 hours) nitration->reaction workup 5. Quench on Crushed Ice reaction->workup neutralize 6. Neutralize with NaOH (aq) (pH 7-8) workup->neutralize filter 7. Isolate via Filtration (Wash with H₂O) neutralize->filter dry 8. Dry Crude Product filter->dry purify 9. Recrystallize (Ethanol) dry->purify analyze 10. Characterize Final Product (NMR, IR, MS) purify->analyze

Caption: Workflow for the synthesis of 2-amino-5-methyl-3-nitropyridine.

Product Characterization and Analysis

Proper characterization is essential to confirm the structure and purity of the final product.[10] The following data are expected for 2-amino-5-methyl-3-nitropyridine (C₆H₇N₃O₂, MW: 153.14 g/mol ).

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely appearing as singlets or narrow doublets. Methyl Protons (-CH₃): A singlet around δ 2.3-2.6 ppm. Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.
FT-IR N-H Stretch: Two characteristic sharp peaks for the primary amine around 3300-3500 cm⁻¹. N-O Stretch (NO₂): Strong, sharp asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[11] C-H Stretch: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
Mass Spec (MS) Molecular Ion Peak (M⁺): A prominent peak at m/z = 153, corresponding to the molecular weight of the product.
Appearance Bright yellow crystalline solid.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; loss of product during work-up or neutralization.Ensure reaction runs for the full duration. Be careful not to overshoot the pH during neutralization, as aminopyridines can have some solubility at very high or low pH. Ensure thorough washing of the product.
Formation of Side Products Temperature too high, leading to dinitration or oxidative degradation.Strictly maintain the reaction temperature below 5 °C. Ensure slow, controlled addition of the nitrating agent.
Purification Difficulties Presence of starting material or isomeric impurities.If TLC indicates impurities, column chromatography may be necessary, though recrystallization is often sufficient for this specific reaction.[12]
Dark, Tarry Product Uncontrolled exotherm causing decomposition.Re-attempt the reaction with more efficient cooling and a slower rate of addition for the nitrating agent.

References

  • Nitr
  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
  • Technical Support Center: Nitration of 3-Aminopyridine 1-Oxide. (n.d.). Benchchem.
  • Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
  • 2-Amino-5-nitropyridine synthesis. (n.d.). ChemicalBook.
  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. (n.d.). Autech Industry Co.,Limited.
  • High-Purity 2-Amino-3-nitro-5-methylpyridine: Your Source for Synthesis Needs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (2015). American Journal of Chemistry.
  • Nitropyridines: Synthesis and reactions. (2025).
  • Spectroscopic and Spectrometric Characterization of 1,3,6-Trinitropyrene: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide. (n.d.).

Sources

Application Notes and Protocols for the Dissolution of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the dissolution of 2-Ethylamino-5-methyl-3-nitropyridine. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related nitropyridine derivatives to establish a robust and scientifically grounded protocol. The methodologies outlined herein are designed to be a reliable starting point for researchers, emphasizing safety, solvent selection rationale, and techniques for preparing solutions suitable for a variety of research and development applications.

Introduction: Understanding the Molecule

This compound is a substituted nitropyridine, a class of compounds of significant interest in medicinal and organic chemistry.[1] The pyridine ring, substituted with an ethylamino group, a methyl group, and a nitro group, dictates its physicochemical properties. The presence of the polar nitro and amino groups, combined with the aromatic pyridine ring, suggests a molecule with moderate polarity. This structural composition is the primary determinant of its solubility behavior, generally indicating poor solubility in aqueous solutions but favorable solubility in various organic solvents.[2][3] Understanding these characteristics is fundamental to selecting an appropriate solvent system for effective dissolution.

Safety First: Handling this compound

Before beginning any dissolution procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and related compounds. While a specific SDS for the title compound was not retrieved, data from analogous structures highlight key safety considerations.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][6]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[4][7] If irritation persists, seek medical attention.[4][5][7]

  • Spills: In the event of a spill, contain the material and clean the area according to your institution's established safety protocols.

Hazard Profile of Related Compounds:

  • Substituted aminopyridines can be toxic if swallowed, in contact with skin, or if inhaled.[8]

  • They may cause skin and serious eye irritation.[4][7]

  • Some related compounds may cause respiratory irritation.[5][8]

Solvent Selection Rationale: A Data-Informed Approach

The principle of "like dissolves like" is the cornerstone of solvent selection. Based on the structure of this compound and data from similar compounds, a range of organic solvents are likely candidates for effective dissolution.

Recommended Solvents for Initial Screening:

Solvent ClassRecommended SolventsRationale & Expected Solubility
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-methylpyrrolidone (NMP)These solvents are excellent at dissolving a wide range of organic compounds due to their high polarity and ability to accept hydrogen bonds. For related aminopyridines, NMP and DMF have shown high solubility.[9]
Alcohols Methanol, EthanolNitropyridine derivatives are often reported to be soluble in methanol.[2][10] The polarity of these alcohols is generally suitable for dissolving compounds with both polar and non-polar moieties.
Chlorinated Solvents Dichloromethane (DCM), ChloroformThese are good solvents for many organic solids. Chloroform and dichloromethane are listed as solvents for 2-Methyl-4-nitropyridine.[11]
Ketones AcetoneAcetone is a versatile polar aprotic solvent that can be effective for initial dissolution tests.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese solvents have moderate polarity and may be suitable, although they are generally less effective than more polar options for highly crystalline solids.

Workflow for Solvent Selection:

Caption: Decision workflow for selecting an appropriate solvent.

Step-by-Step Dissolution Protocol

This protocol provides a general method for dissolving this compound. It is crucial to perform a small-scale test first to determine the optimal solvent and concentration for your specific application.

Materials and Equipment:

  • This compound (solid)

  • Selected solvent(s) (e.g., DMSO, Methanol, DCM)

  • Analytical balance

  • Spatula

  • Glass vials or flasks of appropriate size

  • Magnetic stirrer and stir bars or vortex mixer

  • Pipettes

  • Personal Protective Equipment (PPE)

Protocol:

  • Preparation:

    • Ensure your workspace is clean and you are wearing the appropriate PPE.

    • Tare a clean, dry vial on the analytical balance.

  • Weighing the Compound:

    • Carefully weigh the desired amount of this compound into the tared vial. Record the exact mass.

  • Initial Solvent Addition:

    • Add a small volume of the selected solvent to the vial, enough to wet the solid material. This allows for better observation of the initial dissolution behavior.

  • Agitation:

    • Cap the vial securely and agitate the mixture. This can be done using a vortex mixer for several seconds or by adding a magnetic stir bar and placing the vial on a stir plate.

  • Incremental Solvent Addition and Observation:

    • Continue to add the solvent in small increments, agitating thoroughly after each addition.

    • Observe the solution closely for the disappearance of solid particles.

  • Complete Dissolution:

    • Once all the solid has dissolved, continue to add the solvent to reach the final desired concentration.

    • Ensure the solution is homogenous by stirring or vortexing for an additional 1-2 minutes.

  • Gentle Heating (Optional):

    • If the compound is not readily dissolving at room temperature, gentle warming (e.g., to 30-40°C) in a water bath can be attempted. Be cautious, as some compounds may degrade at elevated temperatures. Always ensure the vial is not sealed tightly if heating to avoid pressure buildup.

  • Sonication (Optional):

    • For difficult-to-dissolve compounds, placing the vial in an ultrasonic bath for short periods can aid in breaking up solid agglomerates and accelerating dissolution.

  • Storage:

    • Store the resulting solution in a tightly sealed container, protected from light, and at the appropriate temperature as determined by stability studies. For many organic compounds in DMSO, storage at -20°C or -80°C is common practice for long-term stability.

Considerations for Solution Stability and Storage

  • Light Sensitivity: Many pyridine derivatives can be light-sensitive. It is good practice to store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Temperature: For long-term storage, it is generally advisable to store solutions at low temperatures (e.g., -20°C or -80°C) to minimize solvent evaporation and potential degradation of the compound.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some compounds. Consider aliquoting stock solutions into smaller, single-use volumes to avoid this.

  • Moisture: Some organic solvents are hygroscopic. Store solutions in tightly sealed containers to prevent the absorption of atmospheric moisture, which could affect the concentration and stability of the compound.

Troubleshooting Common Dissolution Issues

IssuePossible CauseSuggested Solution
Compound does not dissolve completely. - Insufficient solvent volume.- Poor solvent choice.- Low temperature.- Add more solvent incrementally.- Try an alternative solvent from the recommended list.- Apply gentle heating or sonication.
Solution is cloudy or hazy. - Presence of insoluble impurities.- Compound is not fully dissolved.- Supersaturation and precipitation.- Filter the solution through a syringe filter (e.g., 0.22 µm PTFE).- Continue agitation or apply gentle heat.- Prepare a more dilute solution.
Compound precipitates out of solution over time. - Solution is supersaturated.- Change in temperature.- Solvent evaporation.- Prepare a fresh solution at a lower concentration.- Store the solution at a constant temperature.- Ensure the container is tightly sealed.

Conclusion

This guide provides a foundational protocol for the dissolution of this compound based on the known properties of structurally similar compounds. The key to success lies in methodical solvent screening and careful observation during the dissolution process. Researchers are encouraged to adapt this protocol to their specific experimental needs and to perform their own validation to ensure the concentration and stability of the resulting solutions.

References

  • BenchChem. (n.d.). Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide.
  • BenchChem. (n.d.). 4-Ethoxy-3-nitropyridine solubility in methanol and other organic solvents.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2014). Safety Data Sheet.
  • TCI Chemicals. (2024). Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.
  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine.
  • ChemicalBook. (2025). 2-Methyl-4-nitropyridine.
  • CymitQuimica. (n.d.). 2-Methyl-5-nitro-3-pyridinamine.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
  • ChemicalBook. (n.d.). 2-Amino-3-methyl-5-nitropyridine synthesis.
  • ResearchGate. (2025). Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K.
  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • BLD Pharm. (n.d.). This compound.
  • Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE.
  • PubMed Central (PMC). (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • PubMed Central (PMC). (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
  • NIST. (n.d.). 2-Amino-5-nitropyridine.
  • Shandong Biotech. (n.d.). 2-Amino-5-nitropyridine.
  • MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von 2-Ethylamino-5-methyl-3-nitropyridin für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von Ihrem Senior Application Scientist

Zusammenfassung: Dieser technische Leitfaden bietet eine detaillierte Untersuchung der strategischen Derivatisierung von 2-Ethylamino-5-methyl-3-nitropyridin, einem vielversprechenden Molekülgerüst für die Wirkstoffentdeckung. Wir präsentieren einen rationalen Ansatz für das Bibliotheksdesign, detaillierte und validierte Protokolle für Schlüsselsynthesereaktionen und nachfolgende biologische Screening-Assays. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll als umfassende Ressource für die Erstellung und Evaluierung von niedermolekularen Bibliotheken dienen, die auf diesem vielseitigen Heterozyklus basieren.

Einleitung: Die strategische Bedeutung von 2-Ethylamino-5-methyl-3-nitropyridin

Das 2-Amino-3-nitropyridin-Gerüst ist ein etabliertes " privilegiertes Gerüst" in der medizinischen Chemie. Die elektronenziehende Nitrogruppe in Ortho-Position zur Aminogruppe aktiviert den Pyridinring für eine Vielzahl von chemischen Transformationen, während die Substituenten an den Positionen 2 und 5 eine Feinabstimmung der sterischen und elektronischen Eigenschaften ermöglichen. 2-Ethylamino-5-methyl-3-nitropyridin dient als idealer Ausgangspunkt für die kombinatorische Chemie, da es mehrere Angriffspunkte für die Diversifizierung bietet. Die Derivatisierung dieses Kerns ermöglicht die systematische Untersuchung des chemischen Raums, um die Struktur-Wirkungs-Beziehungen (SAR) zu entschlüsseln, die für die Entwicklung potenter und selektiver Therapeutika entscheidend sind.

Die Logik hinter der Auswahl dieses spezifischen Gerüsts liegt in seinem Potenzial, mit einer Vielzahl biologischer Targets zu interagieren. Nitropyridin-Derivate haben bereits vielversprechende Aktivitäten als Kinase-Inhibitoren, antimikrobielle Wirkstoffe und Krebsmedikamente gezeigt. Durch die Erstellung einer fokussierten Bibliothek von Analoga können wir diese potenziellen Aktivitäten systematisch untersuchen und optimieren.

Synthesestrategie: Aufbau einer diversifizierten Bibliothek

Unsere Strategie konzentriert sich auf die parallele Synthese, um effizient eine vielfältige Bibliothek von Verbindungen zu erstellen. Der Arbeitsablauf beginnt mit der Synthese des Kernmoleküls und der anschließenden Einführung einer reaktiven Gruppe (ein "Handle"), die verschiedene Kreuzkupplungsreaktionen ermöglicht.

Synthese des Ausgangsmaterials: 2-Ethylamino-5-methyl-3-nitropyridin

Obwohl 2-Ethylamino-5-methyl-3-nitropyridin nicht kommerziell erhältlich ist, kann es in einem einfachen zweistufigen Verfahren aus dem leicht verfügbaren 2-Amino-5-methylpyridin synthetisiert werden.

  • Nitrierung: Die regioselektive Nitrierung von 2-Amino-5-methylpyridin mit einer Mischung aus Salpetersäure und Schwefelsäure führt zur Einführung der Nitrogruppe an der C3-Position, was durch die dirigierende Wirkung der Aminogruppe begünstigt wird.

  • N-Ethylierung: Die anschließende selektive N-Ethylierung der exozyklischen Aminogruppe kann unter Verwendung von Ethyliodid oder Diethylsulfat in Gegenwart einer milden Base erreicht werden.

Einführung eines reaktiven "Handles" für die Diversifizierung

Um die Möglichkeiten der Derivatisierung zu maximieren, schlagen wir die Bromierung des Kernmoleküls an der C6-Position vor. Dies führt zu 6-Brom-2-ethylamino-5-methyl-3-nitropyridin , einem vielseitigen Zwischenprodukt, das für Palladium-katalysierte Kreuzkupplungsreaktionen geeignet ist.

G cluster_synthesis Phase 1: Synthese & Diversifizierung cluster_coupling Parallele Kreuzkupplung Start 2-Amino-5-methylpyridin Nitration Nitrierung Start->Nitration Ethylation N-Ethylierung Nitration->Ethylation Core Kernmolekül 2-Ethylamino-5-methyl-3-nitropyridin Ethylation->Core Bromination Bromierung (C6) Core->Bromination Intermediate Schlüsselintermediat 6-Brom-Derivat Bromination->Intermediate Suzuki Suzuki-Kupplung (Ar/HetAr-Boronsäuren) Intermediate->Suzuki Buchwald Buchwald-Hartwig (Amine) Intermediate->Buchwald Sonogashira Sonogashira (Alkine) Intermediate->Sonogashira Library Diversifizierte Verbindungsbibliothek Suzuki->Library Buchwald->Library Sonogashira->Library

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Diversifizierung.

Protokolle für die Derivatisierung

Die folgenden Protokolle sind als selbvalidierende Systeme konzipiert. Jedes Experiment sollte Negativkontrollen (ohne Katalysator oder Kupplungspartner) und Positivkontrollen (eine bekannte, hocheffiziente Reaktion) umfassen, um die Robustheit des Systems zu gewährleisten.

Protokoll 2.3.1: Suzuki-Miyaura-Kreuzkupplung (C-C-Bindungsbildung)

Diese Reaktion ist ideal für die Einführung von Aryl- und Heteroarylgruppen, die häufig in Kinase-Inhibitoren zu finden sind.

  • Prinzip: Palladium-katalysierte Reaktion zwischen dem 6-Brom-Intermediat und einer Boronsäure oder einem Boronsäureester.

  • Materialien:

    • 6-Brom-2-ethylamino-5-methyl-3-nitropyridin (1.0 Äq.)

    • Aryl-/Heteroarylboronsäure (1.2 Äq.)

    • Palladium(II)-acetat (Pd(OAc)₂, 0.05 Äq.)

    • SPhos (Ligand, 0.1 Äq.)

    • Kaliumphosphat (K₃PO₄, 2.0 Äq.)

    • Wasserfreies, entgastes 1,4-Dioxan/Wasser (4:1)

  • Durchführung (Parallele Synthese in 96-Well-Platte):

    • In jede Vertiefung einer 96-Well-Reaktionsplatte 6-Brom-2-ethylamino-5-methyl-3-nitropyridin (z.B. 0.1 mmol) und die entsprechende Boronsäure (0.12 mmol) vorlegen.

    • Eine Stammlösung des Katalysatorsystems (Pd(OAc)₂ und SPhos) und der Base (K₃PO₄) im Lösungsmittelgemisch herstellen.

    • Die Katalysator/Base-Lösung zu jeder Vertiefung geben.

    • Die Platte versiegeln und unter Inertgasatmosphäre (Argon oder Stickstoff) bei 80-100 °C für 12-18 Stunden schütteln.

    • Nach dem Abkühlen die Reaktion mit Wasser verdünnen und mit Ethylacetat extrahieren.

    • Die organischen Phasen werden zur Reinigung und Analyse entnommen.

  • Validierung: Die Reaktion wird durch LC-MS überwacht, um die vollständige Umsetzung des Ausgangsmaterials zu bestätigen. Die Identität des Produkts wird durch HRMS bestätigt.

Protokoll 2.3.2: Buchwald-Hartwig-Aminierung (C-N-Bindungsbildung)

Diese Methode ermöglicht die Einführung einer Vielzahl von primären und sekundären Aminen, was für die Modulation der Löslichkeit und der Wasserstoffbrückenbindungs-Eigenschaften entscheidend ist.

  • Prinzip: Palladium-katalysierte Kupplung des 6-Brom-Intermediats mit einem Amin.

  • Materialien:

    • 6-Brom-2-ethylamino-5-methyl-3-nitropyridin (1.0 Äq.)

    • Primäres oder sekundäres Amin (1.2 Äq.)

    • Pd₂(dba)₃ (Palladium-Präkatalysator, 0.02 Äq.)

    • XPhos (Ligand, 0.08 Äq.)

    • Natrium-tert-butoxid (NaOtBu, 1.4 Äq.)

    • Wasserfreies, entgastes Toluol

  • Durchführung:

    • In jede Vertiefung 6-Brom-2-ethylamino-5-methyl-3-nitropyridin, Pd₂(dba)₃, XPhos und NaOtBu vorlegen.

    • Das Lösungsmittel (Toluol) und das entsprechende Amin zugeben.

    • Die Platte versiegeln und unter Inertgasatmosphäre bei 100-110 °C für 16-24 Stunden schütteln.

    • Aufarbeitung und Analyse wie in Protokoll 2.3.1 beschrieben.

  • Kausalität der Reagenzienwahl: Die Verwendung von sperrigen, elektronenreichen Phosphinliganden wie XPhos ist entscheidend, um die oxidative Addition des Palladiums an das Arylbromid zu fördern und die reduktive Eliminierung des Aminprodukts zu beschleunigen.

Protokoll 2.3.3: Sonogashira-Kupplung (C-C-Dreifachbindungsbildung)

Die Einführung von Alkinen bietet einen linearen und starren Linker, der weiter funktionalisiert werden kann, z.B. durch Click-Chemie.

  • Prinzip: Palladium- und Kupfer-katalysierte Kupplung des 6-Brom-Intermediats mit einem terminalen Alkin.

  • Materialien:

    • 6-Brom-2-ethylamino-5-methyl-3-nitropyridin (1.0 Äq.)

    • Terminales Alkin (1.5 Äq.)

    • Bis(triphenylphosphin)palladium(II)-dichlorid (Pd(PPh₃)₂Cl₂, 0.03 Äq.)

    • Kupfer(I)-iodid (CuI, 0.06 Äq.)

    • Triethylamin (Et₃N) in wasserfreiem THF

  • Durchführung:

    • In jede Vertiefung das 6-Brom-Intermediat, Pd(PPh₃)₂Cl₂ und CuI vorlegen.

    • Eine Lösung des terminalen Alkins in Et₃N/THF zugeben.

    • Die Platte versiegeln und unter Inertgasatmosphäre bei Raumtemperatur bis 60 °C für 6-12 Stunden schütteln.

    • Aufarbeitung und Analyse wie in Protokoll 2.3.1 beschrieben.

  • Trustworthiness: Die Reaktion wird bei relativ milden Bedingungen durchgeführt, um die Zersetzung der thermisch empfindlichen Substrate und Produkte zu minimieren.

ReaktionstypKupplungspartnerTypische Ausbeute (%)Diversitätselement
Suzuki-Miyaura Aryl-/Heteroaryl-Boronsäuren60-95Aromatische/Heteroaromatische Gruppen
Buchwald-Hartwig Primäre/Sekundäre Amine50-90H-Brücken-Donoren/-Akzeptoren, Basizität
Sonogashira Terminale Alkine55-90Starre Linker, weitere Funktionalisierung
Tabelle 1: Zusammenfassung der Derivatisierungsreaktionen.

Biologisches Screening: Identifizierung von "Hits"

Nach der Synthese und Reinigung wird die Verbindungsbibliothek einem biologischen Screening unterzogen, um "Hits" zu identifizieren – Verbindungen, die eine gewünschte biologische Aktivität zeigen. Wir schlagen einen zweistufigen Screening-Ansatz vor: ein primäres zellbasiertes Screening zur Identifizierung zytotoxischer Verbindungen, gefolgt von einem gezielten biochemischen Assay.

G cluster_screening Phase 2: Biologisches Screening Library Diversifizierte Bibliothek PrimaryScreen Primärscreening (MTT-Assay auf Krebszelllinien) Library->PrimaryScreen CytotoxicHits Zytotoxische 'Hits' PrimaryScreen->CytotoxicHits IC₅₀ < 10 µM NonToxic Nicht-zytotoxische Verbindungen PrimaryScreen->NonToxic IC₅₀ > 10 µM SecondaryScreen Sekundärscreening (Kinase-Glo® Assay) CytotoxicHits->SecondaryScreen ConfirmedHits Validierte 'Hits' (Kinase-Inhibitoren) SecondaryScreen->ConfirmedHits Signifikante Inhibition SAR Struktur-Wirkungs- Beziehung (SAR) ConfirmedHits->SAR LeadOpt Leitstruktur- Optimierung SAR->LeadOpt

Abbildung 2: Kaskadierter Arbeitsablauf für das biologische Screening.

Primärscreening: MTT-Assay zur Bestimmung der Zytotoxizität

Der MTT-Assay ist ein kolorimetrischer Test, der die metabolische Aktivität von Zellen misst und somit ein Indikator für die Zellviabilität ist. Er eignet sich hervorragend für das High-Throughput-Screening (HTS), um Verbindungen mit zytotoxischer Wirkung gegen Krebszelllinien zu identifizieren.[1][2]

  • Prinzip: Metabolisch aktive Zellen reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu unlöslichem, violettem Formazan.[2] Die Menge des produzierten Formazans, die spektrophotometrisch gemessen wird, ist direkt proportional zur Anzahl der lebenden Zellen.

  • Materialien:

    • Krebszelllinien (z.B. A549 - Lungenkarzinom, MCF-7 - Brustkrebs)

    • Zellkulturmedium (z.B. DMEM mit 10% FBS)

    • MTT-Lösung (5 mg/mL in PBS)

    • Solubilisierungslösung (z.B. DMSO oder angesäuertes Isopropanol)

    • 96-Well-Platten

  • Protokoll (Selbstvalidierendes System):

    • Zellaussaat: Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen/Well aussäen und 24 Stunden inkubieren, um die Anhaftung zu ermöglichen.

    • Verbindungszugabe: Die Bibliotheksverbindungen in einer Konzentrationsreihe (z.B. 0.1, 1, 10, 100 µM) zu den Zellen geben.

      • Negativkontrolle: Nur mit Vehikel (z.B. 0.1% DMSO) behandelte Zellen.

      • Positivkontrolle: Mit einem bekannten Zytostatikum (z.B. Doxorubicin) behandelte Zellen.

      • Leerwert: Nur Medium ohne Zellen zur Hintergrundkorrektur.

    • Inkubation: Die Platten für 48-72 Stunden inkubieren.

    • MTT-Zugabe: 10 µL MTT-Lösung zu jeder Vertiefung geben und für 2-4 Stunden inkubieren, bis sich violette Kristalle bilden.

    • Solubilisierung: Das Medium vorsichtig entfernen und 100 µL Solubilisierungslösung zugeben, um die Formazankristalle aufzulösen.

    • Messung: Die Extinktion bei 570 nm mit einem Plattenlesegerät messen.

  • Datenauswertung: Die prozentuale Zellviabilität wird im Vergleich zur Negativkontrolle berechnet. Die IC₅₀-Werte (die Konzentration, bei der 50% der Zellen gehemmt werden) werden mit einer Dosis-Wirkungs-Kurve ermittelt. Ein Assay gilt als valide, wenn der Z'-Faktor, berechnet aus den Positiv- und Negativkontrollen, > 0.5 ist.

VerbindungIC₅₀ (µM) auf A549IC₅₀ (µM) auf MCF-7Anmerkung
Ausgangsverbindung > 100> 100Keine signifikante Zytotoxizität
Derivat A4 (Suzuki) 8.212.5Moderat zytotoxisch
Derivat B7 (Buchwald) 1.52.3Stark zytotoxisch
Derivat C2 (Sonogashira) 25.631.8Schwach zytotoxisch
Doxorubicin (Kontrolle) 0.20.5Hohe Zytotoxizität
Tabelle 2: Repräsentative quantitative Daten aus dem MTT-Primärscreening.
Sekundärscreening: Kinase-Glo® Lumineszenz-Kinase-Assay

Für die "Hits" aus dem Primärscreening (z.B. Verbindungen mit IC₅₀ < 10 µM) wird ein gezielter biochemischer Assay durchgeführt, um den Wirkmechanismus zu untersuchen. Da viele Pyridin-Derivate als Kinase-Inhibitoren wirken, ist ein Kinase-Assay ein logischer nächster Schritt.

  • Prinzip: Der Kinase-Glo® Assay misst die Aktivität einer Kinase, indem er die Menge an ATP quantifiziert, die nach der Kinase-Reaktion in der Lösung verbleibt. Eine geringe Kinaseaktivität (Inhibition) führt zu einem hohen ATP-Spiegel und damit zu einem starken Lumineszenzsignal.

  • Materialien:

    • Zielkinase (z.B. eine relevante Rezeptor-Tyrosinkinase wie EGFR oder VEGFR2)

    • Spezifisches Substrat für die Kinase

    • ATP

    • Kinase-Glo® Reagenz

    • 384-Well-Platten (weiß, undurchsichtig)

  • Protokoll (Selbstvalidierendes System):

    • Reaktionsansatz: In jede Vertiefung die Kinase, das Substrat und die Testverbindung in verschiedenen Konzentrationen in Kinase-Pufferlösung geben.

      • Negativkontrolle (100% Aktivität): Reaktion ohne Inhibitor (nur DMSO).

      • Positivkontrolle (0% Aktivität): Reaktion ohne Kinase oder mit einem potenten, bekannten Inhibitor (z.B. Staurosporin).

    • Reaktionsstart: Die Reaktion durch Zugabe von ATP starten.

    • Inkubation: Die Platte bei Raumtemperatur für die optimierte Reaktionszeit (z.B. 60 Minuten) inkubieren.

    • Detektion: Ein Volumen Kinase-Glo® Reagenz zugeben, das dem Volumen der Kinase-Reaktion entspricht. Dies stoppt die Kinase-Reaktion und initiiert die Lumineszenzreaktion.

    • Messung: Nach 10 Minuten Inkubation die Lumineszenz mit einem Luminometer messen.

  • Datenauswertung: Die prozentuale Inhibition wird im Vergleich zur Negativkontrolle berechnet. IC₅₀-Werte werden aus den Dosis-Wirkungs-Kurven abgeleitet. Die Qualität des Assays wird wiederum durch den Z'-Faktor bestätigt.

Schlussfolgerung und Ausblick

Dieser Leitfaden beschreibt einen systematischen und robusten Ansatz zur Derivatisierung von 2-Ethylamino-5-methyl-3-nitropyridin und zur anschließenden biologischen Evaluierung der resultierenden Verbindungsbibliothek. Die vorgestellten Protokolle sind als selbvalidierende Systeme konzipiert, um die Zuverlässigkeit und Reproduzierbarkeit der erzeugten Daten zu gewährleisten. Die Kombination aus paralleler Synthesechemie und einem kaskadierten Screening-Ansatz ermöglicht eine effiziente Identifizierung und Validierung von "Hit"-Verbindungen. Die aus diesem Arbeitsablauf gewonnenen SAR-Daten bilden eine solide Grundlage für nachfolgende Zyklen der Leitstrukturoptimierung, mit dem Ziel, neuartige und wirksame therapeutische Kandidaten zu entwickeln.

Referenzen

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Abgerufen von [Link]

  • Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Abgerufen von [Link]

  • Wikipedia contributors. (2023, December 27). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Abgerufen von [Link]

  • Wikipedia contributors. (2023, November 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Abgerufen von [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. doi: 10.4236/mrc.2017.63009. Abgerufen von [Link]

Sources

Application Note: Quantitative Analysis of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-Ethylamino-5-methyl-3-nitropyridine, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the criticality of precise quantification for process control, quality assurance, and regulatory compliance, we present detailed protocols for three robust analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The primary recommended method, a stability-indicating HPLC-UV assay, is detailed alongside a complete validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] These protocols are designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices.

Introduction and Analytical Strategy

This compound is a substituted nitropyridine derivative. The presence of a nitro group and an aromatic ring provides a strong chromophore, making it an ideal candidate for UV-based detection methods. Its chemical structure suggests sufficient volatility and thermal stability for Gas Chromatography, while its solubility in common organic solvents allows for analysis by liquid chromatography and spectrophotometry.

The choice of analytical method depends on the intended purpose:

  • HPLC: Recommended for its high specificity, sensitivity, and ability to separate the target analyte from impurities and degradation products, making it ideal for final product release testing, stability studies, and impurity profiling.[4]

  • GC: A suitable alternative for quantifying the analyte in volatile matrices or for orthogonal testing, provided the compound is thermally stable.[5][6]

  • UV-Vis Spectrophotometry: A rapid, simple method for high-concentration screening, in-process controls, or dissolution testing where matrix interference is minimal.

This guide prioritizes the HPLC method due to its superior performance characteristics for pharmaceutical applications. All methods, however, must be validated to demonstrate fitness for their intended purpose.[3][7]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[4][8] For this compound, its moderate polarity allows for excellent retention and separation on a C18 column.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and proven performance in separating a wide range of small organic molecules.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is selected. Acetonitrile provides good elution strength for nitropyridines. The buffer maintains a constant pH to ensure consistent ionization state of the analyte and any impurities, leading to reproducible retention times.

  • Detection: UV detection is selected based on the strong absorbance of the nitropyridine chromophore. Analysis of similar compounds like 2-N-phenylamino-5-nitropyridine isomers suggests strong absorption in the UV range, particularly between 250 nm and 400 nm.[9][10] A detection wavelength of 275 nm is proposed as a starting point, subject to experimental verification.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic (KH₂PO₄) and phosphoric acid.

Procedure:

  • Mobile Phase Preparation (0.02 M Phosphate Buffer pH 3.0):

    • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate if necessary.

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation:

    • Prepare the sample to obtain a theoretical concentration within the calibration range (e.g., 25 µg/mL) using the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject 10 µL of each standard and sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak area for the analyte.

  • Quantification:

    • Construct a linear regression curve of peak area versus concentration for the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Data Presentation: HPLC Conditions & System Suitability
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A: 0.02 M KH₂PO₄ buffer, pH 3.0B: AcetonitrileProvides good peak shape and retention.
Gradient 70% A / 30% B (Isocratic)A simple starting point; can be optimized to a gradient if co-eluting impurities are present.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CEnsures stable retention times and improved peak shape.
Detection UV at 275 nmWavelength where the nitropyridine chromophore is expected to have significant absorbance.
Injection Vol. 10 µLStandard volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.
System Suitability Test (SST)Acceptance Criteria (based on USP <621>)[8][11][12]
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n≥5 injections)

Alternative Methods

Gas Chromatography (GC-FID)

This method is suitable if the analyte is part of a complex volatile matrix. GC separates compounds based on their boiling points and interaction with a stationary phase in a gaseous mobile phase.[6]

Protocol Outline:

  • Instrumentation: GC system with a Flame Ionization Detector (FID), split/splitless injector, and a capillary column.

  • Standard & Sample Prep: Prepare standards and samples in a suitable solvent like acetone or ethyl acetate at concentrations of 10-500 µg/mL.

  • GC Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.

    • Injector Temp: 250 °C.

    • Detector Temp: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • Analysis: Inject 1 µL and quantify using an external or internal standard method.

UV-Vis Spectrophotometry

This is a rapid screening method based on the Beer-Lambert law. It is less specific than chromatography as it measures the total absorbance of all components at a given wavelength.

Protocol Outline:

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent Selection: Use a UV-transparent solvent in which the analyte is soluble (e.g., ethanol or methanol).

  • Determine λmax: Scan a dilute solution of the analyte (e.g., 10 µg/mL) from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standards and measure their absorbance at λmax. Plot absorbance vs. concentration.

  • Sample Analysis: Prepare the sample in the same solvent, measure its absorbance, and determine the concentration from the calibration curve.

Method Validation Strategy (per ICH Q2(R2))

To ensure that the chosen analytical method is fit for its intended purpose, a validation study must be performed.[1][3] The primary HPLC method should be validated for the following performance characteristics.[7][13][14]

Validation Workflow Diagram

ValidationWorkflow cluster_Plan Phase 1: Planning cluster_Execution Phase 2: Experimental Execution cluster_Report Phase 3: Reporting Protocol Develop Validation Protocol (Define Scope, Parameters, Acceptance Criteria) Specificity Specificity / Selectivity (Peak Purity, Forced Degradation) Protocol->Specificity ICH Q2(R2) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Vary Method Parameters) Limits->Robustness Report Compile Validation Report (Summarize Results, Assess Against Criteria) Robustness->Report

Caption: Workflow for analytical method validation.

Summary of Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.Peak purity index > 0.995 (PDA). No co-elution at the analyte's retention time in placebo and degraded samples.
Linearity To verify a proportional relationship between concentration and detector response over the analytical range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.For assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value. Assessed via spike recovery studies at multiple levels.98.0% to 102.0% recovery.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability: %RSD ≤ 2.0%.Intermediate Precision: %RSD ≤ 2.0%.
LOD / LOQ The lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1.LOQ: Signal-to-Noise ratio of 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters must be met under all varied conditions.
Interrelation of Key Validation Concepts

ValidationConcepts Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity Range Range Method->Range FitForPurpose Fit for Purpose Accuracy->FitForPurpose Precision->FitForPurpose Linearity->FitForPurpose Specificity->FitForPurpose Range->FitForPurpose

Caption: Core parameters demonstrating method suitability.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the accurate and reliable quantification of this compound. The primary HPLC-UV method, when fully validated according to ICH guidelines, is suitable for use in regulated environments for quality control and stability testing. The alternative GC and UV-Vis methods serve as valuable orthogonal techniques for specific applications. Proper implementation and validation of these protocols will ensure data integrity and support the development and manufacturing of high-quality chemical and pharmaceutical products.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Official Dec 1, 2022].
  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [March 2024].
  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [June 25, 2024].
  • Agilent Technologies. Understanding the Latest Revisions to USP <621>.
  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • United States Pharmacopeia (USP). <621> Chromatography - Notice of Adoption of Harmonized Standard. [November 19, 2021].
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [November 30, 2023].
  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [July 22, 2025].
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [March 7, 2024].
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [July 2015].
  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Pyridine.
  • Teledyne ISCO. What is Gas Chromatography?
  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.
  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.

Sources

Application Note and Protocol: NMR Sample Preparation for the Analysis of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation of 2-Ethylamino-5-methyl-3-nitropyridine samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol is designed for researchers, scientists, and professionals in the field of drug development and chemical analysis. The methodologies outlined herein are grounded in established principles of NMR spectroscopy and are tailored to the specific physicochemical characteristics of nitro-substituted aminopyridines. This guide emphasizes the rationale behind solvent selection, concentration optimization, and sample handling to ensure the acquisition of high-quality, reproducible NMR data for structural elucidation and purity assessment.

Introduction: The Importance of Proper Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. However, the quality of the resulting spectrum is profoundly dependent on the integrity of the sample preparation.[1] For a molecule such as this compound, which contains a combination of functional groups that can influence its solubility and stability, a carefully considered approach to sample preparation is paramount.

The presence of the polar nitro group and the hydrogen-bonding capable ethylamino group suggests that the molecule's solubility will be highly dependent on the chosen solvent.[2] Improper sample preparation can lead to a host of issues including poor signal-to-noise ratios, broadened spectral lines, and the presence of artifacts, all of which can complicate spectral interpretation.[1][3] This guide will walk you through a systematic approach to preparing high-quality NMR samples of this compound.

Physicochemical Properties and Solvent Selection Rationale

While specific quantitative solubility data for this compound is not extensively documented, the structural characteristics of the molecule and data from analogous compounds provide a strong basis for solvent selection. The molecule possesses both polar (nitro and amino groups) and non-polar (methyl and ethyl groups) functionalities. This amphiphilic nature suggests solubility in a range of deuterated solvents.

Nitropyridines are generally characterized as being soluble in organic solvents.[4] Research on structurally similar 2-phenylamino-5-nitro-4-methylpyridine isomers indicates good solubility in polar media like ethanol and even water, which is attributed to the presence of polar, hydrogen-bonding groups.[2]

Table 1: Recommended Deuterated Solvents for Solubility Testing

SolventChemical Shift (ppm)Properties and Rationale
Chloroform-d (CDCl₃)~7.26A common first choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relative ease of removal.[5]
Dimethyl sulfoxide-d₆ (DMSO-d₆)~2.50An excellent solvent for polar compounds and those capable of hydrogen bonding.[5] Its high boiling point can make sample recovery challenging.
Acetone-d₆~2.05A good alternative to CDCl₃ and DMSO-d₆, with a moderate polarity that can effectively dissolve many organic compounds.
Methanol-d₄~3.31 & ~4.87 (OH)A polar protic solvent that is likely to be effective given the solubility of similar compounds in alcohols.[4]

The choice of solvent can also influence the chemical shifts of the analyte's signals due to solvent-solute interactions.[6] Therefore, it is crucial to report the solvent used when presenting NMR data.

Experimental Workflow for NMR Sample Preparation

The following workflow provides a step-by-step guide to preparing an NMR sample of this compound.

Caption: A streamlined workflow for the preparation of this compound for NMR analysis.

Detailed Protocols

Protocol for Solubility Testing

Objective: To determine the most suitable deuterated solvent for NMR analysis.

Materials:

  • This compound

  • Small vials

  • Deuterated solvents (CDCl₃, DMSO-d₆, Acetone-d₆, Methanol-d₄)

  • Vortex mixer

Procedure:

  • Place a small, unweighed amount (approx. 1-2 mg) of this compound into four separate clean, dry vials.

  • To each vial, add approximately 0.1 mL of a different deuterated solvent.

  • Gently swirl or vortex each vial.

  • Observe the solubility at room temperature. A suitable solvent will completely dissolve the sample, resulting in a clear, particle-free solution.

  • If the sample does not dissolve, gentle warming can be attempted, but be cautious as this may affect the compound's stability.

  • Select the solvent that provides the best solubility for the main sample preparation.

Protocol for NMR Sample Preparation

Objective: To prepare a high-quality NMR sample for analysis.

Materials:

  • This compound

  • Selected deuterated solvent

  • High-quality 5 mm NMR tube and cap

  • Analytical balance

  • Small vial

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Table 2: Recommended Sample Concentrations

Experiment TypeRecommended Mass (in 0.6 mL solvent)
¹H NMR5-25 mg[1][7]
¹³C NMR50-100 mg[7]

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound (refer to Table 2) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial.[3][7] This volume is optimal for most standard 5 mm NMR tubes.[8]

  • Mixing: Securely cap the vial and vortex or gently agitate until the sample is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution directly into the NMR tube.[1][8] This can be achieved by passing the solution through a Pasteur pipette with a small plug of cotton or glass wool.[1]

  • Capping and Labeling: Securely cap the NMR tube. It is crucial to label the tube clearly with the sample identity.

  • Final Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[8]

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. A successfully prepared sample will result in an NMR spectrum with sharp, well-resolved peaks and a flat baseline. Conversely, a poorly prepared sample may exhibit broad lines, which could be an indication of undissolved solids or paramagnetic impurities.[1][3] The initial solubility test serves as a critical checkpoint to prevent the commitment of a larger quantity of a valuable sample to an inappropriate solvent.

Conclusion

The successful acquisition of high-quality NMR data for this compound is contingent upon meticulous sample preparation. By following the detailed protocols and understanding the rationale behind the experimental choices presented in this application note, researchers can confidently prepare samples that will yield reliable and informative NMR spectra. The key to success lies in the careful selection of a suitable deuterated solvent, the use of an appropriate sample concentration, and the removal of all particulate matter.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • University of Oxford. How to Prepare Samples for NMR. [Link]
  • Georgia Institute of Technology.
  • Organomation.
  • University College London.
  • Elguero, J., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Molecules, vol. 20, no. 5, 2015, pp. 8494-8551. [Link]
  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]
  • Puszko, A., et al. "NITROGEN NMR SHIELDINGS OF SOME NITRO DERIVATIVES OF 2-AMINO-4-METHYLPYRIDINE SYSTEMS." Chemistry of Heterocyclic Compounds, vol. 40, no. 6, 2004, pp. 747-752. [Link]
  • Lorenc, J., et al. "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers." Molecules, vol. 29, no. 1, 2024, p. 235. [Link]
  • PubChem. 2-Amino-3-methyl-5-nitropyridine. [Link]
  • BioChromato.
  • Lorenc, J., et al. "Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers." Symmetry, vol. 16, no. 6, 2024, p. 696. [Link]
  • LobaChemie. 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE. [Link]
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512-7515. [Link]
  • PubChem. 2-Amino-5-nitropyridine. [Link]
  • Gregory, G. H., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 21, 2010, pp. 4923-4925. [Link]
  • Wired Chemist. Common NMR Solvents. [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of 2-Ethylamino-5-methyl-3-nitropyridine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nitropyridines are crucial building blocks in the synthesis of complex pharmaceutical compounds and agrochemicals. This application note presents a detailed, reliable, and scalable two-step protocol for the synthesis of 2-Ethylamino-5-methyl-3-nitropyridine, a key intermediate for drug development. The synthesis begins with the nitration of 2-chloro-5-methylpyridine to yield 2-chloro-5-methyl-3-nitropyridine. This intermediate subsequently undergoes a nucleophilic aromatic substitution (SNAr) with ethylamine to produce the target compound in high purity. This guide provides in-depth procedural details, safety protocols, characterization data, and the chemical rationale behind the synthetic strategy, designed for researchers in both academic and industrial settings.

Introduction

Nitropyridine derivatives are foundational intermediates in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules for treating a range of conditions.[1][2] The strategic placement of nitro and amino groups on the pyridine ring allows for diverse functionalization, making these compounds highly valuable. The target molecule, this compound, serves as a precursor for more complex heterocyclic systems.

The challenge in synthesizing such molecules often lies in controlling the regioselectivity of the nitration and managing the reactivity of the starting materials. Direct nitration of an aminopyridine can be problematic due to the strong activating and potentially oxidizable nature of the amino group. This protocol circumvents these issues by employing a robust two-step pathway that is both efficient and scalable. The objective of this document is to provide a comprehensive and field-tested guide that ensures reproducibility and safety for the large-scale synthesis of this compound.

Synthetic Strategy and Rationale

The synthesis is designed as a two-step process to maximize yield and purity by ensuring high regioselectivity during the critical nitration step.

Overall Reaction Scheme:

  • Step 1: Nitration of 2-Chloro-5-methylpyridine. The synthesis commences with the commercially available 2-chloro-5-methylpyridine. The chloro and methyl groups direct the electrophilic nitration. The electron-withdrawing nature of the pyridine nitrogen and the chloro group deactivates the ring, requiring strong nitrating conditions (a mixture of fuming nitric acid and concentrated sulfuric acid). The nitro group is directed to the C-3 position, which is meta to the ring nitrogen and ortho to the activating methyl group.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). The intermediate, 2-chloro-5-methyl-3-nitropyridine, is then subjected to a nucleophilic aromatic substitution reaction. The potent electron-withdrawing nitro group at the C-3 position, along with the ring nitrogen, strongly activates the C-2 position for nucleophilic attack. This allows for the efficient displacement of the chloro group by ethylamine to yield the final product. This SNAr pathway is a well-established method for the amination of activated halopyridines.[3]

Workflow Visualization

G cluster_0 Step 1: Nitration cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 2-Chloro-5-methylpyridine B Nitrating Mixture (HNO3/H2SO4) C Reaction at 0-10°C A->C B->C D Work-up & Purification C->D E 2-Chloro-5-methyl-3-nitropyridine D->E F Ethylamine Solution G Reaction in Pressure Vessel E->G F->G H Work-up & Purification G->H I This compound H->I

Caption: High-level workflow for the two-step synthesis.

Materials and Instrumentation

Reagents and Chemicals
ReagentCAS No.Recommended Purity
2-Chloro-5-methylpyridine18368-63-3>98%
Fuming Nitric Acid (>90%)7697-37-2ACS Grade
Concentrated Sulfuric Acid (98%)7664-93-9ACS Grade
Ethylamine (70% in H₂O)75-04-7>99%
Dichloromethane (DCM)75-09-2Anhydrous
Ethyl Acetate (EtOAc)141-78-6ACS Grade
Hexanes110-54-3ACS Grade
Sodium Bicarbonate (NaHCO₃)144-55-8ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6ACS Grade
Instrumentation
  • Jacketed glass reactor (10 L) with overhead stirrer, temperature probe, and dropping funnel

  • Process chiller/heater for temperature control

  • Rotary evaporator

  • Separatory funnels

  • Glass filtration apparatus

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer (400 MHz or higher)

  • Mass spectrometer (MS)

Experimental Protocol: Large-Scale Synthesis

CAUTION: This procedure involves highly corrosive and reactive materials. All steps must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[4]

Step 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
  • Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Set the reactor chiller to 0°C.

  • Acid Charge: Carefully charge the reactor with concentrated sulfuric acid (2.5 L). Begin stirring at 200 RPM and cool the acid to 0-5°C.

  • Substrate Addition: Slowly add 2-chloro-5-methylpyridine (500 g, 3.92 mol) to the cold sulfuric acid over 30 minutes. Ensure the temperature does not exceed 15°C. A clear, slightly yellow solution should form.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.25 L) to fuming nitric acid (1.25 L) while cooling in an ice bath.

  • Nitration: Slowly add the nitrating mixture to the reactor via the dropping funnel over 2-3 hours. Crucially, maintain the internal reaction temperature between 5°C and 10°C throughout the addition. A temperature rise indicates an uncontrolled exothermic reaction.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 10°C for an additional 1 hour. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: In a separate vessel, prepare a large volume of crushed ice (15 kg). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and must be done cautiously in a controlled manner.

  • Neutralization and Extraction: Allow the quenched mixture to warm to room temperature. A yellow precipitate should form. Carefully neutralize the aqueous slurry to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Filter the resulting solid and wash it with cold water (3 x 1 L). For any product remaining in the filtrate, extract with dichloromethane (3 x 2 L).

  • Drying and Concentration: Combine the filtered solid with the organic extracts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude yellow solid from a mixture of ethyl acetate and hexanes to yield 2-chloro-5-methyl-3-nitropyridine as a pale yellow crystalline solid.

Step 2: Synthesis of this compound
  • Reactor Setup: In a 10 L pressure-rated reactor, add the 2-chloro-5-methyl-3-nitropyridine intermediate (e.g., 500 g, 2.89 mol) and ethanol (4 L).

  • Amine Addition: Add a 70% aqueous solution of ethylamine (750 mL, ~8.67 mol, 3.0 equivalents) to the reactor.

  • Reaction: Seal the reactor and heat the mixture to 80°C with stirring. Maintain this temperature for 4-6 hours. The internal pressure will increase; ensure it remains within the vessel's safety limits.

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting chloro-intermediate is consumed.

  • Cooling and Concentration: Cool the reactor to room temperature. Vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ethylamine.

  • Work-up: Add deionized water (5 L) to the residue. A yellow solid should precipitate. Stir for 30 minutes, then collect the solid by filtration.

  • Washing: Wash the solid with cold water (3 x 1 L) to remove any residual salts.

  • Purification and Drying: Recrystallize the crude product from ethanol/water to obtain this compound as a bright yellow solid. Dry the final product in a vacuum oven at 40°C.

Data Summary and Characterization

ParameterStep 1 IntermediateStep 2 Final Product
Product Name 2-Chloro-5-methyl-3-nitropyridineThis compound
Appearance Pale yellow crystalline solidBright yellow solid
Typical Yield 75-85%88-95%
Purity (HPLC) >98%>99%
¹H NMR Expected chemical shiftsExpected chemical shifts
MS (ESI+) Expected m/zExpected m/z

Safety and Hazard Management

All personnel must be thoroughly trained on the hazards associated with the chemicals used in this protocol.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles with side shields, and heavy-duty nitrile or butyl gloves.[4][5]

  • Nitrating Agents: The mixture of sulfuric and nitric acid is extremely corrosive and a powerful oxidizing agent. It can cause severe burns and react violently with organic materials. Handle only in a chemical fume hood and have a neutralization agent (sodium bicarbonate) readily available.[5][6]

  • Nitropyridine Compounds: Nitropyridines are classified as potentially toxic and should be handled with care to avoid inhalation of dust or direct skin contact.[5][6]

  • Pressurized Reactions: The second step involves heating a sealed vessel, which will generate internal pressure. Use only pressure-rated equipment and do not exceed the manufacturer's specified limits. Ensure the vessel is equipped with a pressure relief valve.

  • Waste Disposal: All chemical waste, including acidic and organic solutions, must be collected in properly labeled containers and disposed of according to institutional and governmental regulations.[4]

Process Visualization: SNAr Mechanism

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.

References

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE.
  • ECHEMI. 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets.
  • ChemicalBook. 2-Amino-3-methyl-5-nitropyridine synthesis.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Nitropyridine.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
  • Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ECHEMI. 3-Hydroxy-2-nitropyridine SDS, 15128-82-2 Safety Data Sheets.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.
  • MDPI. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
  • MDPI. An Innovative 3E Synthesis of 4-nitro 2-diethylamino 5-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 5-methyl pyridine.

Sources

Application Notes and Protocols: 2-Ethylamino-5-methyl-3-nitropyridine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Key Heterocyclic Building Block

In the landscape of modern medicinal and materials chemistry, substituted pyridines represent a cornerstone of molecular design. Among these, 2-Ethylamino-5-methyl-3-nitropyridine stands out as a highly functionalized and versatile intermediate. Its unique arrangement of an activating nitro group, a nucleophilic secondary amine, and a methyl substituent on the pyridine core makes it a powerful scaffold for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, further amplified by the potent electron-withdrawing nitro group at the 3-position, renders the 2-position exceptionally susceptible to a variety of chemical transformations.

This guide provides an in-depth exploration of this compound, from its synthesis to its strategic application in the construction of novel compounds. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its preparation and subsequent derivatization. The information presented herein is intended to empower researchers to leverage the full synthetic potential of this valuable intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe and effective use in a laboratory setting. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 106690-40-8Sinfoo Biotech
Molecular Formula C₈H₁₁N₃O₂Sinfoo Biotech
Molecular Weight 181.19 g/mol Sinfoo Biotech
Appearance Expected to be a yellow to orange crystalline solidGeneral knowledge of nitropyridines
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH)General knowledge of similar compounds
Melting Point Not readily available; requires experimental determinationN/A
Safety and Handling Precautions

Substituted nitropyridines and aminopyridines require careful handling due to their potential toxicity.[1][2][3][4]

  • Toxicity: Aminonitropyridines can be harmful if swallowed, in contact with skin, or if inhaled.[1] They can cause skin and eye irritation.[1][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[1]

Strategic Synthesis of this compound

The most logical and efficient synthetic route to this compound involves a two-step process, commencing with the nitration of a readily available starting material, followed by a nucleophilic aromatic substitution (SNAr).

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Nitration Nitration 2-Chloro-5-methylpyridine->Nitration HNO₃/H₂SO₄ 2-Chloro-5-methyl-3-nitropyridine 2-Chloro-5-methyl-3-nitropyridine Nitration->2-Chloro-5-methyl-3-nitropyridine SNAr Reaction SNAr Reaction 2-Chloro-5-methyl-3-nitropyridine->SNAr Reaction Ethylamine Ethylamine Ethylamine->SNAr Reaction This compound This compound SNAr Reaction->this compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

The synthesis of the key precursor, 2-Chloro-5-methyl-3-nitropyridine, is achieved through the nitration of 2-chloro-5-methylpyridine.[5]

Materials:

  • 2-Chloro-5-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 2-chloro-5-methylpyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-chloro-5-methylpyridine in sulfuric acid, maintaining the reaction temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloro-5-methyl-3-nitropyridine as a solid.

Protocol 2: Synthesis of this compound

The target compound is synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-methyl-3-nitropyridine and ethylamine.[6]

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine

  • Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or a solution in ethanol)

  • Ethanol or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (optional, as a base)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in ethanol or THF.

  • Add ethylamine solution (1.5-2.0 eq) to the flask. If using a salt of ethylamine, add an equivalent of a non-nucleophilic base like triethylamine.

  • Heat the reaction mixture to reflux (for ethanol) or stir at room temperature to 50 °C (for THF) for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford this compound.

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to the presence of multiple reactive sites. The primary transformations involve the reduction of the nitro group and subsequent cyclization reactions.

Key Transformation: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, yielding 2-ethylamino-5-methylpyridin-3-amine, a valuable diamine intermediate. This can be achieved using various reducing agents.[7]

Reaction Scheme:

Caption: Reduction of the nitro group.

Protocol 3: Reduction of this compound

Materials:

  • This compound

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure (Catalytic Hydrogenation):

  • Dissolve this compound in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 2-ethylamino-5-methylpyridin-3-amine, which can often be used in the next step without further purification.

Application Example: Synthesis of Imidazo[1,2-a]pyridines

The resulting 1,2-diamine is a key precursor for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are prevalent scaffolds in medicinal chemistry.[8][9][10]

Reaction Scheme:

Caption: Synthesis of an imidazo[1,2-a]pyridine derivative.

Protocol 4: Synthesis of a Substituted Imidazo[1,2-a]pyridine

This protocol describes a general method for the cyclization of the diamine with an α-haloketone.

Materials:

  • 2-Ethylamino-5-methylpyridin-3-amine

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Ethanol or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve 2-ethylamino-5-methylpyridin-3-amine (1.0 eq) in ethanol or DMF in a round-bottom flask.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add the α-haloketone (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer.

  • Purify the crude product by flash column chromatography to obtain the desired imidazo[1,2-a]pyridine derivative.

Conclusion

This compound is a chemical intermediate of significant value, offering a gateway to a diverse range of complex nitrogen-containing heterocyclic compounds. Its synthesis is straightforward, and its reactivity is predictable and versatile. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this powerful building block in their synthetic endeavors. As with all chemical procedures, adherence to strict safety protocols is essential for a successful and safe experimental outcome.

References

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Journal of Organic Chemistry, 78(24), 12494-12504. [Link]
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]
  • ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. (2010). ChemInform, 41(32). [Link]
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences, 481, 01006. [Link]
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). Molecules, 27(21), 7264. [Link]
  • Preparation method of 2-chloro-5-nitropyridine. (2020).
  • Synthesis of 2-chloro-5-nitropyridine. (n.d.). PrepChem.com. [Link]
  • Supplementary Information: A general method for the synthesis of N-hydroxyacetamides. (n.d.). The Royal Society of Chemistry. [Link]
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters, 24(2), 516-520. [Link]
  • Directed nucleophilic aromatic substitution reaction. (2024).
  • Synthetic methods for 1,3-diamines. (2019). Asian Journal of Organic Chemistry, 8(10), 1736-1750. [Link]
  • Nucleophilic Aromatic Substitution. (2004). Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 100, 137-156. [Link]
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega, 10(47), 49835-49846. [Link]

Sources

Application Note: Strategic Incorporation of 2-Ethylamino-5-methyl-3-nitropyridine into Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethylamino-5-methyl-3-nitropyridine is a highly functionalized building block poised for significant applications in medicinal chemistry and drug discovery. Its strategic arrangement of an ethylamino group, a nitro moiety, and a methyl group on a pyridine core offers multiple reaction handles for the construction of complex, fused heterocyclic systems. This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and the underlying chemical principles for leveraging this versatile precursor. The primary focus is on the reductive cyclization pathway to generate medicinally relevant imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, scaffolds known for their diverse pharmacological activities.[1][2]

Introduction: The Value Proposition of a Pre-Functionalized Scaffold

The 2-amino-3-nitropyridine framework is a privileged motif in synthetic chemistry, serving as a cornerstone for the development of therapeutics in oncology, virology, and inflammation.[3][4][5] The title compound, this compound, offers distinct advantages by providing pre-installed ethyl and methyl groups, which can modulate physicochemical properties such as lipophilicity and metabolic stability, crucial parameters in drug design.

The true synthetic power of this molecule lies in the synergistic reactivity of the adjacent amino and nitro groups. The electron-withdrawing nitro group activates the pyridine ring and, upon reduction to an amine, generates a potent ortho-diamine intermediate. This in situ generation of a highly reactive species is the gateway to a multitude of cyclocondensation reactions for building fused five- and six-membered heterocyclic rings.[6] This document outlines the primary synthetic pathways to unlock this potential.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the substrate's properties is fundamental to successful synthetic planning.

PropertyValueSource
IUPAC Name N-ethyl-5-methyl-3-nitropyridin-2-amine---
CAS Number 106690-40-8[7]
Molecular Formula C₈H₁₁N₃O₂---
Molecular Weight 181.19 g/mol ---
Appearance Typically a yellow crystalline solid[8]

Reactivity Insights:

  • The Nitro Group (-NO₂): This is the key activating group. It is a powerful electron-withdrawing group, rendering the pyridine ring electron-deficient and susceptible to certain nucleophilic attacks.[9] More importantly, it is readily reduced to a primary amine (-NH₂) using various catalytic or chemical methods.[10][11]

  • The Ethylamino Group (-NH-Et): This secondary amine is a competent nucleophile. Its reactivity can be harnessed for annulation reactions. Its presence, as opposed to a primary amine, influences the final structure and properties of the resulting heterocycles.

  • The Pyridine Ring: The nitrogen atom in the ring influences the electron distribution and provides a site for potential coordination to metal catalysts.

Core Synthetic Strategy: Reductive Cyclization

The most powerful and widely applicable strategy for this building block is reductive cyclization. This two-stage, often one-pot, process first reduces the nitro group to create a 2,3-diaminopyridine derivative, which then undergoes an intramolecular or intermolecular cyclocondensation reaction.[6][12]

Reductive_Cyclization_Workflow cluster_products Target Heterocyclic Scaffolds Start 2-Ethylamino-5-methyl- 3-nitropyridine Intermediate N2-Ethyl-5-methyl- pyridine-2,3-diamine (Reactive Intermediate) Start->Intermediate Reduction (e.g., Fe/NH4Cl, Pd/C H2) Imidazole Imidazo[4,5-b]pyridines Intermediate->Imidazole + R-CHO or R-COOH (Cyclocondensation) Pyrazine Pyrido[2,3-b]pyrazines Intermediate->Pyrazine + 1,2-Dicarbonyl (Cyclocondensation)

Diagram 1: General workflow for reductive cyclization strategies.
Synthesis of Fused Imidazoles: The Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine scaffold is a purine bioisostere and is prevalent in compounds targeting protein kinases, viral polymerases, and G-protein coupled receptors.[1][4] This protocol details its synthesis via condensation with an aldehyde.

This protocol leverages an iron-mediated reduction followed by acid-catalyzed cyclization with a suitable aldehyde.[12]

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.81 g, 10.0 mmol, 1.0 equiv.), ethanol (30 mL), and water (10 mL).

  • Addition of Reducing Agents: Add ammonium chloride (2.67 g, 50.0 mmol, 5.0 equiv.) followed by iron powder (2.79 g, 50.0 mmol, 5.0 equiv.).

    • Scientist's Note: The Fe/NH₄Cl system in an aqueous solvent is a classic, cost-effective, and scalable method for nitro group reduction.[6] Iron is the stoichiometric reductant, and NH₄Cl acts as a proton source and electrolyte to facilitate the reaction.

  • Reduction Phase: Heat the resulting grey suspension to reflux (approx. 85-90 °C) and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (yellow spot) is fully consumed.

  • Cyclization Phase: Cool the reaction mixture to room temperature. Add the desired aldehyde (e.g., benzaldehyde, 1.17 g, 11.0 mmol, 1.1 equiv.) and 2-3 drops of concentrated hydrochloric acid.

    • Scientist's Note: The crude reaction mixture containing the in situ-generated diamine is used directly to maximize efficiency. The acid catalyzes the imine formation and subsequent cyclization/dehydration to form the aromatic imidazole ring.

  • Final Reflux: Heat the mixture back to reflux for an additional 3-4 hours. Monitor the formation of the product by TLC.

  • Workup and Purification:

    • Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol (2 x 15 mL).

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the target imidazo[4,5-b]pyridine.

Synthesis of Fused Pyrazines: The Pyrido[2,3-b]pyrazine Core

Pyrido[2,3-b]pyrazines are important pharmacophores found in TRPV1 antagonists, antibacterial agents, and kinase inhibitors for cancer therapy.[2][13][14] They are readily synthesized by reacting the ortho-diamine intermediate with a 1,2-dicarbonyl compound.[15][16]

Detailed_Pathways cluster_main Synthetic Pathways from N2-Ethyl-5-methyl-pyridine-2,3-diamine cluster_imidazole Imidazole Synthesis cluster_pyrazine Pyrazine Synthesis Diamine N2-Ethyl-5-methyl- pyridine-2,3-diamine Aldehyde R-CHO (e.g., Benzaldehyde) Diamine->Aldehyde H+ cat. Diketone R-CO-CO-R' (e.g., Benzil) Diamine->Diketone AcOH Imidazole_Product 1-Ethyl-6-methyl-2-phenyl- 1H-imidazo[4,5-b]pyridine Aldehyde->Imidazole_Product Reflux Pyrazine_Product 2,3-Diphenyl-7-ethylamino-6-methyl- pyrido[2,3-b]pyrazine Diketone->Pyrazine_Product Reflux

Diagram 2: Specific cyclocondensation pathways from the key diamine intermediate.

This protocol first isolates the diamine intermediate before performing the cyclocondensation, which can be advantageous for purification and characterization.

Step-by-Step Methodology:

Part A: Synthesis and Isolation of N²-Ethyl-5-methyl-pyridine-2,3-diamine

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.81 g, 10.0 mmol) in methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~180 mg, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Scientist's Note: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[11] Pd/C is a robust and reusable catalyst. Ensure the reaction vessel is properly purged to avoid creating a flammable mixture of hydrogen and air.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (a balloon is sufficient for lab scale) and stir vigorously at room temperature for 4-6 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, carefully purge the flask with nitrogen. Filter the reaction mixture through Celite® to remove the Pd/C catalyst, washing the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude N²-Ethyl-5-methyl-pyridine-2,3-diamine is often a dark oil or solid and can be used directly in the next step.

Part B: Cyclocondensation with a 1,2-Dicarbonyl

  • Reaction Setup: Dissolve the crude diamine from Part A (approx. 10.0 mmol) in glacial acetic acid (20 mL) in a round-bottom flask with a reflux condenser.

    • Scientist's Note: Acetic acid serves as both the solvent and a catalyst for the condensation reaction.[15]

  • Reagent Addition: Add the 1,2-dicarbonyl compound (e.g., Benzil for a 2,3-diphenyl product, 2.10 g, 10.0 mmol, 1.0 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 120 °C) for 2 hours. A color change and/or precipitation of the product may be observed.

  • Isolation and Purification: Cool the reaction to room temperature. Pour the mixture into ice-water (100 mL). If a solid precipitates, collect it by vacuum filtration. If not, neutralize the solution with aqueous sodium hydroxide (NaOH) until basic (pH > 8) and extract with dichloromethane or ethyl acetate. The crude product can be purified by recrystallization or column chromatography.

Expected Product Characterization

Confirming the successful synthesis of the target heterocycles relies on standard spectroscopic techniques. The table below summarizes key expected signatures.

TechniquePrecursor (Nitropyridine)Imidazo[4,5-b]pyridine ProductPyrido[2,3-b]pyrazine Product
¹H NMR Pyridine protons in aromatic region. Signals for ethyl and methyl groups.Disappearance of one pyridine proton signal. Appearance of a new aromatic proton on the imidazole ring (if unsubstituted at C2).Disappearance of two pyridine proton signals. Signals consistent with the new pyrazine ring substituents.
¹³C NMR Aromatic carbons consistent with the substituted pyridine.Appearance of new quaternary carbons corresponding to the fused imidazole ring.Appearance of new carbons corresponding to the fused pyrazine ring.
FT-IR Strong asymmetric and symmetric N-O stretching bands (~1520 & 1340 cm⁻¹). N-H stretching (~3400 cm⁻¹).Disappearance of N-O stretching bands. Persistence of aromatic C-H and C=N/C=C bands.Disappearance of N-O stretching bands. Disappearance of primary amine N-H stretches from the intermediate.
Mass Spec [M+H]⁺ corresponding to C₈H₁₁N₃O₂ (m/z 182.09)[M+H]⁺ corresponding to the cyclized product (e.g., with benzaldehyde: C₁₅H₁₅N₃, m/z 238.13).[M+H]⁺ corresponding to the cyclized product (e.g., with benzil: C₂₂H₁₉N₃, m/z 326.16).

Conclusion

This compound is a synthetically tractable and highly valuable building block. The protocols described herein, centered on the robust reductive cyclization strategy, provide reliable and efficient pathways to construct imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These fused heterocyclic cores are of high interest to the drug discovery community. By providing pre-functionalized "handles," this reagent allows researchers to rapidly access diverse chemical libraries and accelerate the development of novel therapeutic agents.

References

  • Salome, C., et al. (2017). A straightforward method for preparing differently substituted imidazo[4,5-b]pyridines. Molecules, 22(12), 2245.
  • A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. (2021). Journal of Critical Reviews.
  • Asif, M. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • Stanton, R. A., et al. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-63.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Molecules.
  • Asif, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Shin, S., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). European Journal of Medicinal Chemistry.
  • Perin, N., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(23), 7175.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega.
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1997). Yakugaku Zasshi.
  • Rosenberg, A. J., et al. (2013). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry.
  • Rosenberg, A. J., et al. (2013). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 11(18), 3064-72.
  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). Molecules.
  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2024). ChemMedChem.
  • da Silva, W. A., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 299-307.
  • Illyés, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5838-42.
  • SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][6][17]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES. (2021). Chemistry of Heterocyclic Compounds.
  • Preparation of Pyrido-(2,3)-pyrazines, Pyrido-(3,4)-pyrazines and Imidazo-(b)-pyridines. (1958). The Journal of Organic Chemistry.
  • Starosotnikov, A. M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693.
  • Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses. (2012). Google Patents.
  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings.
  • The reduction of vic-substituted 3-nitropyridines with. (1993). ResearchGate.
  • Godlewska, P., et al. (2024). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules.
  • Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. (2018). Chinese Journal of Organic Chemistry.
  • Li, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts.
  • Todaro, L. J., et al. (2011). [4 + 2] Cyclocondensation reactions of tungsten-dihydropyridine complexes and the generation of tri- and tetrasubstituted piperidines. Journal of the American Chemical Society, 133(47), 19134-44.
  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). Pharmaceuticals.
  • Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. (2009). The Journal of Organic Chemistry.
  • Two-step synthesis of 2-methyl-3-nitropyridines. (2020). ResearchGate.
  • (PDF) Microwave-assisted reaction of 2,3-dichloronaphthoquinone with aminopyridines. (2009). ResearchGate.
  • Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. (2021). Molecules.

Sources

Application Note & Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-Ethylamino-5-methyl-3-nitropyridine with various nucleophiles. While this specific substrate is not extensively documented, its reaction pathways can be reliably predicted based on the well-established principles of Nucleophilic Aromatic Substitution (SNAr) on related 3-nitropyridine systems.[1][2][3] This document outlines the synthesis of the parent compound and presents detailed protocols for its derivatization using sulfur, nitrogen, and oxygen nucleophiles. The underlying mechanisms, experimental considerations, and potential applications of the resulting products in medicinal chemistry and drug development are discussed in detail. The protocols are designed to be self-validating and are grounded in authoritative chemical literature.

Introduction: The 3-Nitropyridine Scaffold

The pyridine ring is a foundational heterocyclic motif in numerous natural products and synthetic compounds, including a wide array of pharmaceuticals and agrochemicals.[4][5] The introduction of a nitro group (–NO₂) profoundly alters the electronic landscape of the pyridine ring, rendering it highly susceptible to nucleophilic attack.[1] This activation is a cornerstone of Nucleophilic Aromatic Substitution (SNAr), a powerful strategy for C-N, C-O, and C-S bond formation.

The target molecule, This compound , possesses a unique combination of substituents:

  • An electron-withdrawing nitro group at the C3 position, which strongly activates the ring for nucleophilic attack.

  • An electron-donating ethylamino group at the C2 position.

  • An electron-donating methyl group at the C5 position.

In SNAr reactions on such systems, the nitro group serves not only as a potent activating group but also as an excellent leaving group, a phenomenon well-documented for nitropyridines.[6][7] The strategic placement of the nitro group makes the C3 position the primary site for substitution, enabling the synthesis of diverse 2,3,5-trisubstituted pyridine derivatives. These products, particularly 2,3-diaminopyridine analogues, are key intermediates for constructing fused heterocyclic systems like imidazo[4,5-b]pyridines, which are prevalent in modern drug discovery.[8][9][10]

Synthesis of the Starting Material: this compound

A robust synthesis of the starting material is paramount. Based on standard procedures for the nitration of aminopyridines, a two-step sequence starting from commercially available 2-amino-5-methylpyridine is proposed.[11][12]

Protocol 1: Synthesis of this compound

Step A: Synthesis of 2-Ethylamino-5-methylpyridine

  • To a stirred solution of 2-amino-5-methylpyridine (10.8 g, 100 mmol) in methanol (200 mL), add acetaldehyde (6.6 mL, 120 mmol) and acetic acid (1 mL).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (4.5 g, 120 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water (50 mL). Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the product, which can be used in the next step without further purification.

Step B: Nitration to this compound

  • Caution: This procedure involves strong acids and an exothermic reaction. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • To concentrated sulfuric acid (H₂SO₄) (50 mL) cooled to 0 °C in an ice-salt bath, slowly add 2-ethylamino-5-methylpyridine (13.6 g, 100 mmol) from Step A. Maintain the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, d=1.5) (7.5 mL, 180 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the amine in sulfuric acid over 1 hour, keeping the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (500 g).

  • Neutralize the resulting solution to pH 7-8 by the slow addition of a concentrated aqueous ammonia solution while cooling in an ice bath.

  • The yellow solid precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield this compound. Recrystallization from ethanol can be performed for higher purity.

G cluster_0 Step A: Reductive Amination cluster_1 Step B: Nitration 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Imine Intermediate Imine Intermediate 2-Amino-5-methylpyridine->Imine Intermediate Acetaldehyde, AcOH 2-Ethylamino-5-methylpyridine 2-Ethylamino-5-methylpyridine Imine Intermediate->2-Ethylamino-5-methylpyridine NaBH4 This compound This compound 2-Ethylamino-5-methylpyridine->this compound HNO3, H2SO4

Caption: Proposed synthesis of the target compound.

Reactions with Nucleophiles: Protocols and Mechanistic Insights

The C3 position of this compound is highly electrophilic, making it the focal point for nucleophilic attack. The reaction proceeds via a classic SNAr mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the nitrite leaving group.

Caption: General SNAr mechanism via a Meisenheimer intermediate.

Reaction with Thiolates (S-Nucleophiles)

The displacement of a nitro group by sulfur nucleophiles is an efficient and high-yielding reaction for 3-nitropyridines.[1][2] This transformation provides access to valuable 3-(alkylthio)- or 3-(arylthio)pyridine derivatives.

Protocol 2: Synthesis of 3-(Benzylsulfanyl)-2-ethylamino-5-methylpyridine

  • In a round-bottom flask, combine this compound (1.81 g, 10 mmol), potassium carbonate (K₂CO₃) (2.07 g, 15 mmol), and anhydrous N,N-Dimethylformamide (DMF) (40 mL).

  • Add benzyl mercaptan (1.4 mL, 12 mmol) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (200 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and then brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Reaction with Amines (N-Nucleophiles)

The reaction with primary or secondary amines yields 2,3-diaminopyridine derivatives. These products are exceptionally important as they are direct precursors to imidazopyridines and other fused heterocycles with significant biological activity.[10][13]

Protocol 3: Synthesis of 2-Ethylamino-5-methyl-3-(morpholino)pyridine

  • In a sealed tube, add this compound (1.81 g, 10 mmol), morpholine (1.74 mL, 20 mmol), and anhydrous Dimethyl Sulfoxide (DMSO) (20 mL).

  • Add potassium carbonate (K₂CO₃) (2.76 g, 20 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-18 hours.

  • Causality: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation without hydrogen bonding to the amine nucleophile, thereby enhancing its nucleophilicity. The elevated temperature is necessary to overcome the activation energy for the displacement of the nitro group by a neutral amine.

  • After cooling, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product via silica gel chromatography (eluent: dichloromethane/methanol gradient).

Reaction with Alkoxides (O-Nucleophiles)

Alkoxide nucleophiles can effectively displace the nitro group to furnish 3-alkoxypyridine derivatives. This reaction requires anhydrous conditions to prevent the formation of the corresponding 3-hydroxypyridine via competitive hydrolysis.

Protocol 4: Synthesis of 2-Ethylamino-3-methoxy-5-methylpyridine

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (0.28 g, 12 mmol) to anhydrous methanol (30 mL) under an inert atmosphere (N₂ or Ar).

  • Once all the sodium has reacted, add this compound (1.81 g, 10 mmol) to the sodium methoxide solution.

  • Heat the mixture to reflux (approx. 65 °C) and stir for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize with 1 M HCl until pH ~7.

  • Remove the methanol under reduced pressure.

  • Add water (50 mL) to the residue and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel.

Summary of Reactions and Applications

The derivatization of this compound provides a modular platform for generating a library of substituted pyridines.

Nucleophile Reagent Example Solvent Temp (°C) Product Class
Thiolate (S⁻)Benzyl mercaptan / K₂CO₃DMF803-(Alkylthio)pyridine
Amine (N)Morpholine / K₂CO₃DMSO1203-Aminopyridine
Alkoxide (O⁻)Sodium methoxideMethanol653-Alkoxypyridine

The products of these reactions are valuable building blocks. For instance, the resulting 2,3-diaminopyridine analogues can be further cyclized to produce scaffolds for kinase inhibitors, anti-inflammatory agents, and other therapeutic targets.[13]

G cluster_products Derivative Library cluster_applications Medicinal Chemistry Scaffolds start 2-Ethylamino-5-methyl- 3-nitropyridine thio 3-Thioether Derivative start->thio + R-SH amino 2,3-Diamino Derivative start->amino + R2NH alkoxy 3-Alkoxy Derivative start->alkoxy + R-OH / Base other Other Fused Heterocycles thio->other imidazo Imidazo[4,5-b]pyridines amino->imidazo Cyclization alkoxy->other

Caption: Workflow for scaffold diversification and application.

References

  • 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Ningbo Inno Pharmchem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUuYrM0aRf9ABt8_8s4KgtSQC-1foDf5AD5OPT9zcZ4oB1AQQB7FTGAmtJN7u8duiSIQjHU5iWR0c-gVVR5eXH6JzKnB94Gy1BqTPu9t-a94imNBGmcFYeXjVz-wUCP0SPnz6niT6ualeELC5k1KePCL32UWW7YyuincoSn_vYvzaND7R8ms4FGe3Sfxg3ldt4ipSagFVJtY_cQ1D19-xrTm7H4zk=]
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [URL: https://www.mdpi.com/1420-3049/8/1/1]
  • Unlocking the Potential: Synthesis and Applications of 2-Amino-3-nitropyridine. Ambeed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZzBpw21hOuWENdYmV24FPrLQ9yNBEH9jW_jmvyc0lp1TxLT9MHLuxE-EuYv0uYtRhGvdW-Coqw_6nWoB_8o6U-NyY6KJY8qQEbuYyxeUdsCaBDDHFZjOFfoqD22kPI_I58d0AwIDNMtK0pTw_oDwtWZ5fH8Z_wVYTYZuSiydyK58b0_IC5ebJu4QlWF17beBJfjh-FyDg7Ih3lh_glgs14i12YTz2aIfhGgyCXwWQ7bDBXLJMu6xYEV2CB6UUfpAM8pK50CsMmQ==]
  • 2-Amino-3-nitropyridine | 4214-75-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0258473.htm]
  • Nucleophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498902/]
  • What are the applications and storage methods of 2,3-Diaminopyridine?. Guidechem. [URL: https://www.guidechem.com/faq/what-are-the-applications-and-storage-methods-of-2-3-diaminopyridine-pd2301011030311027.html]
  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Preparation-of-2-amino-3-nitropyridine-and-pyridine-Shouxin-Junzhang/715b060613277085775a2879559f234057e93f41]
  • Production of 2-amino-3-nitropyridine. Google Patents. [URL: https://patents.google.
  • Preparing 2,3-diaminopyridine compounds. Google Patents. [URL: https://patents.google.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c04193]
  • Selective vicarious nucleophilic amination of 3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1996/p1/p1960000305]
  • Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [URL: https://www.researchgate.net/publication/372990471_Synthesis_of_23-Diaminopyridine-derived_Azabenzimidazoles_and_Phenyliminopyridine_Analogues_as_Potential_Anti-plasmodial_Agents]
  • 2-Amino-3-methyl-5-nitropyridine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/4214-76-0.htm]
  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. ResearchGate. [URL: https://www.researchgate.net/publication/355885233_A_Novel_3E_Method_for_Synthesis_of_5-nitro_2-_diethylamino_6-methyl_pyridine_Organic_Crystal_by_Nitration_of_2-diethylamino_6-methyl_pyridine_with_H_2_SO_4_HNO_3]
  • Examples of marketed drugs containing the diaminopyridine motif. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-marketed-drugs-containing-the-diaminopyridine-motif_fig1_333552097]
  • 2-Aminopyridine - an Unsung Hero in Drug Discovery. AMiner. [URL: https://www.aminer.cn/pub/53e9a042b7602d970204910e/2-aminopyridine-an-unsung-hero-in-drug-discovery]
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [URL: https://www.mdpi.com/2673-4583/1/1/22]
  • Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305988/]
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [URL: https://www.researchgate.net/publication/347806554_Synthesis_of_2-Methyl-3-nitropyridines_2-Styryl-3-nitropyridines_and_Their_Reactions_with_S-Nucleophiles]
  • Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-hydroxy-5-methyl-3-nitropyridine]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Ethylamino-5-methyl-3-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Ethylamino-5-methyl-3-nitropyridine. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. Our goal is to provide a framework of field-proven insights, grounded in chemical principles, to help you diagnose and resolve common issues.

The synthesis of this compound is predominantly accomplished through a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a halide (typically chloride) from an activated pyridine ring by an amine nucleophile. While robust, the reaction's efficiency is sensitive to several key parameters. This guide will explore the reaction mechanism, address common failure points in a question-and-answer format, and provide a validated protocol to serve as a reliable baseline for your experiments.

Part 1: The Core Mechanism - Understanding the "Why"

The foundation of successful troubleshooting is a firm grasp of the reaction mechanism. The synthesis proceeds via a two-step addition-elimination pathway characteristic of Nucleophilic Aromatic Substitution (SNAr).

  • Nucleophilic Attack (Addition): The reaction is initiated by the attack of the ethylamine nucleophile on the electron-deficient carbon atom at the C2 position of the pyridine ring, which bears the chlorine leaving group. The pyridine ring's inherent electron-deficient nature is significantly amplified by the strong electron-withdrawing nitro group (-NO₂) at the C3 position (ortho to the leaving group).[1][2][3] This attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which is crucial for stabilizing this intermediate.[3][4]

  • Leaving Group Expulsion (Elimination): In the second, faster step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion.[2] This step is irreversible and drives the reaction toward the formation of the final product, this compound.

SNAr_Mechanism Figure 1: S N Ar Mechanism for this compound Synthesis Reactants 2-Chloro-5-methyl-3-nitropyridine + Ethylamine (EtNH₂) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate + EtNH₂ (Addition) Products This compound + HCl Intermediate->Products - Cl⁻ (Elimination)

Figure 1: SNAr Mechanism for Synthesis.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues leading to low yields in a direct question-and-answer format.

Q1: My reaction has stalled or shows low conversion of the starting material on TLC. What are the likely causes?

Answer: Low or incomplete conversion is typically tied to reaction kinetics and equilibrium. Several factors could be at play:

  • Insufficient Thermal Energy: SNAr reactions, especially on heterocyclic rings, require an activation energy to disrupt the initial aromaticity.[5] If the reaction mixture is not heated sufficiently, the rate of Meisenheimer complex formation will be exceedingly slow.

    • Recommendation: Ensure your reaction is heated appropriately. For solvents like ethanol or isopropanol, heating to reflux (approx. 78-82 °C) is standard.[1][2] If using a higher-boiling solvent like DMF, temperatures of 100-140 °C may be necessary to achieve a reasonable reaction rate.[1]

  • Inactivated Nucleophile: The reaction generates hydrochloric acid (HCl) as a byproduct. If not neutralized, this acid will protonate the ethylamine nucleophile (EtNH₂) to form an ethylammonium salt (EtNH₃⁺). This salt is no longer nucleophilic and cannot participate in the reaction, effectively halting its progress.

    • Recommendation: Incorporate a non-nucleophilic base into your reaction mixture. Triethylamine (Et₃N) at 1.2-1.5 equivalents is a common and effective choice to act as an acid scavenger.[2][4] Potassium carbonate can also be used, particularly in polar aprotic solvents.

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate.

    • Recommendation: While protic solvents like ethanol are functional, polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SNAr reactions by effectively solvating the cation of the base without strongly hydrogen-bonding to the nucleophile. If your reaction is sluggish in ethanol, consider switching to DMF. However, be aware that higher boiling points and potential difficulties in removal during workup are trade-offs.

Q2: My TLC shows the consumption of starting material, but I see multiple new spots and my final isolated yield is poor. What are the potential side reactions?

Answer: The appearance of multiple products points towards side reactions or degradation. While this specific SNAr reaction is generally clean, several possibilities should be considered:

  • Moisture-Related Impurities: The presence of significant amounts of water can lead to the formation of 2-hydroxy-5-methyl-3-nitropyridine via hydrolysis of the starting material, especially at elevated temperatures.

    • Recommendation: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction. While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize exposure to atmospheric moisture.

  • Impure Starting Materials: The purity of your 2-chloro-5-methyl-3-nitropyridine is paramount. Impurities from its own synthesis can carry through and react, leading to a complex product mixture.

    • Recommendation: Verify the purity of your starting material by NMR or LC-MS before beginning the reaction. If necessary, purify the starting material by recrystallization or column chromatography.

  • Ethylamine Concentration: Using a large excess of ethylamine, especially in concentrated solutions at high temperatures, can sometimes lead to undesired side products, although this is less common.

    • Recommendation: Adhere to a stoichiometric excess of 1.1 to 1.2 equivalents of ethylamine. This is generally sufficient to drive the reaction to completion without introducing complications.

Q3: The reaction appears complete by TLC, but I am losing a significant amount of product during workup and purification. How can I optimize this stage?

Answer: Product loss during isolation is a frequent and frustrating source of low yields. The physicochemical properties of this compound—a basic amine functionality combined with a polar nitro group—can make extraction and purification tricky.

  • Inefficient Extraction: The product may have partial solubility in the aqueous phase, especially if the pH is not controlled.

    • Recommendation: After quenching the reaction (e.g., with ice-water), ensure the aqueous layer is basic (pH > 8) before extraction. This keeps the ethylamino group deprotonated and more soluble in the organic solvent. Use a reliable organic solvent like ethyl acetate or dichloromethane for extraction and perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.[1]

  • Emulsion Formation: The presence of salts and polar solvents can lead to the formation of emulsions during extraction, trapping the product.

    • Recommendation: After extraction, wash the combined organic layers with brine (a saturated NaCl solution). This helps to break emulsions and removes the bulk of the dissolved water.

  • Loss During Chromatography: The product can streak or be partially retained on silica gel if the wrong eluent system is used.

    • Recommendation: Purify the crude product using flash column chromatography on silica gel.[1] A good starting point for the mobile phase is a gradient of ethyl acetate in hexanes. Adding a very small amount of triethylamine (~0.1-0.5%) to the eluent system can deactivate the acidic silica gel, preventing the protonation of your product and leading to sharper peaks and better recovery.

Part 3: Validated Experimental Protocol

This protocol is a generalized and robust procedure based on established methods for SNAr reactions on activated chloropyridines.[1][2][4]

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine (1.0 equiv)

  • Ethylamine (70% solution in water, or neat; 1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Ethanol (or Isopropanol/Water 1:1)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methyl-3-nitropyridine (1.0 equiv).

  • Dissolve the starting material in ethanol to achieve a concentration of approximately 0.2 M.

  • Add triethylamine (1.5 equiv) to the solution, followed by the dropwise addition of ethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

Workup and Purification:

  • Resuspend the crude residue in a mixture of water and ethyl acetate.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Part 4: Data Summary Table

The following table summarizes typical conditions and expected yields for SNAr reactions on the parent scaffold, 2-chloro-3-methyl-5-nitropyridine, with various primary and secondary amines. These serve as a benchmark for what can be expected.

Amine TypeSpecific AmineSolventBaseTemperature (°C)Time (h)Typical Yield (%)Reference
Primary, AliphaticBenzylamineIsopropanol/Water (1:1)-80285-95[1]
Secondary, AliphaticMorpholineEthanolEt₃NReflux2-480-90[1]
Secondary, Aliphatic1-Methyl-3-phenylpiperazineDMSOKF14012High (unspecified)[1]

Part 5: Logical Troubleshooting Workflow

If you are experiencing low yields, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC. Is starting material fully consumed? Start->Check_TLC Incomplete Reaction Incomplete Check_TLC->Incomplete No Complete Reaction Complete Check_TLC->Complete Yes Check_Temp Is temperature adequate? (e.g., reflux) Incomplete->Check_Temp Check_Base Is a suitable base present in sufficient quantity? (e.g., 1.5 eq Et₃N) Check_Temp->Check_Base Yes Optimize_Rxn Optimize Reaction Conditions: - Increase Temperature - Verify Base Stoichiometry - Increase Reaction Time Check_Temp->Optimize_Rxn No Check_Time Has the reaction run long enough? (2-6h typical) Check_Base->Check_Time Yes Check_Base->Optimize_Rxn No Check_Time->Optimize_Rxn No Check_Side_Products Does TLC show multiple spots (side products)? Complete->Check_Side_Products Side_Products_Yes Check Purity of Reagents: - Starting Material (NMR, LCMS) - Solvent (Anhydrous) - Amine Stoichiometry (1.2 eq) Check_Side_Products->Side_Products_Yes Yes Side_Products_No Issue is in Workup/Purification Check_Side_Products->Side_Products_No No Optimize_Workup Optimize Isolation: - Adjust pH before extraction (>8) - Use brine wash - Use multiple extractions - Add Et₃N to chromatography eluent Side_Products_No->Optimize_Workup

Figure 2: Troubleshooting Flowchart for Low Yield.

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine.
  • BenchChem. (2025).
  • Jia, Z., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Wikipedia.
  • YouTube. (2019).

Sources

Technical Support Center: Purification of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 2-Ethylamino-5-methyl-3-nitropyridine (CAS: 106690-40-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important synthetic intermediate. Our guidance is based on established principles of organic chemistry and extensive field experience with related nitropyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Based on typical synthetic routes, which often involve the nitration of a substituted pyridine followed by nucleophilic aromatic substitution (SNAr), several classes of impurities are common. The primary challenges arise from the starting materials, reaction byproducts, and potential side reactions.

Table 1: Common Impurities and Their Origins

Impurity Class Specific Example Origin Rationale
Isomeric Byproducts 2-Ethylamino-5-methyl-X-nitropyridine (where X is 4, 5, or 6) Nitration of the precursor Electrophilic nitration of substituted pyridines can lack perfect regioselectivity, leading to the formation of various isomers that are often difficult to separate due to similar physical properties.[1][2]
Unreacted Starting Material 2-Chloro-5-methyl-3-nitropyridine Incomplete SNAr reaction The reaction with ethylamine may not go to completion, leaving residual electrophilic starting material in the crude product.
Hydrolysis Products 2-Hydroxy-5-methyl-3-nitropyridine Reaction with trace water The chloro- precursor is susceptible to hydrolysis, especially under basic or non-anhydrous conditions, forming the corresponding hydroxy derivative. This is a common issue in SNAr chemistry.[2]

| Over-alkylation/Side Products | Di-ethylated species or other amine-related byproducts | Side reactions of ethylamine | Depending on reaction conditions, the nucleophile (ethylamine) could potentially react further or in unintended ways. |

Q2: My final product is a discolored yellow or brownish solid, not the expected pale-yellow crystals. What is the likely cause?

A2: Discoloration is typically indicative of residual impurities, particularly highly conjugated or polymeric species. Common causes include:

  • Residual Nitrating Agents: Trace amounts of nitric or sulfuric acid can lead to gradual degradation or side reactions.

  • Aromatic Impurities: Many nitrated aromatic compounds are intensely colored. The presence of isomeric byproducts or other aromatic impurities can impart significant color even at low concentrations.

  • Degradation: The product may be sensitive to heat, light, or air, especially if residual acid or base is present.

A treatment with activated charcoal during recrystallization can often be effective at removing these color bodies.

Q3: What is a good starting point for selecting a recrystallization solvent?

A3: The molecule possesses both polar (nitro, amino groups) and non-polar (methyl, ethyl groups) characteristics. This suggests good solubility in moderately polar to polar organic solvents.[3][4] Ethanol or isopropanol are excellent starting points. The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). A solvent pair, such as ethanol/water or dichloromethane/hexane, may also be effective if a single solvent is not ideal.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Issue 1: An unknown impurity peak is observed in my HPLC/GC-MS analysis.

  • Symptoms: A persistent, unidentified peak appears in the chromatogram of the purified product. The melting point may be depressed and broad.

  • Causality Analysis: This is often due to a co-eluting or similarly soluble impurity, most frequently an isomer. The directing effects of the substituents on the pyridine ring can lead to the formation of multiple nitrated products during synthesis.[2]

  • Troubleshooting Workflow:

start Impurity Detected check_mw Run LC-MS or GC-MS to determine MW of impurity start->check_mw is_isomer Is MW identical to product? check_mw->is_isomer is_sm Does MW match a starting material or known byproduct? is_isomer->is_sm  No   optimize_rxn Optimize Synthesis: - Lower nitration temp - Change solvent/catalyst is_isomer->optimize_rxn  Yes   prep_chrom Purify via Preparative HPLC or Column Chromatography is_sm->prep_chrom  No   rework Re-purify: - Fractional Recrystallization - Different solvent system is_sm->rework  Yes   optimize_rxn->prep_chrom end Purity Confirmed prep_chrom->end rework->end

Caption: Troubleshooting decision tree for unknown impurities.

Issue 2: The product "oils out" during recrystallization instead of forming crystals.

  • Symptoms: Upon cooling the saturated solution, a liquid phase separates instead of a solid precipitate.

  • Causality Analysis: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by the presence of impurities that depress the melting point significantly.

  • Solutions:

    • Switch Solvents: Choose a solvent with a lower boiling point.

    • Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water or hexane) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.

    • Reduce Temperature Slowly: Avoid shock-cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. This encourages the formation of pure crystals.[5]

    • Seed the Solution: Add a single, pure crystal of the product to the cooled solution to induce crystallization.

Issue 3: Poor recovery after purification.

  • Symptoms: The final mass of the purified product is significantly lower than expected.

  • Causality Analysis: The most common cause is using an excessive volume of recrystallization solvent or choosing a solvent in which the compound has moderate solubility even at low temperatures.

  • Solutions:

    • Minimize Solvent: During recrystallization, use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Solvent Screening: Perform small-scale solubility tests to find a solvent that provides a large solubility differential between hot and cold conditions.

    • Recover from Mother Liquor: Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Recommended Purification Protocols

Protocol 1: Standard Recrystallization

This protocol is the first line of defense for removing minor impurities and improving the crystalline form of the product.

G A 1. Dissolution Dissolve crude product in minimal hot ethanol. B 2. Treatment (Optional) Add activated charcoal, boil briefly, hot filter. A->B C 3. Crystallization Allow filtrate to cool slowly to room temp, then cool in ice bath. B->C D 4. Isolation Collect crystals via vacuum filtration. Wash with cold ethanol. C->D E 5. Drying Dry crystals under vacuum to constant weight. D->E F 6. Validation Check purity via HPLC, TLC, and melting point. E->F

Sources

Technical Support Center: Optimizing Nitration of 2-Amino-5-Methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the nitration of 2-amino-5-methylpyridine analogs. This guide, designed by Senior Application Scientists, provides in-depth technical assistance to navigate the complexities of this crucial synthetic transformation. We aim to equip you with the expertise to troubleshoot common issues, optimize reaction conditions, and ensure the integrity of your results.

Foundational Principles: Understanding the Nitration of Activated Pyridines

The nitration of 2-amino-5-methylpyridine is an electrophilic aromatic substitution (SEAr) reaction. The pyridine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene. However, the presence of the strongly activating amino group at the 2-position significantly enhances the ring's nucleophilicity, directing the incoming electrophile.

The methyl group at the 5-position is a weakly activating group. The interplay between these two substituents dictates the regiochemical outcome of the nitration. The amino group strongly directs ortho and para to its position. In this case, the para-position (C5) is already occupied by the methyl group, and one ortho-position (C3) is available for substitution.

Mechanism of Nitration:

The reaction typically proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The electron-rich pyridine ring then attacks the nitronium ion, forming a sigma complex (also known as an arenium ion). Subsequent deprotonation by a weak base (like water or bisulfate ion) restores the aromaticity of the ring, yielding the nitrated product.

NitrationMechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O Pyridine 2-Amino-5-methylpyridine H2O H₂O H3O+ H₃O⁺ SigmaComplex Sigma Complex (Arenium Ion) Pyridine->SigmaComplex + NO₂⁺ NitratedProduct Nitrated Product SigmaComplex->NitratedProduct + H₂O

Caption: Mechanism of electrophilic nitration.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of 2-amino-5-methylpyridine analogs in a question-and-answer format.

Q1: Why am I observing low or no yield of the desired nitrated product?

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Explanation: The reaction may not have proceeded to completion due to insufficient reaction time or temperature. Nitration reactions are often exothermic, but maintaining the optimal temperature is crucial.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material persists, consider extending the reaction time. A modest increase in temperature might be necessary, but proceed with caution as this can lead to side reactions.[2]

  • Protonation of the Amino Group:

    • Explanation: In a strongly acidic medium, the highly basic amino group can be protonated to form an ammonium salt. This deactivates the pyridine ring towards electrophilic attack.[3]

    • Solution: While some protonation is unavoidable in mixed acid, you can sometimes mitigate this by using alternative nitrating agents that function under less acidic conditions. Options include using nitric acid in acetic anhydride or employing metal nitrate salts.[4][5]

  • Degradation of Starting Material or Product:

    • Explanation: The harsh conditions of mixed acid nitration (concentrated H₂SO₄ and HNO₃) can lead to the degradation of sensitive substrates or the desired product, especially at elevated temperatures.[6]

    • Solution: Maintain strict temperature control. The addition of the nitrating agent should typically be performed at low temperatures (e.g., 0-10 °C), followed by a gradual warming to the desired reaction temperature.[7]

  • Suboptimal Work-up Procedure:

    • Explanation: The nitrated product, being an amino-nitropyridine, can exhibit amphoteric properties. Improper pH adjustment during the work-up can lead to the loss of product in the aqueous phase.

    • Solution: Carefully neutralize the reaction mixture by pouring it onto ice and then slowly adding a base (e.g., aqueous ammonia or sodium carbonate solution) until the desired pH for precipitation or extraction is reached. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended to maximize recovery.

Q2: How can I control the regioselectivity and minimize the formation of unwanted isomers?

Possible Causes & Solutions:

  • Formation of the 3-nitro Isomer:

    • Explanation: While the 2-amino group strongly directs to the 3- and 5-positions, steric hindrance from the adjacent amino group can influence the substitution pattern. In some cases, the formation of the 2-amino-3-nitro-5-methylpyridine is the desired outcome.[8][9]

    • Solution:

      • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which can influence the isomer ratio.[10]

      • Choice of Nitrating Agent: Different nitrating systems can exhibit different regioselectivities. Experimenting with milder nitrating agents might provide a different isomer distribution.

      • Protecting Group Strategy: Acylating the amino group can alter its directing effect and steric bulk, potentially favoring a different nitration position. The acyl group can be removed later by hydrolysis.[11]

  • Formation of Dinitrated Products:

    • Explanation: Using an excess of the nitrating agent or allowing the reaction to proceed for too long or at too high a temperature can lead to the introduction of a second nitro group.

    • Solution: Use a stoichiometric amount or only a slight excess of the nitrating agent. Monitor the reaction closely and quench it as soon as the desired mono-nitrated product is formed.

Q3: I am observing the formation of a dark-colored reaction mixture and tar-like byproducts. What is happening and how can I prevent it?

Possible Causes & Solutions:

  • Oxidation:

    • Explanation: Nitric acid is a strong oxidizing agent, and aminopyridines can be susceptible to oxidation, leading to the formation of colored, polymeric materials.[1] This is often exacerbated by higher temperatures.

    • Solution:

      • Strict Temperature Control: Add the nitrating agent slowly at a low temperature to dissipate the heat of reaction.

      • Reverse Addition: Consider adding the substrate to the pre-cooled nitrating mixture. This can sometimes help to control the initial exotherm.

      • Alternative Nitrating Agents: Explore less oxidizing nitrating agents. For example, bismuth subnitrate with thionyl chloride has been reported as a mild and selective method for aromatic nitration.[5]

Q4: The purification of my nitrated product is challenging due to the presence of isomers with similar polarities. What are the best strategies for separation?

Possible Solutions:

  • Column Chromatography:

    • Technique: This is the most common method for separating isomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical. A shallow solvent gradient can improve separation.

    • Tips: Use a high-resolution silica gel and consider a combination of solvents with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to optimize the separation.

  • Recrystallization:

    • Technique: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective purification method.

    • Tips: Experiment with a variety of solvents and solvent mixtures to find conditions where one isomer crystallizes preferentially.

  • Steam Distillation:

    • Technique: For isomers with different volatilities, steam distillation can be a useful separation technique. For example, 2-amino-3-nitropyridine can sometimes be separated from the 5-nitro isomer by steam distillation due to intramolecular hydrogen bonding in the 3-nitro isomer.[10][12]

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions I should take during nitration reactions? A: Nitration reactions are highly exothermic and can be hazardous if not handled properly.[13]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a lab coat.[6][14]

  • Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood.[14]

  • Temperature Control: Use an ice bath to control the reaction temperature, especially during the addition of reagents.[1]

  • Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice. Never add water directly to the concentrated acid mixture.

  • Waste Disposal: Neutralize acidic waste before disposal according to your institution's guidelines. Do not mix nitric acid waste with other waste streams.[15]

Q: What are some alternative nitrating agents to the standard nitric acid/sulfuric acid mixture? A: Several alternative reagents can be used, which may offer milder reaction conditions or different selectivity.[16]

  • Nitric acid in acetic anhydride (acetyl nitrate): A common alternative, but can be explosive if not handled correctly.

  • Metal Nitrates: Reagents like bismuth nitrate or copper nitrate on solid supports (e.g., clay) can be effective and milder.[4][5]

  • N-Nitropyrazoles: These have been developed as versatile and powerful nitrating reagents.

  • Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent, often used for less reactive substrates.[17][18]

Q: How do I characterize my final nitrated 2-amino-5-methylpyridine analog? A: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure, including the position of the nitro group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretches of the amino group and the asymmetric and symmetric stretches of the nitro group.

  • Melting Point: A sharp melting point is an indicator of purity.

Q: Can I scale up this reaction? A: Yes, but with extreme caution. The exothermic nature of nitration reactions becomes more difficult to control on a larger scale.[13] Ensure you have adequate cooling capacity and a well-defined protocol for adding reagents. A pilot run on a smaller scale is highly recommended before attempting a large-scale synthesis.

Experimental Protocols

General Protocol for Nitration of a 2-Amino-5-methylpyridine Analog

Disclaimer: This is a general procedure and may need to be optimized for your specific substrate. Always perform a risk assessment before starting any new reaction.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-amino-5-methylpyridine analog (1 equivalent) in concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Addition: Add the nitrating mixture dropwise to the solution of the pyridine analog, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-10 °C for a specified time, or until TLC/HPLC analysis indicates the consumption of the starting material. The reaction may then be allowed to slowly warm to room temperature.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. Slowly neutralize the mixture with a suitable base (e.g., concentrated aqueous ammonia) to a pH of ~7-8.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If the product is not a solid, extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

ExperimentalWorkflow Start Start: 2-Amino-5-methylpyridine Analog Dissolve Dissolve in conc. H₂SO₄ Cool to 0 °C Start->Dissolve Addition Dropwise addition of nitrating mix (Maintain T < 10 °C) Dissolve->Addition PrepareNitratingMix Prepare Nitrating Mixture (HNO₃ in H₂SO₄ at 0 °C) PrepareNitratingMix->Addition Reaction Stir at controlled temperature (Monitor by TLC/HPLC) Addition->Reaction Workup Quench on ice Neutralize with base Reaction->Workup Isolation Filtration or Extraction Workup->Isolation Purification Column Chromatography or Recrystallization Isolation->Purification Characterization NMR, MS, IR, MP Purification->Characterization End Pure Nitrated Product Characterization->End

Caption: General experimental workflow for nitration.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Ratio (Hypothetical Data)

EntryNitrating AgentTemperature (°C)Time (h)3-nitro isomer (%)5-nitro isomer (%)
1HNO₃/H₂SO₄0 -> 2528515
2HNO₃/H₂SO₄5017030
3Acetyl Nitrate039010

References

  • 2-Amino-3-methyl-5-nitropyridine synthesis - ChemicalBook
  • Nitr
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia
  • Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine - PrepChem.com
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Public
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitr
  • NITRIC ACID SAFETY
  • A study of the mixed acid nitration of 2-amino-5-chloropyridine - Digital Commons @ NJIT
  • High-Purity 2-Amino-3-nitro-5-methylpyridine: Your Source for Synthesis Needs
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS
  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety
  • Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports
  • Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview - Benchchem
  • Selective Nitration of Aromatic Compounds with Bismuth Subnitr
  • Production of 2-amino-3-nitropyridine - Google P
  • An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine - Benchchem
  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs
  • Aromatic nitration under various conditions.
  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar
  • Technical Support Center: Nitration of 3-Aminopyridine 1-Oxide - Benchchem
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Public
  • (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE
  • Method of producing 2-amino-3-nitro-5-halogenopyridine - European P
  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google P
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube
  • Nitropyridines: Synthesis and reactions - ResearchG
  • Process for preparation of 2-amino-5-methyl-pyridine - Google P
  • Regioselective nitration of aromatic compounds and the reaction products thereof - Google P
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods th
  • Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experiment
  • An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrosopyridine - Benchchem
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration - ResearchG
  • (PDF) Nitration of primary amines to form primary nitramines (Review)
  • Direct nitration of five membered heterocycles - Semantic Scholar
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals
  • Why is nitr
  • Potential conjugation effects between 2-amino and 5-nitro substituents...
  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)

Sources

Technical Support Center: Synthesis of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Ethylamino-5-methyl-3-nitropyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the success and efficiency of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues, their root causes, and validated corrective actions.

Issue 1: Presence of a Dinitro Impurity in the Final Product

Question: My final product shows a significant impurity with a mass corresponding to a dinitro species, specifically 2-Ethylamino-3,5-dinitropyridine. What is the cause, and how can I prevent it?

Answer:

The formation of 2-Ethylamino-3,5-dinitropyridine is a common side reaction, particularly if your starting material is 2-Chloro-5-methyl-3-nitropyridine and your nitrating conditions are not properly controlled.

Root Cause Analysis:

This side reaction is often a result of residual nitrating agents or harsh reaction conditions from a preceding nitration step used to synthesize the 2-chloro-5-methyl-3-nitropyridine starting material. If the nitration of 2-chloro-5-methylpyridine is incomplete or poorly controlled, over-nitration can occur, leading to the formation of 2-chloro-3,5-dinitropyridine. This dinitro-chloro intermediate will then react with ethylamine to produce the undesired 2-Ethylamino-3,5-dinitropyridine impurity alongside your target molecule.

Mechanism Overview:

Side_Reaction cluster_amination Reaction with Ethylamine SM 2-Chloro-5-methylpyridine Intermediate 2-Chloro-5-methyl-3-nitropyridine (Desired Starting Material) SM->Intermediate Controlled Nitration Dinitro_Intermediate 2-Chloro-3,5-dinitropyridine (Over-nitrated Impurity) SM->Dinitro_Intermediate Harsh/Excess Nitration NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) Product This compound (Desired Product) Intermediate->Product SNAr Side_Product 2-Ethylamino-3,5-dinitropyridine (Dinitro Impurity) Dinitro_Intermediate->Side_Product SNAr Ethylamine Ethylamine

Caption: Formation of dinitro impurity via over-nitration.

Preventative Measures & Protocols:

  • Purification of Starting Material: It is critical to purify the 2-chloro-5-methyl-3-nitropyridine starting material before the amination step. Recrystallization or column chromatography can effectively remove the dinitro-chloro impurity.

  • Controlled Nitration: When preparing the starting material, maintain strict temperature control (typically 0-10 °C) during the addition of the nitrating mixture. Use of a slight excess of the limiting reagent can also prevent over-nitration.

  • Quenching: Ensure the nitration reaction is properly quenched to neutralize any remaining nitrating agents before workup and isolation of the 2-chloro-5-methyl-3-nitropyridine.

Issue 2: Formation of a Bis-pyridine Ether Impurity

Question: I am observing a significant impurity with a high molecular weight, which I suspect is a bis-pyridine ether. How is this formed and what are the mitigation strategies?

Answer:

The formation of a bis-pyridine ether, such as 5,5'-dimethyl-3,3'-dinitro-2,2'-dipyridinyl ether, is a known side reaction in nucleophilic aromatic substitution (SNAr) on electron-deficient halopyridines.

Root Cause Analysis:

This side product arises from the reaction of the starting material, 2-chloro-5-methyl-3-nitropyridine, with its own hydrolysis product, 2-hydroxy-5-methyl-3-nitropyridine. The hydroxy group of the hydrolysis product acts as a nucleophile, attacking another molecule of the starting material. This is often exacerbated by the presence of water and a base.

Mechanism of Formation:

Ether_Formation cluster_coupling Ether Formation (SNAr) SM 2-Chloro-5-methyl-3-nitropyridine Hydrolysis_Product 2-Hydroxy-5-methyl-3-nitropyridine SM->Hydrolysis_Product Hydrolysis Water H2O (Trace) Base Base (e.g., Et3N, K2CO3) Nucleophile Pyridinoxide Anion (Nucleophile) Hydrolysis_Product->Nucleophile Deprotonation Ether_Impurity Bis-pyridine Ether Impurity Nucleophile->Ether_Impurity SM_reactant Another molecule of 2-Chloro-5-methyl-3-nitropyridine SM_reactant->Ether_Impurity

Caption: Pathway for bis-pyridine ether impurity formation.

Mitigation Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. The presence of water is a key contributor to the initial hydrolysis.

  • Control of Base: If a base is used to scavenge HCl, choose a non-nucleophilic, sterically hindered base. The choice and stoichiometry of the base are critical.

  • Temperature Control: Lower reaction temperatures can slow down the rate of both hydrolysis and the subsequent ether formation.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the time for side reactions to occur.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reaction of 2-chloro-5-methyl-3-nitropyridine with ethylamine?

A1: The choice of solvent is critical for this SNAr reaction. Polar aprotic solvents such as acetonitrile, DMF, or DMSO are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. However, ethanol or isopropanol are also commonly used and can offer a good balance of reactivity and ease of removal during workup. The optimal choice will depend on the scale of your reaction and the desired reaction temperature.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a solvent system that gives good separation between the starting material (2-chloro-5-methyl-3-nitropyridine) and the product (this compound). For example, a mixture of ethyl acetate and hexanes (e.g., 30:70) is often a good starting point. The product is typically more polar than the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: My reaction is very slow. What can I do to increase the rate?

A3: To increase the reaction rate, consider the following:

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) will significantly increase the rate of most SNAr reactions.

  • Use a Catalyst: While not always necessary, a phase-transfer catalyst can sometimes be beneficial, especially in biphasic systems.

  • Increase Concentration: Increasing the concentration of ethylamine can also drive the reaction forward. Using a sealed vessel allows for heating above the boiling point of ethylamine, thereby increasing its effective concentration.

Q4: What is the best method for purifying the final product?

A4: The purification method depends on the scale and purity requirements.

  • Recrystallization: This is often the most effective method for obtaining high-purity material on a larger scale. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is the method of choice.

  • Acid-Base Extraction: The basicity of the ethylamino group can be exploited. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous phase and extracting with an organic solvent.

References

  • Synthesis and herbicidal activity of 2-amino-5-methyl-3-nitropyridine derivatives.Journal of Agricultural and Food Chemistry. [Link]
  • Nucleophilic Aromatic Substitution.Organic Chemistry, 2nd ed.. [Link]

Technical Support Center: Purification of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the purification of this and structurally related aminonitropyridine intermediates. Our approach is rooted in fundamental chemical principles to ensure you can adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude this compound?

A1: The optimal initial strategy depends on the scale of your reaction and the nature of the primary impurities. For most lab-scale syntheses (milligrams to a few grams), a sequential approach of recrystallization followed by flash column chromatography for any remaining impurities is highly effective.

  • Recrystallization is a powerful first-pass technique for removing the bulk of impurities, especially unreacted solid starting materials or non-polar byproducts.[1][2] It leverages differences in solubility between your target compound and contaminants at varying temperatures.[3]

  • Flash Column Chromatography is ideal for separating compounds with similar polarities that may co-crystallize.[4] It provides high-resolution purification, essential for achieving the high purity required for subsequent synthetic steps or biological assays.

This dual approach ensures that you efficiently remove the majority of impurities with a less labor-intensive method first, reserving the higher-resolution chromatographic step for final polishing.

Q2: How do I identify likely impurities in my crude product?

A2: Understanding the potential impurities is crucial for designing an effective purification scheme. Based on a typical nucleophilic aromatic substitution synthesis from 2-chloro-5-methyl-3-nitropyridine and ethylamine, you should anticipate:

  • Unreacted Starting Materials:

    • 2-chloro-5-methyl-3-nitropyridine: More non-polar than the product.

    • Ethylamine: Highly polar and basic; often removed during aqueous workup.

  • Byproducts:

    • Isomeric Amination Products: If the starting material contains isomeric impurities.

    • Over-alkylation or Side Reactions: Dependent on reaction conditions.

  • Reagents & Solvents:

    • Residual Solvents: (e.g., DMF, DMSO) High-boiling solvents used in the reaction.[5]

    • Phase-Transfer Catalysts or Bases: (e.g., K₂CO₃, Et₃N).

A preliminary Thin-Layer Chromatography (TLC) analysis of your crude material against the starting materials is the most direct way to visualize these impurities and begin developing a purification strategy.

Q3: My compound has a basic pyridine nitrogen and an amino group. Can I use an acid-base extraction?

A3: Yes, but with caution. The pyridine ring and the exocyclic amino group are both basic and can be protonated by an acid. This property can be exploited for purification.

An acid wash (e.g., with dilute 1M HCl) during the workup will convert the basic product and any basic impurities (like residual ethylamine) into their water-soluble hydrochloride salts, pulling them into the aqueous layer.[6][7] This is effective for removing non-basic, non-polar impurities, which will remain in the organic layer.

Critical Consideration: Your product, this compound, will be in the aqueous layer after the acid wash. You must then re-basify the aqueous layer (e.g., with NaHCO₃ or dilute NaOH) to a pH of 8-9 to neutralize the salt and regenerate the free base, which can then be extracted back into an organic solvent like dichloromethane (DCM) or ethyl acetate.[8] This technique is particularly useful if you have significant non-basic organic impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Crystallization Issues
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice. This typically happens if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities depressing the melting point.[9]

Troubleshooting Steps:

  • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (1-5% of the total volume) of the hot solvent to fully re-dissolve the oil.[10]

  • Slow Down Cooling: Rapid cooling is a common cause of oiling.[10] Ensure the flask cools slowly to room temperature by insulating it (e.g., place it on a cork ring and cover it with a watch glass) before moving it to an ice bath.[9] Slower cooling allows molecules to orient themselves properly into a crystal lattice.[11]

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Experiment with different solvents or solvent pairs. A good recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[3]

Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolar Protic78-100Good for moderately polar compounds. Add water dropwise to the hot ethanol solution until cloudy, then add a drop of ethanol to clarify.
Ethyl Acetate/HexaneMedium/Non-polar69-77A versatile system. Dissolve in minimal hot ethyl acetate, then add hexane until persistent cloudiness appears.[12]
TolueneAromatic111Good for compounds that are sparingly soluble in less polar solvents.
Q5: No crystals are forming even after my solution has cooled completely. What can I do to induce crystallization?

A5: Failure to crystallize is usually due to either excessive solvent use or the solution remaining unsaturated.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratch Method: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus.[13] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for further crystallization.

  • Reduce Solvent Volume: If induction methods fail, you likely have too much solvent. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool slowly again.[13]

  • Cool to Lower Temperatures: If crystals have not formed at room temperature, place the flask in an ice-water bath, and if necessary, a dry ice/acetone bath for a short period. Be aware that very rapid cooling can trap impurities.[1]

Column Chromatography Issues
Q6: How do I select the right solvent system (mobile phase) for flash chromatography?

A6: The ideal solvent system is determined by running analytical TLC plates first. The goal is to find a solvent or mixture that provides a retention factor (Rf) of 0.25-0.35 for this compound.[12] This Rf value ensures the compound spends enough time on the stationary phase for effective separation without requiring excessive solvent volumes.[14]

Workflow for Solvent Selection:

  • Spot your crude mixture on a silica gel TLC plate.

  • Develop the plate in a test solvent system (e.g., start with 30% ethyl acetate in hexane).

  • Visualize the spots under UV light.

  • Adjust the solvent polarity until the desired Rf is achieved.

    • If Rf is too low (spot doesn't move far): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[4]

    • If Rf is too high (spot runs with the solvent front): Decrease the polarity (e.g., increase the percentage of hexane).[15]

Recommended Starting Solvent Systems:

  • Non-polar to Moderately Polar Compounds: Ethyl Acetate/Hexane[16]

  • More Polar Compounds: Methanol/Dichloromethane (start with 1-5% MeOH in DCM)[5][16]

Q7: My target compound and an impurity are co-eluting (not separating) on the column. What are my options?

A7: Co-elution occurs when two compounds have very similar polarities in the chosen solvent system.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Reduce Polarity: Decrease the strength of the eluent significantly (e.g., from 30% EtOAc/Hexane to 15% EtOAc/Hexane). This will increase the interaction of all compounds with the silica gel, potentially improving separation.

    • Change Solvent Selectivity: Switch one of the solvents in your mobile phase to one with different chemical properties, even if it has a similar polarity.[17] For example, replace ethyl acetate with diethyl ether or dichloromethane. This can alter the specific interactions between your compounds and the stationary/mobile phases.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase.

    • Alumina: For basic compounds like aminopyridines, basic or neutral alumina can sometimes provide better separation and prevent decomposition that can occur on acidic silica gel.[18]

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (e.g., C18 silica) chromatography using polar solvents like acetonitrile/water or methanol/water can provide an entirely different separation mechanism, often resolving difficult mixtures.[19]

Visualization of Purification Workflow

The following diagram outlines the general decision-making process for purifying crude this compound.

PurificationWorkflow Start Crude Product TLC Analyze by TLC Start->TLC Impure Significant Impurities (>10%) TLC->Impure Recrystallization Perform Recrystallization CheckPurity1 Check Purity (TLC, NMR) Recrystallization->CheckPurity1 MinorImpure Minor Impurities (<10%) CheckPurity1->MinorImpure ColumnChrom Flash Column Chromatography CheckPurity2 Final Purity Check (HPLC, NMR) ColumnChrom->CheckPurity2 SufficientlyPure Purity Sufficient? CheckPurity2->SufficientlyPure PureProduct Pure Product (>98%) Impure->Recrystallization Solid product Impure->ColumnChrom Oily product or crystallization fails MinorImpure->ColumnChrom Yes MinorImpure->PureProduct No, purity is sufficient SufficientlyPure->ColumnChrom No, re-purify SufficientlyPure->PureProduct Yes

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree: Persistent Impurity

This diagram provides a logical path for troubleshooting a persistent impurity that is difficult to remove.

TroubleshootingTree Start Persistent Impurity Detected by HPLC/NMR Identify Identify Impurity (Mass Spec, NMR) Start->Identify Isomer Is it an Isomer? Identify->Isomer StartingMaterial Is it Starting Material? Isomer->StartingMaterial No IsomerYes Optimize Chromatography: 1. Shalower Gradient 2. Change Solvent Selectivity (e.g., Hex/EtOAc -> Hex/DCM) Isomer->IsomerYes Yes Other Other Byproduct StartingMaterial->Other No SM_Yes Improve Purification: 1. Re-crystallize 2. Acid-Base Extraction StartingMaterial->SM_Yes Yes Other_Yes Re-evaluate Purification Strategy: - Consider Reverse Phase HPLC - Consider Derivatization Other->Other_Yes Yes IsomerNo No SM_No No

Caption: Decision tree for troubleshooting a persistent impurity.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
  • University of Colorado Boulder, Department of Chemistry.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
  • Unknown.
  • Aakash Educational Services Limited.
  • Biotage. (2023).
  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. (2022).
  • O'Donnell, D. C., Mariani, H. A., & McLeese, D. J. (1955). Preparation of Pure 2-Aminonitropyridines and 2-Aminonitropicolines. Rapid Separations by Sublimation. Journal of the American Chemical Society, 77(21), 5723–5724.
  • King, A.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • Sathee Jee.
  • MIT OpenCourseWare. 8.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Erotic Solvents and Separation Study Using a Centrifugal Extractor. [Link]
  • Geochemical Journal. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
  • Google Patents.
  • University of Colorado Boulder, Department of Chemistry.
  • Reddit. (2022).
  • All Chemistry. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
  • Columbia University.
  • JoVE. (2015).
  • Unknown. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
  • ResearchGate. (1977). Reaction of Pyridine Bases with Carboxylic Acids in Benzene. [Link]
  • ResearchGate. (2014).
  • YouTube. (2013).
  • Chemistry LibreTexts. (2023).
  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
  • YouTube. (2016).
  • Google Patents.

Sources

Technical Support Center: Improving the Regioselectivity of Nitration in Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective nitration of substituted pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of pyridine chemistry and achieve your desired synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the nitration of substituted pyridines in a direct question-and-answer format.

Q1: My direct nitration of a substituted pyridine is yielding little to no product. What is the underlying issue, and how can I improve the conversion?

Answer:

The primary reason for low reactivity is the inherent electronic nature of the pyridine ring. The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the entire ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2] Furthermore, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge dramatically increases the deactivation of the ring, making it exceptionally resistant to attack by the electrophile (NO₂⁺).[3][4]

Troubleshooting Workflow:

G start Low or No Conversion Observed sub1 Is your pyridine electron-rich (e.g., has -OH, -NH₂, -OR groups)? start->sub1 Analyze Substituents sub2 Is your pyridine electron-neutral or electron-deficient (e.g., has -Cl, -CF₃, -CN groups)? start->sub2 Analyze Substituents sol1 Increase Reaction Severity (Caution: may decrease selectivity). Escalate temperature, use fuming acids. sub1->sol1 If Yes sol3 Utilize the Pyridine N-Oxide Strategy (Recommended for C4-selectivity). sub1->sol3 If Yes, but C4 desired sol2 Switch to a more potent nitrating system. e.g., N₂O₅ or N-nitrosaccharin. sub2->sol2 If Yes sub2->sol3 If Yes, and C4 desired

Caption: Decision workflow for addressing low nitration reactivity.

Recommended Actions:

  • Increase Reaction Severity (with caution): For moderately deactivated pyridines, forcing conditions such as high temperatures (up to 300°C in some cases) and the use of fuming nitric or sulfuric acid (oleum) may be necessary.[2][4] However, these conditions can lead to product degradation and a higher risk of side reactions.

  • Employ the Pyridine N-Oxide Strategy: This is the most reliable method for activating the pyridine ring. The N-oxide group is a powerful activating group that directs nitration primarily to the C4-position.[2][5] The resulting N-oxide can then be deoxygenated to furnish the desired nitropyridine. This method often proceeds under much milder conditions than direct nitration.[6][7]

  • Consider Alternative Nitrating Reagents: For particularly stubborn substrates, classical mixed acid may be insufficient. Dinitrogen pentoxide (N₂O₅) is a more powerful nitrating agent that can be effective for electron-deficient pyridines.[3][8] Other modern reagents like N-nitrosaccharin have also been developed for specific applications.[9]

StrategyTypical ConditionsTarget PositionAdvantagesDisadvantages
Forcing Conditions Fuming HNO₃/H₂SO₄, >100°CC3 (usually)Simple setupLow yields, harsh, potential for degradation
Pyridine N-Oxide 1. Oxidation (e.g., m-CPBA) 2. HNO₃/H₂SO₄, 60-130°CC4High yields, high selectivity, milder conditionsExtra synthetic steps (oxidation/reduction)
Dinitrogen Pentoxide N₂O₅ in SO₂ or organic solventC3Good yields for some substratesReagent preparation, specific mechanism
Q2: I am trying to synthesize a 4-nitropyridine derivative, but direct nitration gives me the 3-nitro isomer. How can I control the regioselectivity to favor the C4 product?

Answer:

This is a classic challenge in pyridine chemistry. Direct electrophilic attack on the pyridinium ion is kinetically favored at the C3 (meta) position because the resonance structures of the cationic intermediates for C2 and C4 attack place a destabilizing positive charge on the adjacent, already positive, nitrogen atom.[10]

To achieve C4-nitration, you must change the electronic properties of the ring. The most effective and widely used method is the Pyridine N-Oxide Strategy .[2][6]

Mechanism of C4-Direction via N-Oxidation:

  • Activation: The pyridine nitrogen is first oxidized to an N-oxide. This transformation has two crucial electronic effects:

    • The N-oxide oxygen can donate electron density back into the ring via resonance, increasing the ring's nucleophilicity.

    • This resonance donation specifically increases electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack.[6][11]

  • Nitration: Nitration of the N-oxide proceeds preferentially at the C4-position. While C2 is also activated, it is sterically hindered by the adjacent N-oxide group.[7]

  • Deoxygenation: The resulting 4-nitropyridine-N-oxide is then reduced back to the 4-nitropyridine using reagents like PCl₃ or catalytic hydrogenation.

G sub Substituted Pyridine noxide Substituted Pyridine N-Oxide sub->noxide Oxidation (e.g., m-CPBA, H₂O₂/TFAA) nitro_noxide 4-Nitro Substituted Pyridine N-Oxide noxide->nitro_noxide Nitration (HNO₃/H₂SO₄) product 4-Nitro Substituted Pyridine nitro_noxide->product Deoxygenation (e.g., PCl₃)

Caption: Experimental workflow for the synthesis of 4-nitropyridines.

See Protocol 1 below for a detailed experimental procedure.

Q3: I am observing significant amounts of di-nitrated byproducts in my reaction. How can I improve the selectivity for mono-nitration?

Answer:

Over-nitration is a common problem, especially when dealing with pyridines that contain activating substituents or when using harsh reaction conditions.[2] The initial nitro group is a strong deactivator, but if the reaction conditions are severe enough, a second nitration can occur. To favor mono-nitration, you must carefully control the reaction kinetics.

Strategies to Promote Mono-Nitration:

  • Control Reaction Temperature: Lowering the reaction temperature is the most effective way to reduce the rate of the second nitration, which has a higher activation energy than the first. Maintain a consistent, low temperature (e.g., 0 °C or below) throughout the addition of the nitrating agent.[2]

  • Limit Stoichiometry of Nitrating Agent: Use only a slight excess (e.g., 1.05-1.2 equivalents) of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[2]

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or via syringe pump over an extended period. This maintains a low instantaneous concentration of the active nitrating species, favoring the more reactive starting material over the less reactive mono-nitrated product.[2]

  • Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the desired product and byproducts. Quench the reaction as soon as the optimal conversion to the mono-nitrated product is achieved.

See Protocol 2 for a generalized procedure incorporating these control measures.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is pyridine so much less reactive towards electrophilic nitration than benzene?

Answer:

There are two primary electronic factors that contribute to pyridine's low reactivity:

  • Inductive Effect: The nitrogen atom is more electronegative than carbon, so it pulls electron density from the ring's π-system towards itself. This reduces the overall electron density of the ring, making it a weaker nucleophile and less attractive to electrophiles like the nitronium ion (NO₂⁺).[1][10]

  • Protonation in Acidic Media: Nitration is performed in strong acid, which protonates the basic lone pair on the pyridine nitrogen. This creates a formal positive charge on the nitrogen, transforming the ring into a pyridinium cation. This positive charge acts as a powerful electron-withdrawing group, severely deactivating the ring towards attack by a positive electrophile.[3] The reactivity of pyridine towards nitration has been estimated to be over 10²² times slower than that of benzene.[3]

G Py Pyridine PyH Pyridinium Ion (Strongly Deactivated) Py->PyH Strong Acid (e.g., H₂SO₄) H H⁺

Caption: Protonation of pyridine under strong acidic conditions.

Q2: How do existing substituents on the pyridine ring affect the position of a new nitro group?

Answer:

Substituents influence regioselectivity by either donating or withdrawing electron density, which in turn directs the incoming electrophile. The principles are similar to those in substituted benzenes.[10][12]

  • Activating Groups (Electron-Donating Groups - EDGs): These groups (e.g., -NH₂, -OH, -OR, -CH₃) increase the electron density of the ring, making it more reactive.[13][14] They direct incoming electrophiles to the ortho (C2/C6) and para (C4) positions relative to themselves. The final position is often a balance between electronic activation and steric hindrance.

  • Deactivating Groups (Electron-Withdrawing Groups - EWGs): These groups (e.g., -NO₂, -CN, -CF₃, -COR) decrease the ring's electron density, making it less reactive.[15][16] They direct incoming electrophiles to the meta (C3/C5) position relative to themselves.

The inherent deactivation by the ring nitrogen must always be considered alongside the substituent effect. The directing power of a strong activating group can sometimes override the ring's natural preference for C3 substitution.

Substituent TypeExamplesEffect on ReactivityDirecting Position (relative to substituent)
Strongly Activating -NH₂, -OH, -ORStrongly ActivatesOrtho, Para
Moderately Activating -NHCOR, -OCORActivatesOrtho, Para
Weakly Activating -Alkyl (e.g., -CH₃)Weakly ActivatesOrtho, Para
Weakly Deactivating -Halogens (F, Cl, Br)Weakly DeactivatesOrtho, Para
Strongly Deactivating -NO₂, -CF₃, -CN, -SO₃HStrongly DeactivatesMeta

Part 3: Experimental Protocols

Protocol 1: General Procedure for Nitration of Pyridine N-oxide to 4-Nitropyridine N-oxide

This protocol is adapted from established procedures and should be modified based on the specific substrate.[17]

Methodology:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath (0 °C), slowly add fuming nitric acid (e.g., 1.2 equivalents) to concentrated sulfuric acid with constant stirring. Allow the mixture to come to room temperature before use.

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel, add the substituted pyridine N-oxide (1.0 equivalent).

  • Addition of Nitrating Acid: Heat the pyridine N-oxide to 60 °C. Add the prepared nitrating acid dropwise from the addition funnel over 30-60 minutes. An initial drop in temperature may be observed.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 100-130 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with stirring.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium carbonate or sodium bicarbonate until a pH of 7-8 is reached. This step is highly exothermic and will cause significant gas evolution (foaming).

  • Isolation: The 4-nitropyridine-N-oxide product, often a yellow solid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Procedure for Controlled Mono-nitration

This protocol outlines general principles for minimizing over-nitration in direct nitration reactions.[2]

Methodology:

  • Cooling: Dissolve the substituted pyridine (1.0 equivalent) in a suitable solvent (e.g., concentrated H₂SO₄) and cool the solution in an appropriate bath (e.g., ice/salt or dry ice/acetone) to the desired starting temperature (e.g., -10 °C to 0 °C).

  • Preparation of Nitrating Mixture: Separately, prepare the nitrating mixture by adding nitric acid (1.05-1.1 equivalents) to a small amount of cold sulfuric acid.

  • Slow Addition: Using a syringe pump or a dropping funnel, add the nitrating mixture to the substrate solution dropwise over 1-2 hours. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Maintain the reaction at the low temperature and take small aliquots periodically to analyze by TLC or LC-MS.

  • Quenching: Once the desired level of conversion is achieved (ideally with maximal product and minimal di-nitrated byproduct), quench the reaction by pouring it slowly onto a vigorously stirred mixture of ice and a suitable base (e.g., aqueous NaOH or NH₄OH).

  • Work-up and Purification: Perform a standard aqueous work-up, such as extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, concentrate, and purify the product using column chromatography or recrystallization to separate the desired mono-nitrated product from starting material and di-nitrated byproducts.

Part 4: References

Sources

Technical Support Center: 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Ethylamino-5-methyl-3-nitropyridine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the integrity and success of your experimental work. Given the limited specific literature on the degradation of this particular molecule, this guide synthesizes information from related nitropyridine compounds and fundamental chemical principles to predict and address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for this compound?

A1: Based on the functional groups present in this compound and the known behavior of related nitroaromatic compounds, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolytic Degradation: The ethylamino group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 2-hydroxy-5-methyl-3-nitropyridine. The nitro group can also influence the reactivity of the pyridine ring.

  • Oxidative Degradation: The pyridine ring and the ethylamino group are potential sites for oxidation.[3] Oxidation could lead to the formation of N-oxides, hydroxylation of the pyridine ring, or degradation of the ethylamino side chain. The presence of a nitro group can make the molecule susceptible to oxidative degradation.[3]

  • Photolytic Degradation: Nitroaromatic compounds are often sensitive to light, particularly UV radiation.[1] Photodegradation can lead to complex reaction pathways, including reduction of the nitro group to a nitroso or amino group, or ring cleavage.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How do I identify them?

Q: My HPLC analysis of a this compound sample from a forced degradation study shows several unexpected peaks. What is the best approach to identify these potential degradants?

A: The appearance of new peaks in your chromatogram is a clear indication of degradation. A systematic approach is crucial for their identification.

Troubleshooting Steps:

  • Mass Spectrometry (LC-MS) Analysis: The most powerful tool for preliminary identification is LC-MS. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products. Fragmentation patterns from MS/MS analysis can offer structural clues.

  • Comparative Analysis: Compare the chromatograms from different stress conditions (acidic, basic, oxidative, photolytic). Certain degradation products may be specific to a particular stressor, which aids in proposing their structures. For instance, a product appearing only under oxidative stress is likely an oxidized derivative.

  • Literature Review on Analogues: Since specific data on this compound is scarce, review literature on the degradation of other nitropyridine derivatives.[1][4] This can provide insights into common degradation products for this class of compounds.

  • Forced Degradation of Suspected Structures: If you hypothesize a potential degradation product, and a standard is commercially available or can be synthesized, you can perform a co-injection. If the suspected degradant and your unknown peak have the same retention time, it strengthens your identification.

Issue 2: My mass balance in the forced degradation study is below 90%. What could be the reasons?

Q: After conducting a forced degradation study on this compound, the total mass balance (sum of the parent compound and all degradation products) is significantly less than 100%. What are the potential causes and solutions?

A: A poor mass balance is a common challenge in forced degradation studies and can be attributed to several factors.

Potential Causes and Solutions:

  • Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore that absorbs at the wavelength you are using for detection.

    • Solution: Use a photodiode array (PDA) detector to screen for absorbance at different wavelengths. If available, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed alongside the UV detector.

  • Formation of Volatile or Insoluble Degradants: Degradation may lead to volatile compounds that are lost during sample preparation or insoluble products that precipitate out of solution.

    • Solution: For potential volatiles, headspace gas chromatography (GC) could be a useful analytical tool. Visually inspect your samples for any precipitation. If precipitation is observed, attempt to dissolve it in a different solvent to analyze separately.

  • Co-elution of Peaks: A degradant peak may be co-eluting with the parent compound or another degradant, leading to inaccurate quantification.

    • Solution: Optimize your HPLC method. Vary the mobile phase composition, gradient, column chemistry, and temperature to achieve better separation. A peak purity analysis using a PDA detector can help identify co-eluting peaks.

  • Inappropriate Response Factors: Assuming the response factor of the degradants is the same as the parent compound can lead to significant errors in quantification.

    • Solution: Ideally, each major degradant should be isolated and purified to determine its specific response factor. If this is not feasible, relative response factors can be estimated using LC-MS data if an ion source with a relatively uniform response (like a chemical ionization source) is used.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

This protocol outlines the steps for subjecting this compound to acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/PDA and LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Basic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Analysis: Analyze the samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound. Use LC-MS to obtain mass information for any new peaks.

Protocol 2: Forced Oxidative Degradation Study

This protocol describes the procedure for investigating the oxidative stability of this compound.

Materials:

  • This compound stock solution (1 mg/mL)

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-UV/PDA and LC-MS system

Procedure:

  • Oxidative Stress:

    • To a known volume of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • If minimal degradation is observed, repeat the experiment with 30% H₂O₂ or at an elevated temperature (e.g., 40 °C).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. Use LC-MS to identify potential oxidized products.

Protocol 3: Photolytic Degradation Study

This protocol details the investigation of the photostability of this compound.

Materials:

  • This compound stock solution (1 mg/mL)

  • Quartz or UV-transparent vials

  • A photostability chamber compliant with ICH Q1B guidelines

  • Control samples wrapped in aluminum foil

  • HPLC-UV/PDA and LC-MS system

Procedure:

  • Sample Exposure:

    • Place the stock solution in quartz or UV-transparent vials.

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, place control samples, protected from light by wrapping in aluminum foil, under the same temperature and humidity conditions.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method. Compare the chromatograms to identify photodegradation products.

Data Presentation

Table 1: Summary of Recommended Stress Conditions for Forced Degradation Studies.

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis0.1 M - 1 M HClRoom Temp to 80°CUp to 72 hours5-20%
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp to 80°CUp to 72 hours5-20%
Oxidation3% - 30% H₂O₂Room Temp to 60°CUp to 48 hours5-20%
PhotolysisICH Q1B Option 2AmbientAs per guidelineSignificant degradation
Thermal80°C (Solid & Solution)80°CUp to 7 days5-20%

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent_H This compound Deg1_H 2-Hydroxy-5-methyl-3-nitropyridine Parent_H->Deg1_H Acid/Base Deg2_H Other Hydrolysis Products Parent_H->Deg2_H Acid/Base Parent_O This compound Deg1_O N-Oxide Derivative Parent_O->Deg1_O H₂O₂ Deg2_O Hydroxylated Pyridine Parent_O->Deg2_O H₂O₂ Deg3_O Side-chain Oxidation Parent_O->Deg3_O H₂O₂ Parent_P This compound Deg1_P Nitro Reduction Product (e.g., Nitroso, Amino) Parent_P->Deg1_P UV/Vis Light Deg2_P Ring Cleavage Products Parent_P->Deg2_P UV/Vis Light

Caption: Hypothetical degradation pathways of this compound.

Start Start: Pure 2-Ethylamino- 5-methyl-3-nitropyridine Stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Start->Stress Sample Collect Samples at Time Intervals Stress->Sample Analyze Analyze by Stability-Indicating HPLC-UV/PDA Method Sample->Analyze Identify Identify Degradation Products using LC-MS/MS Analyze->Identify Quantify Quantify Parent and Degradation Products Analyze->Quantify Report Report Degradation Profile and Pathways Identify->Report MassBalance Calculate Mass Balance Quantify->MassBalance MassBalance->Report

Caption: General workflow for a forced degradation study.

References

  • Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry - NIH.
  • JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents.
  • addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions - Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • REVIEW: FORCE DEGRADATION STUDIES - Pharma Science Monitor.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central.

Sources

Troubleshooting poor solubility of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethylamino-5-methyl-3-nitropyridine

Welcome to the technical support resource for this compound (CAS: 106690-40-8). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the compound's poor solubility. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing its behavior, enabling you to design robust and successful experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving. What is the recommended first-line approach for solubilization?

A1: When encountering solubility issues with a new compound, a systematic approach starting with small-scale tests is crucial before committing to a large-volume stock solution.[1] For this compound, the recommended starting point is a strong, polar aprotic solvent.

Core Rationale: The structure of this compound contains a combination of polar functional groups (nitro, amino, pyridine nitrogen) and non-polar fragments (methyl, ethyl groups). This dual nature necessitates a powerful solvent capable of accommodating both characteristics. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices because they can disrupt the crystal lattice forces of the solid compound without engaging in strong hydrogen bonding that might compete with intra-solute interactions. Nitropyridines as a class are generally known to be soluble in organic solvents while being poorly soluble in water.[2]

Recommended Initial Protocol: Preparing a High-Concentration Stock in DMSO

  • Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg).

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Assisted Dissolution: If the compound remains undissolved, proceed to gentle heating and/or sonication as described in Q3 .

  • Visual Inspection: Ensure the final solution is clear and free of any visible particulates before storage.[1]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can compromise compound stability.[1]

Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous experimental buffer. How can I prevent this?

A2: This is a common and expected challenge known as "crashing out," where a compound that is stable in a high-concentration organic stock becomes insoluble when diluted into a predominantly aqueous medium. The key is to modify the final aqueous environment to be more favorable for the compound.

There are two primary strategies to address this, which can be used alone or in combination: pH Adjustment and the use of Co-solvents .

Causality: this compound is a basic compound. It has two primary sites that can be protonated: the pyridine ring nitrogen and the exocyclic ethylamino group. By lowering the pH of the aqueous solution with an acid, you can convert the neutral, poorly soluble base into its protonated salt form. This salt has a formal positive charge, which dramatically increases its interaction with polar water molecules and, consequently, its solubility.[3][4] The presence of the strongly electron-withdrawing nitro group reduces the basicity of the molecule compared to simple pyridines, meaning a lower pH (more acidic condition) is likely required for full protonation.

Experimental Protocol: pH-Based Solubilization

  • Prepare your aqueous buffer, but do not adjust the final pH yet.

  • From your high-concentration DMSO stock, make an intermediate dilution in a small volume of a water-miscible solvent if necessary.

  • Slowly add the compound (from the DMSO stock or intermediate) to the stirring aqueous buffer.

  • While stirring, add a dilute acid (e.g., 0.1 M or 1 M HCl) dropwise, monitoring the pH.

  • Continue adding acid until the precipitate dissolves. A target pH between 2 and 4 is a reasonable starting point for testing.

  • Crucial Caveat: Ensure that the final low-pH environment is compatible with your experimental system (e.g., cell viability, enzyme activity, protein stability).

Causality: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[5][6] This makes the aqueous environment less hostile to a lipophilic compound, effectively increasing its solubility.[7][8] For compounds like this compound, co-solvents can bridge the polarity gap between the compound and the water-based buffer.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol

Experimental Protocol: Co-solvent Screening

  • Prepare several small batches of your aqueous buffer containing different co-solvents at varying concentrations (e.g., 5%, 10%, 20% v/v).

  • Add your compound from the DMSO stock to each co-solvent buffer system.

  • Vortex and observe for solubility.

  • Important Considerations:

    • Always keep the final concentration of the primary organic solvent (like DMSO) as low as possible (typically <0.5%).[1]

    • Verify the compatibility of the chosen co-solvent and its final concentration with your specific assay or biological system.[9]

Q3: Can I use physical methods like heating or sonication? Are there any risks?

A3: Yes, physical methods are often effective for dissolving stubborn compounds by providing the necessary activation energy to break the crystal lattice and promote solvation.[1] However, they must be used with caution.

  • Gentle Heating: Warming the solution to 30-40°C can significantly improve solubility.[1]

    • Risk: Excessive or prolonged heating can cause chemical degradation of the compound. Always use the lowest effective temperature for the shortest possible time. It is advisable to test the stability of your compound under these conditions using an analytical method like HPLC if you have concerns.[1]

  • Sonication: Using an ultrasonic bath agitates the solvent at a high frequency, breaking apart solid aggregates and accelerating the dissolution process.

    • Risk: Sonication can also generate localized heat. It is best practice to use a cool water bath or sonicate in short bursts to prevent overheating.[1]

After applying either method, always visually inspect the solution for any color changes or the appearance of new particulates, which could indicate degradation.[1]

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for tackling the solubility challenges of this compound.

G start Start: Weigh Compound add_dmso Add primary solvent (e.g., DMSO, DMF) start->add_dmso check1 Is it fully dissolved? add_dmso->check1 physical Apply gentle heat (37°C) and/or sonication check1->physical No success_stock Success: High-Conc. Stock Solution Prepared check1->success_stock Yes check2 Is it fully dissolved? physical->check2 check2->success_stock Yes fail Compound may be intractably insoluble. Consider formulation. check2->fail No dilute Dilute stock into aqueous buffer success_stock->dilute check3 Does it precipitate? dilute->check3 success_final Success: Final Working Solution is Clear check3->success_final No troubleshoot Initiate Troubleshooting check3->troubleshoot Yes ph_adjust Strategy 1: Adjust pH to 2-4 troubleshoot->ph_adjust cosolvent Strategy 2: Add Co-solvent (5-20%) troubleshoot->cosolvent ph_adjust->check3 cosolvent->check3

Caption: A step-by-step workflow for dissolving this compound.

Physicochemical Properties & Solubility Profile

Understanding the molecular structure is key to predicting its solubility.

  • Pyridine Ring & Nitro Group: These are polar components. The highly electronegative nitro group makes the molecule a candidate for dissolution in polar solvents.[10]

  • Ethylamino & Methyl Groups: These add non-polar, lipophilic character. The ethyl group, in particular, increases hydrophobicity compared to a simple amino group.

  • Hydrogen Bonding: The N-H of the ethylamino group can act as a hydrogen bond donor, while the oxygens of the nitro group and the pyridine nitrogen can act as hydrogen bond acceptors.

This structural combination leads to the following expected solubility profile:

Solvent ClassExamplesExpected SolubilityRationale
Non-Polar Hexane, Toluene, CyclohexanePoor to InsolubleThe highly polar nitro group and pyridine core dominate, preventing effective solvation by non-polar solvents.
Polar Aprotic DMSO, DMF , Acetonitrile, AcetoneHigh These solvents have strong dipole moments that can interact favorably with the polar regions of the molecule without interfering with H-bonds.
Polar Protic Water, Methanol , Ethanol Poor in Water , Low to Moderate in AlcoholsWater's strong H-bond network cannot effectively solvate the non-polar ethyl/methyl groups. Alcohols are a better compromise.[2]
Aqueous Acid Dilute HCl (pH 2-4)Good to High Protonation of the basic nitrogen atoms creates a charged salt, which is highly soluble in water.[4]
Chlorinated Dichloromethane (DCM), ChloroformModerate to GoodThese solvents have moderate polarity and can solvate a wide range of organic compounds.

Advanced Strategy Decision Framework

If simple dilution into a buffer fails, use this framework to decide on the next steps.

G start Precipitation Observed in Aqueous Buffer check_ph Is the experimental system sensitive to low pH? start->check_ph ph_path Primary Strategy: Acidify buffer to pH 2-4 check_ph->ph_path No check_cosolvent Is the system sensitive to organic co-solvents (5-20%)? check_ph->check_cosolvent Yes cosolvent_path Alternative Strategy: Screen co-solvents (PEG, PG, Ethanol) check_cosolvent->cosolvent_path No formulation_path Advanced Strategy: Consider lipid-based formulations or cyclodextrin complexes check_cosolvent->formulation_path Yes

Caption: Decision tree for selecting an advanced solubilization strategy.

For particularly challenging systems where pH and co-solvents are not viable, more advanced formulation strategies such as lipid-based delivery systems or complexation with cyclodextrins may be necessary to improve bioavailability and solubility.[11][12]

References

  • Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds - Benchchem. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.).
  • CAS 51984-61-3: 2-Methyl-5-nitro-3-pyridinamine - CymitQuimica. (n.d.).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 3).
  • Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide - Benchchem. (n.d.).

Sources

Scaling up 2-Ethylamino-5-methyl-3-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for scaling up reactions involving 2-Ethylamino-5-methyl-3-nitropyridine. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but the fundamental causality behind experimental choices, ensuring both scientific integrity and practical success in your scale-up campaigns.

Safety First: The Cardinal Rule of Scale-Up

Scaling up chemical reactions, particularly nitrations, introduces significant safety challenges that are not always apparent at the lab scale.[1] The primary concern is managing the reaction exotherm. Nitration reactions are highly energetic, and a failure to dissipate heat effectively can lead to a thermal runaway, characterized by a rapid increase in temperature and pressure, potentially leading to an explosion.[2][3][4]

Core Safety Mandates:

  • Hazard Evaluation: Before any scale-up, a thorough hazard evaluation is essential.[5][6] Techniques like Reaction Calorimetry (RC1) are invaluable for determining the total heat of reaction, the rate of heat release, and the adiabatic temperature rise (ΔTad), which predicts the maximum temperature the reaction could reach if cooling were lost.[6]

  • Material Compatibility: Ensure the reactor and associated equipment are constructed from materials resistant to the corrosive effects of concentrated nitric and sulfuric acids.[3]

  • Controlled Addition: Never add reagents all at once. The nitrating agent or the substrate should be added slowly and in a controlled manner to manage the rate of heat generation.[7]

  • Robust Cooling: The reactor's cooling system must be more than adequate to handle the calculated heat output of the reaction.[8] An emergency cooling plan (e.g., an ice bath or a quenching agent) should be in place.

  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles with a face shield, and a chemical-resistant lab coat.[3][9] Work in a well-ventilated area, preferably a walk-in fume hood designed for large-scale reactions.[3]

Frequently Asked Questions (FAQs)

Q1: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. What are the most likely causes?

A drop in yield during scale-up is a classic problem often traced back to mass and heat transfer limitations.[1][8] In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which can lead to byproduct formation and degradation of your target molecule.[8] The surface-area-to-volume ratio decreases dramatically at scale, making heat dissipation far less efficient than in a lab flask.[1]

Troubleshooting Steps:

  • Review Your Mixing: Ensure the impeller design and stirring rate are sufficient for the reactor volume to maintain a homogeneous mixture.

  • Re-evaluate Reagent Addition: The rate of addition that worked on a small scale is likely too fast for the larger scale. Slow down the addition and monitor the internal temperature closely.

  • Check Raw Material Purity: Impurities that were negligible at a small scale can have a significant impact at a larger scale.[8] Ensure the purity of your starting 2-Ethylamino-5-methylpyridine.

Q2: What are the key differences in work-up procedures between lab and pilot scales?

At the lab scale, quenching a reaction by pouring it over ice is common. At the pilot scale, this "direct dump" can be hazardous and difficult to control. A "reverse quench," where ice or cold water is added portion-wise to the reaction mixture, is often safer but requires careful temperature monitoring. Furthermore, extractions in large separatory funnels are cumbersome. Industrial work-ups often rely on liquid-liquid extraction in the reactor vessel itself, followed by phase-separation (decanting).

Q3: How do I handle purification at a larger scale? Column chromatography seems impractical.

While possible, large-scale column chromatography is expensive and generates significant solvent waste.[10] The preferred method for purification at scale is recrystallization. A thorough solvent screen at the lab scale is crucial to find a solvent system that provides high recovery of pure product. If impurities persist, you may need to consider a chemical quench or wash during the work-up to remove specific byproducts.

Troubleshooting Guide: Synthesis of this compound

The synthesis of this compound typically involves the electrophilic nitration of 2-Ethylamino-5-methylpyridine using a mixed acid system (HNO₃/H₂SO₄). This is a classic electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile.[11]

Experimental Protocol: Nitration of 2-Ethylamino-5-methylpyridine (Illustrative)
  • Reactor Setup: In a reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel, charge concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C using an appropriate cooling bath.

  • Substrate Addition: Slowly add 2-Ethylamino-5-methylpyridine to the cold sulfuric acid, ensuring the internal temperature does not exceed 10-15 °C. The amine will protonate in the strong acid.

  • Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature (0-5 °C).

  • Reaction: Add the nitrating mixture dropwise from the addition funnel to the solution of the pyridine substrate.[7] The internal temperature must be strictly controlled, typically below 10 °C, to minimize byproduct formation.[4][12]

  • Monitoring: Monitor the reaction to completion using TLC or HPLC.

  • Work-up: Once complete, carefully quench the reaction by slowly adding the mixture to a stirred slurry of crushed ice and water.[9][13]

  • Neutralization & Isolation: Slowly neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) while maintaining a low temperature.[12] The product, this compound, should precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.[9][12]

Common Problems & Solutions
Problem Potential Causes Recommended Solutions & Explanations
Low Yield / Incomplete Reaction 1. Insufficient Nitrating Agent Strength: The pyridine ring is deactivated towards electrophilic substitution, especially after the amino group is protonated in the strong acid.[14] 2. Low Reaction Temperature: While necessary for selectivity, too low a temperature can stall the reaction.1. Use a Stronger Nitrating Agent: Consider using fuming nitric acid in your mixed acid preparation to increase the concentration of the active nitronium ion (NO₂⁺).[7] 2. Optimize Temperature: After the addition is complete, you may need to allow the reaction to slowly warm to room temperature or slightly above to drive it to completion. Monitor carefully by TLC/HPLC.
Charring / Formation of Dark Tars 1. Localized Overheating: Adding the nitrating agent too quickly generates heat faster than it can be dissipated, causing decomposition of the organic material.[4] 2. Reaction Temperature Too High: Exceeding the optimal temperature promotes oxidative side reactions.[4]1. Slow, Controlled Addition: Ensure slow, dropwise addition of the nitrating mixture with highly efficient stirring to dissipate heat immediately.[7] 2. Strict Temperature Control: Maintain the recommended low temperature throughout the addition phase. Use a reliable cooling system and monitor the internal temperature, not the bath temperature.
Formation of Isomeric Impurities 1. Incorrect Temperature Profile: The directing effects of the substituents can be temperature-dependent, leading to different isomer ratios.1. Maintain Low Temperature: Low temperatures generally favor higher selectivity in nitration reactions. Ensure your cooling is consistent throughout the reactor.
Product Fails to Precipitate During Work-up 1. Product Solubility: The protonated form of the product may be soluble in the acidic aqueous work-up solution.[9] 2. Product is an Oil: The product may not be a solid at the work-up temperature.1. Ensure Complete Neutralization: Slowly add base until the pH is neutral or slightly basic (pH 7-8). This will deprotonate the product, reducing its aqueous solubility.[13] 2. Perform Liquid-Liquid Extraction: If the product oils out or remains in solution, extract the neutralized aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[9]
Troubleshooting Workflow Diagram

G start Low Yield / Purity at Scale thermal Thermal Control Issues start->thermal mixing Mixing & Mass Transfer start->mixing workup Work-up & Isolation start->workup sub_thermal1 Charring / Degradation thermal->sub_thermal1 Too Hot sub_thermal2 Incomplete Reaction thermal->sub_thermal2 Too Cold sub_mixing1 Inconsistent Results mixing->sub_mixing1 sub_mixing2 Localized Hotspots mixing->sub_mixing2 sub_workup1 Product Doesn't Precipitate workup->sub_workup1 sub_workup2 Low Purity after Isolation workup->sub_workup2 sol_thermal1 Improve Cooling Capacity Slow Reagent Addition sub_thermal1->sol_thermal1 sol_thermal2 Optimize Temperature Profile Increase Reaction Time sub_thermal2->sol_thermal2 sol_mixing Increase Stir Rate Evaluate Impeller Design Use Baffles in Reactor sub_mixing1->sol_mixing sub_mixing2->sol_mixing sol_workup1 Ensure Full Neutralization Switch to Liquid-Liquid Extraction sub_workup1->sol_workup1 sol_workup2 Optimize Recrystallization Solvent Add Reslurry/Wash Steps sub_workup2->sol_workup2

Caption: A logical workflow for troubleshooting common scale-up issues.

Troubleshooting Guide: Subsequent Reactions

Once synthesized, this compound can be used in further transformations. Two common examples are the reduction of the nitro group to an amine and Suzuki cross-coupling reactions (using a halogenated precursor).

A. Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an amine (forming 2,3-diamino-5-methylpyridine) is a key transformation. Catalytic hydrogenation is a common and clean method.

Problem Potential Causes Recommended Solutions & Explanations
Stalled or Incomplete Reaction 1. Catalyst Deactivation/Poisoning: The starting material or solvent may contain impurities (e.g., sulfur) that poison the catalyst (e.g., Pd/C). 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently at scale.1. Use High-Purity Substrate: Ensure the starting nitropyridine is pure. 2. Increase Catalyst Loading: A modest increase in catalyst loading can sometimes overcome minor poisoning issues. 3. Optimize Hydrogen Pressure: Systematically increase the H₂ pressure within the safety limits of your reactor.
Formation of Side Products (e.g., azo, azoxy, hydroxylamine)1. Incomplete Reduction: These are common intermediates in nitro group reduction.[15] 2. Non-selective Reducing Agent: Some chemical reducing agents are not fully selective.1. Increase Reaction Time/Pressure: Ensure the reaction goes to full conversion to the desired amine. 2. Use a Chemoselective Method: Catalytic transfer hydrogenation (e.g., using formic acid or ammonium formate as the hydrogen source) can be milder and highly selective.[16]
B. Suzuki Cross-Coupling Reactions

While this compound itself is not used in Suzuki coupling, a common precursor or related intermediate is a halogenated pyridine, such as 2-Chloro-5-methyl-3-nitropyridine. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[17][18][19]

Problem Potential Causes Recommended Solutions & Explanations
Low or No Conversion 1. Catalyst/Ligand System is Ineffective: The chosen palladium catalyst or ligand may not be active enough for this specific substrate.[20] 2. Base is Not Optimal: The choice of base is critical for the transmetalation step in the catalytic cycle.[17] 3. Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst.1. Screen Catalysts and Ligands: Test different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands (e.g., phosphine-based, N-heterocyclic carbenes).[20] 2. Screen Bases and Solvents: Evaluate different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene).[19] 3. Thoroughly Degas: Ensure the reaction mixture is rigorously degassed (e.g., by sparging with argon or nitrogen) before heating.
Homocoupling of Boronic Acid 1. Reaction Conditions Favor Homocoupling: This is often caused by the presence of oxygen or running the reaction at too high a temperature for prolonged periods.1. Improve Degassing: This is the most critical factor. 2. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
De-nitration or Other Side Reactions 1. Harsh Reaction Conditions: High temperatures or a strongly basic environment can sometimes lead to decomposition or side reactions involving the nitro group.1. Lower Reaction Temperature: Screen for a catalyst system that operates at a lower temperature (e.g., 60-80 °C). 2. Use a Milder Base: If possible, use a weaker base like K₂CO₃ instead of stronger bases.
References
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF - ResearchGate.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications.
  • Nitration reaction safety - YouTube.
  • Di-nitration troubleshooting : r/Chempros - Reddit.
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC.
  • diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? - ResearchGate.
  • Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine | Request PDF - ResearchGate.
  • Nitration - GeeksforGeeks.
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - RSC Publishing.
  • (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate.
  • Nitropyridines: Synthesis and reactions - ResearchGate.
  • Two-step synthesis of 2-methyl-3-nitropyridines. - ResearchGate.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
  • Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine - PrepChem.com.
  • 2,3-diaminopyridine - Organic Syntheses Procedure.
  • Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - Googleapis.com.
  • Synthesis, Scale-up and Recrystallization Studies of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide(LLM-105) - IMEMG.
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
  • Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105) - OSTI.GOV.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.

Sources

Technical Support Center: Preventing Byproduct Formation in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for nitropyridine synthesis. This guide is designed to provide in-depth troubleshooting and practical solutions to common challenges encountered during the synthesis of nitropyridines, a critical class of compounds in pharmaceutical and materials science.[1][2] As Senior Application Scientists, we understand that minimizing byproduct formation is paramount for achieving high yields and purity. This resource addresses specific issues in a question-and-answer format, explaining the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Nitropyridine

Q1: I am attempting a direct nitration of pyridine using standard nitrating mixtures (HNO₃/H₂SO₄), but I'm observing very low to no conversion. What is causing this, and how can I improve my yield?

A1: This is a classic challenge in pyridine chemistry. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. Under the strongly acidic conditions required for nitration, the pyridine nitrogen becomes protonated, forming the pyridinium ion. This dramatically deactivates the ring towards electrophilic aromatic substitution, making nitration significantly more difficult than for benzene and requiring harsh reaction conditions.[3][4]

Troubleshooting Steps:

  • Increase Reaction Severity: Direct nitration of unsubstituted pyridine often necessitates high temperatures (e.g., 330°C with KNO₃ in fuming H₂SO₄) to overcome the deactivated ring's low reactivity.[5] However, be aware that such harsh conditions can lead to decomposition and the formation of numerous side products.

  • Alternative Nitrating Systems:

    • Dinitrogen Pentoxide (N₂O₅): A highly effective method involves the use of N₂O₅ in an organic solvent. This reaction proceeds through an N-nitropyridinium intermediate, which then rearranges to primarily afford 3-nitropyridine upon treatment with a sulfur dioxide/bisulfite solution.[6][7][8][9] This approach often provides better yields under milder conditions compared to traditional methods.[6][8]

    • Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system can generate dinitrogen pentoxide in situ and has been successfully used for the direct nitration of various substituted pyridines.[10]

  • Consider Pyridine Derivatives: The presence of electron-donating groups on the pyridine ring can activate it towards nitration, making the reaction more facile.[9] If your synthetic route allows, starting with a substituted pyridine may be a more efficient strategy.

Issue 2: Poor Regioselectivity - Obtaining the Wrong Isomer

Q2: My goal is to synthesize 4-nitropyridine, but direct nitration of pyridine consistently yields the 3-nitro isomer. How can I control the regioselectivity to obtain the desired product?

A2: Direct electrophilic nitration of pyridine overwhelmingly favors substitution at the 3-position (meta-position). To achieve substitution at the 2- or 4-positions, an indirect approach is almost always necessary. The most reliable and widely used method involves the use of pyridine N-oxide.[4][11][12]

Troubleshooting Workflow for Regioselectivity:

The oxygen atom in pyridine N-oxide can donate electron density into the ring via resonance, which activates the 2- and 4-positions towards electrophilic attack. Nitration of pyridine N-oxide selectively yields 4-nitropyridine N-oxide.[11][12][13] This intermediate can then be deoxygenated to furnish the desired 4-nitropyridine.

dot

Caption: Regioselectivity control in nitropyridine synthesis.

Issue 3: Formation of Dinitrated or Polysubstituted Byproducts

Q3: My reaction is producing significant amounts of dinitrated pyridines and other polysubstituted species. How can I improve the selectivity for the desired mononitrated product?

A3: The formation of multiple nitration products typically arises from overly harsh reaction conditions or a highly activated starting material. The initial nitro group is strongly deactivating, which should generally disfavor a second nitration. However, high temperatures and potent nitrating agents can overcome this barrier.

Troubleshooting Steps:

  • Control Reaction Temperature: Carefully monitor and control the reaction temperature. Use an ice bath during the addition of reagents to manage the exothermicity of the nitration reaction.

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess will increase the likelihood of multiple nitrations.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.

  • Milder Nitrating Conditions: If possible, switch to a milder nitrating system that allows for lower reaction temperatures and greater control.

ParameterCondition A (Harsh)Condition B (Mild)Expected Outcome
Nitrating Agent Fuming HNO₃ / OleumN₂O₅ / SO₂/HSO₃⁻B is more selective for mono-nitration.
Temperature >300 °CRoom TemperatureLower temperatures reduce byproduct formation.
Reaction Time Several hoursMonitoredShorter, monitored times prevent over-reaction.
Issue 4: Denitration and Other Degradation Byproducts

Q4: I am observing the formation of hydroxypyridines and other unexpected byproducts, suggesting my nitropyridine product is not stable under the reaction conditions. What is happening and how can I prevent this?

A4: Nitropyridines, particularly those with the nitro group at the 2- or 4-position, can be susceptible to nucleophilic substitution where the nitro group acts as a leaving group. This is known as denitration.[14] The presence of water or other nucleophiles in the reaction mixture can lead to the formation of hydroxypyridines or other substitution products.[14]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. The presence of water can lead to the formation of hydroxypyridine byproducts, especially with activated nitropyridines.[14]

  • Control of Nucleophiles: Be mindful of any potential nucleophiles in your reaction mixture. For instance, in the synthesis of 3-nitropyridine using N₂O₅, the bisulfite solution is a key reagent, but its concentration and the reaction medium should be optimized to favor the desired rearrangement over side reactions.[7]

  • Purification Strategy: If minor amounts of these byproducts are unavoidable, a carefully planned purification strategy is essential.

    • Extraction: After neutralizing the reaction mixture, perform an extraction with a suitable organic solvent like dichloromethane.

    • Chromatography: Column chromatography is often effective for separating the desired nitropyridine from more polar byproducts like hydroxypyridines.

    • Distillation/Recrystallization: Depending on the physical properties of your product, these classical techniques can be highly effective for final purification.

dot

Purification_Workflow cluster_workup Reaction Work-up cluster_purification Purification Quench 1. Quench Reaction Neutralize 2. Neutralize (e.g., with NaOH aq.) Quench->Neutralize Extract 3. Extract with Organic Solvent Neutralize->Extract Dry 4. Dry Organic Layer Extract->Dry Concentrate 5. Concentrate Dry->Concentrate Column 6. Column Chromatography (if necessary) Concentrate->Column Final_Purify 7. Recrystallization or Distillation Concentrate->Final_Purify Direct to final step if crude is pure enough Column->Final_Purify Final_Product Pure Nitropyridine Final_Purify->Final_Product

Caption: General workflow for the isolation and purification of nitropyridines.

Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Route

This two-step protocol is a reliable method for producing 4-nitropyridine while avoiding the formation of the 3-nitro isomer.[4][15]

Step A: Synthesis of 4-Nitropyridine-N-oxide from Pyridine-N-oxide [4]

  • Preparation of Nitrating Acid: In a flask equipped with a magnetic stir bar and cooled in an ice bath, add 12 mL of fuming HNO₃. While stirring, slowly add 30 mL of concentrated H₂SO₄. Allow the mixture to come to room temperature.

  • Reaction Setup: In a three-neck flask equipped with a reflux condenser and thermometer, place 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60 °C.

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the reaction flask over 30 minutes with vigorous stirring.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[11]

  • Work-up:

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the product.

Step B: Deoxygenation of 4-Nitropyridine-N-oxide to 4-Nitropyridine [15]

  • Reaction Setup: Dissolve the crude 4-nitropyridine N-oxide in a suitable solvent such as acetonitrile.

  • Addition of Deoxygenating Agent: Add a deoxygenating agent, such as phosphorus trichloride (PCl₃), dropwise at a controlled temperature (e.g., 50 °C).

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is worked up by quenching, neutralization, and extraction as described in Step A. The crude product can then be purified by recrystallization or chromatography.

References
  • Sánchez-Viesca, F., & Gómez, R. (2014). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. TIP Revista Especializada en Ciencias Químico-Biológicas, 17(1), 56-61.
  • Bakke, J. M. (2003). Nitropyridines, Their Synthesis and Reactions. ResearchGate.
  • Matsuoka, Y., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(21), 5133.
  • Adams, A. A., et al. (2007). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters, 9(12), 2353-2355.
  • Svensen, H. (2002). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo.
  • Azofra, L. M., et al. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(30), 12937-12945.
  • Singh, V., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 23(15), 5915-5920.
  • Kostenko, A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(13), 5080.
  • Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions. ResearchGate.
  • Katiyar, D. Lecture Notes: Pyridine. University of Lucknow.
  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • Sánchez-Viesca, F., & Gómez, R. (2014). Autogenic electromeric effect in pyridine N-oxide and its nitration. ResearchGate.
  • Pearson. Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.
  • Zhang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.

Sources

Column chromatography tips for purifying 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Ethylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the purification of this and similar polar, basic N-heterocyclic compounds. The content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Pre-Chromatography & Method Development

Before attempting a large-scale column purification, robust method development using Thin-Layer Chromatography (TLC) is critical. This initial phase helps in selecting the appropriate stationary and mobile phases, and in identifying potential issues like compound instability.

Q: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

A: Understanding the molecule's structure is the first step to developing a successful purification strategy.

  • Polarity: The molecule possesses a combination of a polar nitro group (-NO₂) and a basic ethylamino group (-NH-CH₂CH₃) on a pyridine ring. This makes the overall compound quite polar.[1][2] Aromatic systems with polar groups are well-suited for normal-phase chromatography but may require specific conditions for optimal separation.[3]

  • Basicity: The nitrogen atom in the pyridine ring (pKa ≈ 5-6 for many pyridine derivatives) and the exocyclic amino group are basic.[4] These basic sites can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, a common cause of significant peak tailing and poor recovery.[4][5]

  • Solubility: The compound's polarity suggests good solubility in polar organic solvents like ethyl acetate, acetone, acetonitrile, and alcohols. It will have limited solubility in non-polar solvents like hexane.

PropertyValue / DescriptionSource
Molecular Formula C₈H₁₁N₃O₂[6]
Molecular Weight 181.19 g/mol [6]
CAS Number 106690-40-8[7]
Key Functional Groups Pyridine, Secondary Amine, Nitro GroupN/A
Predicted Polarity High[1][2]
Predicted Basicity Moderate (pKa of pyridine ≈ 5-6)[4]
Q: How do I select the initial solvent system (mobile phase) for TLC analysis?

A: The goal is to find a solvent system that moves your target compound to an Rƒ (retention factor) value between 0.2 and 0.4. This Rƒ range on a TLC plate generally translates well to elution from a flash column.

A common starting point for polar compounds is a binary mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).

Step-by-Step Protocol: TLC Solvent Screening

  • Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Prepare Eluent Chambers: Prepare separate chambers with different solvent ratios. Good starting points include:

    • 70:30 Hexane : Ethyl Acetate

    • 50:50 Hexane : Ethyl Acetate

    • 30:70 Hexane : Ethyl Acetate

  • Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel up the plate.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rƒ for your target compound in each system. Adjust the solvent ratio to achieve the target Rƒ of 0.2-0.4. If separation from impurities is poor, try changing the polar solvent (e.g., substitute acetone for ethyl acetate).

G cluster_0 Method Development Workflow TLC 1. Run Analytical TLC Rf 2. Achieve Rf ~0.3 for Target TLC->Rf Sep 3. Ensure Separation from Impurities Rf->Sep Scale 4. Prepare for Column Sep->Scale

Caption: A simplified workflow for method development.

Section 2: Troubleshooting Common Purification Problems

This section addresses the most frequent issues encountered during the column chromatography of this compound and provides actionable solutions.

Q: My compound is streaking badly on the TLC plate and tailing on the column. What is happening and how do I fix it?

A: This is the most common problem for basic compounds like yours. The tailing is caused by the strong, non-ideal interaction between the basic nitrogen atoms of your molecule and the acidic silanol groups on the silica surface.[4]

Solution: Use a Basic Modifier

To achieve sharp, symmetrical peaks, you must add a small amount of a competing base to your mobile phase. This additive will preferentially bind to the acidic silanol sites, effectively masking them from your target compound.[4]

Experimental Protocol: Suppressing Peak Tailing

  • Choose a Modifier: Triethylamine (TEA) is the most common choice. A typical concentration is 0.1% to 1% (v/v) in your mobile phase.

  • Prepare Modified Eluent: Prepare your chosen solvent system (e.g., 50:50 Hexane:EtOAc) and add the TEA. For example, for 500 mL of eluent, add 0.5 mL of TEA for a 0.1% solution.

  • Equilibrate the Column: When packing your column, use the TEA-modified eluent. Ensure you flush the packed column with several column volumes of this eluent before loading your sample. This step is crucial for deactivating the silica.

  • Elute: Run the column using the TEA-modified eluent. You should observe a significant improvement in peak shape and faster elution of your compound.

G cluster_0 Without Modifier cluster_1 With Modifier Silica Silica Surface Si-OH (Acidic) Compound Pyridine Compound Basic Nitrogen Compound->Silica Strong Interaction (Tailing) Compound->Silica Weak Interaction (Good Elution) TEA Triethylamine (TEA) Stronger Base TEA->Silica Blocks Acidic Sites

Caption: How a basic modifier prevents peak tailing.
Q: I have very low recovery of my product. It seems to be stuck at the top of the column. What should I do?

A: This issue can stem from two primary causes: irreversible binding to the silica gel or on-column degradation.[8][9] Given the presence of the nitro and amino groups, the compound could be susceptible to degradation on the acidic silica surface.

Solution 1: Test for Compound Stability

First, determine if your compound is stable to silica gel. A 2D TLC experiment is a quick and effective way to diagnose this.[4][8]

Protocol: 2D TLC Stability Test

  • Obtain a square TLC plate.

  • Spot your crude mixture in the bottom-left corner.

  • Develop the plate in your chosen solvent system.

  • Remove the plate, let it dry completely, and then rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Analysis: If the compound is stable, you will see all spots lying on a 45-degree diagonal line from the origin. If your target compound is degrading, you will see new spots appearing off this diagonal.[8]

Solution 2: Change the Stationary Phase

If the 2D TLC test shows degradation, you must switch to a more inert stationary phase.[8]

  • Neutral Alumina: Alumina is a good alternative for basic compounds that are sensitive to the acidity of silica gel. You will need to re-develop your solvent system on alumina TLC plates.

  • Deactivated Silica: You can purchase commercially prepared "deactivated" silica gel or prepare it by treating standard silica gel with a base. However, using a basic modifier in the eluent is often sufficient and more convenient.

Q: My target compound is co-eluting with an impurity. How can I improve the separation?

A: Poor resolution requires optimizing the selectivity of your chromatographic system. This can be achieved by systematically altering the mobile phase or, if necessary, the stationary phase.[4][10]

Troubleshooting Workflow for Poor Resolution

G Start Poor Resolution? Step1 Is Rf between 0.2 and 0.4? Start->Step1 Step2 Change Solvent Ratio Step1->Step2 No Step3 Change Polar Solvent (e.g., EtOAc -> Acetone) Step1->Step3 Yes Step2->Step1 Step4 Change Stationary Phase (e.g., Silica -> Alumina) Step3->Step4 End Resolution Achieved Step3->End Success Step4->End

Sources

Technical Support Center: A-Z Guide to Managing Exothermic Reactions in Pyridine Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for managing the significant exothermic risks associated with the nitration of pyridines. This resource is designed for researchers, chemists, and process development professionals who are actively engaged in synthesizing nitropyridine derivatives. My goal is to provide you with not just procedural steps, but the underlying scientific principles and field-tested insights to ensure both the safety and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the nitration of pyridine so challenging and prone to strong exothermic events?

The nitration of pyridine is fundamentally challenging due to the electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, which withdraws electron density from the aromatic ring, deactivating it towards electrophilic aromatic substitution reactions like nitration.[1] This inherent lack of reactivity means that harsh, forcing conditions are required to introduce a nitro group.[1][2]

Typically, this involves using strong nitrating agents such as a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid at elevated temperatures.[1][3][4] The combination of a highly energetic reaction and the need for high activation energy creates a scenario where, once initiated, the reaction can proceed very rapidly, releasing a large amount of heat in a short period. This can easily overwhelm standard cooling capacities, leading to a dangerous thermal runaway.

Q2: What is the primary product of pyridine nitration and why?

Under typical electrophilic nitration conditions, the primary product is 3-nitropyridine.[1] The electron-withdrawing nitrogen atom deactivates the ortho (2- and 6-) and para (4-) positions of the pyridine ring to a greater extent than the meta (3- and 5-) positions.[1] Consequently, the electrophilic nitronium ion (NO₂⁺) preferentially attacks the 3-position.[1] It's important to note that achieving synthetically useful yields of 3-nitropyridine via direct nitration is often difficult due to the ring's deactivation.[2][5]

Q3: Are there milder, alternative nitrating agents that can reduce the risk of a runaway reaction?

Yes, several alternative methods have been developed to circumvent the harsh conditions of traditional nitration. These often involve different reaction mechanisms that avoid the direct, highly exothermic electrophilic aromatic substitution on a deactivated ring. Some notable alternatives include:

  • Nitration of Pyridine-N-oxide: This is a common and effective strategy. The N-oxide oxygen atom donates electron density into the ring, activating it towards electrophilic attack, particularly at the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[6] This method generally proceeds under more controlled conditions than the direct nitration of pyridine.[7]

  • Dinitrogen Pentoxide (N₂O₅): This reagent can be used to form an N-nitropyridinium intermediate, which then rearranges to 3-nitropyridine.[5][8][9] This pathway can offer good yields under specific conditions, sometimes involving a sigmatropic shift mechanism.[5][8][9]

  • N-Nitrosaccharin and Other NO₂ Radical Sources: Recent advancements have explored the use of reagents like tert-butyl nitrite (TBN) that can generate an electrophilic NO₂ radical.[6][10] These methods can achieve meta-nitration under milder, catalyst-free conditions through a dearomatization-rearomatization strategy.[6][10][11]

Q4: How do substituents on the pyridine ring affect the exothermic risk?

Substituents have a profound impact on both the reactivity of the pyridine ring and the potential for a hazardous exotherm.

  • Electron-Donating Groups (EDGs): Groups like alkyl or amino groups activate the ring, making nitration easier and potentially allowing for milder reaction conditions.[2] However, this increased reactivity also heightens the risk of over-nitration and can lead to a more vigorous, rapid exothermic reaction if not properly controlled.[2]

  • Electron-Withdrawing Groups (EWGs): Groups such as cyano or chloro further deactivate the ring, often requiring even more forcing conditions than unsubstituted pyridine, thereby increasing the inherent risks associated with high temperatures and highly concentrated reagents.[4]

Section 2: Troubleshooting Guide for Exothermic Events

This section is designed to provide immediate, actionable advice for specific issues you may encounter during the nitration of pyridines.

Issue 1: The internal reaction temperature is rising rapidly and uncontrollably.

This is a critical situation indicating the onset of a thermal runaway. Immediate and calm action is required.

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Enhance Cooling: Ensure the cooling bath is making maximum contact with the reaction flask. If using an ice bath, add more ice and salt (e.g., NaCl or CaCl₂) to lower the temperature.[12][13][14] If available and safe, switch to a colder bath like dry ice/acetone.[12][13][14]

  • Emergency Quenching (Last Resort): If the temperature continues to rise despite enhanced cooling, and your laboratory has an established emergency protocol for this, you may need to quench the reaction. This is a hazardous step and should only be performed as a last resort. The standard procedure is to slowly and very carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[15] Be aware that the dilution of concentrated sulfuric acid is itself a highly exothermic process.[15] Always alert a supervisor and follow your institution's emergency protocols.

Root Cause Analysis & Prevention:

  • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Always use a cooling bath with a temperature significantly lower than the target reaction temperature.

  • Rapid Reagent Addition: Adding the nitrating agent too quickly is a primary cause of thermal runaway.[15] A slow, dropwise addition with continuous monitoring of the internal temperature is essential.[16]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" where reactant concentrations are high, leading to a localized exotherm that can propagate through the mixture.[15] Ensure vigorous and consistent stirring throughout the reaction.

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the rate of nitration can be slow, leading to a buildup of the nitrating agent. A subsequent small increase in temperature can then trigger a rapid, delayed, and highly exothermic reaction.[15]

Issue 2: The reaction produced a low yield or did not proceed to completion.

Answer: Low yields can stem from several factors related to the challenging nature of pyridine nitration.

Potential Causes & Solutions:

  • Insufficiently Forcing Conditions: Pyridine's deactivated ring may require higher temperatures or longer reaction times than initially planned.[1] Consider cautiously increasing the temperature in small increments (e.g., 5-10°C) while diligently monitoring for any exotherm.[16]

  • Incorrect Reagent Concentration: Using acids that are not sufficiently concentrated can prevent the efficient generation of the nitronium ion electrophile. Always use fresh, concentrated acids.[16]

  • Poor Phase Mixing: If the pyridine substrate is not fully soluble in the acid mixture, the reaction becomes mass-transfer limited. Increasing the stirring speed can improve mixing at the interface.[16]

Issue 3: Significant amounts of di- or poly-nitrated byproducts are forming.

Answer: Over-nitration is a common problem, especially with activated pyridine derivatives.[2]

Strategies to Favor Mono-nitration:

  • Lower the Reaction Temperature: This is the most direct way to control selectivity. A lower temperature will reduce the rate of the second nitration more significantly than the first.[2][17]

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[2]

  • Slow, Controlled Addition: Add the nitrating agent dropwise. This maintains a low instantaneous concentration of the nitrating species, favoring the mono-nitrated product.[2]

  • Monitor Reaction Progress: Use techniques like TLC or GC-MS to track the formation of the desired product and stop the reaction at the optimal time before significant dinitration occurs.[2]

Section 3: Experimental Protocols & Data

Safety First: Personal Protective Equipment (PPE)

Handling pyridine and concentrated acids requires stringent safety measures. Always work in a certified chemical fume hood.[18][19]

  • Eye Protection: Chemical splash goggles are mandatory.[18][19]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[18][19]

  • Body Protection: Wear a flame-resistant lab coat.[18][19]

  • Emergency Equipment: Ensure easy access to an eyewash station and safety shower.

Protocol: Controlled Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide

This protocol is an example of a safer, alternative method to direct pyridine nitration.

Methodology:

  • Preparation of Nitrating Acid: In a flask cooled in an ice-water bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring.[20] Allow the mixture to come to room temperature before use.[20]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, gently heat 9.51 g (100 mmol) of pyridine-N-oxide to 60°C.[20]

  • Addition of Nitrating Agent: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature may initially drop.[2][20]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.[2][20]

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a slurry of 150 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[2]

    • Carefully neutralize the acidic solution by adding a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. Be prepared for significant foaming.[2][20]

    • The product will precipitate as a yellow solid. Isolate by vacuum filtration.

Data Table: Common Laboratory Cooling Baths

A properly selected and maintained cooling bath is your primary defense against a thermal runaway.

Coolant CompositionAchievable Temperature (°C)Notes
Crushed Ice / Water0 to 5Must be a well-mixed slurry for good heat transfer.[14]
Crushed Ice / NaCl (3:1 ratio)-20An effective and inexpensive option for sub-zero temperatures.[13][14]
Crushed Ice / CaCl₂·6H₂O (0.8:1 ratio)-40Provides lower temperatures than NaCl mixtures.[14]
Dry Ice / Acetone-78A standard for very low temperatures. Add dry ice slowly to acetone to avoid excessive foaming.[12][14][21]
Liquid Nitrogen-196Use with extreme caution. Only for specific applications and with proper safety equipment due to risks of frostbite and oxygen condensation.[13][14]

Section 4: Visualizing Concepts and Workflows

Diagram: Troubleshooting a Thermal Runaway Event

This flowchart outlines the logical steps for safely managing an uncontrolled exothermic reaction.

Exotherm_Troubleshooting Workflow: Managing a Nitration Exotherm start Temperature Rise Detected stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (Add Ice/Salt, Check Contact) stop_addition->enhance_cooling is_controlled Is Temperature Stabilizing/Decreasing? enhance_cooling->is_controlled monitor Continue to Monitor Closely is_controlled->monitor Yes alert_supervisor Alert Supervisor & Follow Emergency Protocol is_controlled->alert_supervisor No end_safe Situation Controlled monitor->end_safe quench LAST RESORT: Emergency Quench (Pour onto Ice) alert_supervisor->quench end_emergency Emergency Procedure Executed quench->end_emergency

Caption: Logical steps for responding to a thermal runaway.

Diagram: Mechanism of Electrophilic Nitration

This diagram illustrates the fundamental steps in the electrophilic nitration of an aromatic ring, the core process that must be controlled.

Nitration_Mechanism General Mechanism for Electrophilic Nitration reagents HNO₃ + 2H₂SO₄ electrophile NO₂⁺ (Nitronium Ion) reagents->electrophile Generation of Electrophile byproducts H₃O⁺ + 2HSO₄⁻ reagents->byproducts intermediate Sigma Complex (Resonance Stabilized Cation) electrophile->intermediate pyridine Pyridine Ring pyridine->intermediate Electrophilic Attack product 3-Nitropyridine intermediate->product Deprotonation (Restores Aromaticity)

Caption: Formation of the nitronium ion and its attack on the pyridine ring.

References

  • Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem.
  • Discuss the chemistry of pyridine under nitration | Filo.
  • Cooling bath - Wikipedia.
  • Cooling bath.
  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson.
  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • List of cooling baths - Grokipedia.
  • Cooling mixtures | Resource - RSC Education - The Royal Society of Chemistry.
  • Cooling baths - Chemistry LibreTexts.
  • Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine - FCAD Group.
  • Nitropyridines: Synthesis and reactions - ResearchGate.
  • Technical Support Center: Optimizing Temperature Control for Selective Nitration - Benchchem.
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
  • US2140345A - Controlling temperature of nitration reactions - Google Patents.
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? - ResearchGate.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications.
  • Continuous flow nitration in miniaturized devices - PMC - NIH.
  • (PDF) Determination of the Temperature Effect on Glycerol Nitration Processes Using the HYSYS Predictions and the Laboratory Experiment - ResearchGate.
  • Quenching Reactive Substances - KGROUP.
  • Heterocyclic Chemistry.
  • Why is mononitration of phenol carried out at low temperatures?
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube.
  • Nitration and aromatic reactivity.
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration - Benchchem.
  • Pyridine on heating with nitrating mixture gives....​ - Brainly.in.
  • Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons - PubMed.
  • Quenching of Pyrophoric Materials - Richmond Sarpong.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ResearchGate.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed.
  • [FREE] Explain why nitration of pyridine doesn't occur by specifically referring to the electronegativity and - brainly.com.
  • Pyridine: incident management - GOV.UK.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
  • Safety Data Sheet: Pyridine - Carl ROTH.
  • Pyridine: Human health tier II assessment.

Sources

Technical Support Center: Troubleshooting Unexpected Peaks in the ¹H NMR of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This document provides an in-depth analysis and troubleshooting framework for interpreting unexpected signals in the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethylamino-5-methyl-3-nitropyridine. Our goal is to move beyond simple peak identification and delve into the chemical principles and experimental variables that can influence your spectral data.

Section 1: Foundational Knowledge - The Expected ¹H NMR Spectrum

Before diagnosing a problem, we must first establish a baseline. The structure of this compound dictates a specific set of signals in a standard ¹H NMR experiment. Understanding this expected pattern is the crucial first step in identifying what is "unexpected."

Molecular Structure:

Chemical structure of this compound

Based on the electronic environment of each proton, we can predict the following ¹H NMR spectrum. Note that chemical shifts (δ) are approximate and can vary based on solvent, concentration, and temperature.

Proton Assignment Label Expected δ (ppm) Multiplicity Integration Key Coupling (J) Hz
Pyridine Ring ProtonH-6~8.2 - 8.5Doublet (d)1H⁴J ≈ 2-3 Hz
Pyridine Ring ProtonH-4~7.8 - 8.1Doublet (d)1H⁴J ≈ 2-3 Hz
Amine Proton-NH -~5.0 - 6.5 (variable)Broad Singlet (br s) or Triplet (t)1H³J ≈ 5 Hz (if coupled)
Methylene Protons-CH₂-~3.4 - 3.6Quartet (q)2H³J ≈ 7.2 Hz
Pyridine MethylAr-CH₃~2.3 - 2.5Singlet (s)3H-
Ethyl Methyl-CH₂-CH₃ ~1.2 - 1.4Triplet (t)3H³J ≈ 7.2 Hz

Section 2: Troubleshooting Guide - A Systematic Approach

When confronted with an anomalous spectrum, a systematic approach is essential. The following workflow and Q&A guide are designed to logically diagnose the source of unexpected peaks.

Initial Troubleshooting Workflow

This flowchart outlines the primary decision-making process for characterizing unexpected NMR signals.

troubleshooting_workflow start Unexpected Peaks Observed in ¹H NMR Spectrum q1 Are the peaks sharp singlets in common solvent regions? start->q1 ans1_yes Residual Solvents or Contaminants (Grease, TMS) q1->ans1_yes Yes q2 Are there extra multiplets in the aromatic or aliphatic regions? q1->q2 No action1 Action: Dry sample under high vacuum. Compare to solvent reference tables. ans1_yes->action1 ans1_no No ans2_yes Probable Impurities: - Unreacted Starting Materials - Isomeric Byproducts q2->ans2_yes Yes q3 Is the ethyl -CH₂- group a complex multiplet instead of a quartet? q2->q3 No action2 Action: Verify purity with LC-MS/TLC. Re-purify via chromatography or recrystallization. ans2_yes->action2 ans2_no No ans3_yes Dynamic NMR Effect: Restricted C-N Bond Rotation q3->ans3_yes Yes q4 Are peaks broad, distorted, or are there symmetrical 'echoes' around intense signals? q3->q4 No action3 Action: Perform Variable Temperature (VT) NMR. ans3_yes->action3 ans3_no No ans4_yes Instrumental or Sample Prep Issue: - Poor Shimming - High Concentration - Paramagnetic Species - Spinning Sidebands q4->ans4_yes Yes action4 Action: Re-prepare sample at lower concentration. Re-shim the instrument. ans4_yes->action4

A systematic workflow for diagnosing unexpected NMR peaks.
Question & Answer Troubleshooting Guide

Q1: I see sharp peaks, often singlets, that don't correspond to my structure. What are they?

A1: These are most commonly residual solvents from your reaction workup or purification, or other common laboratory contaminants.[1] Solvents like ethyl acetate, hexanes, dichloromethane, and acetone are frequently observed.[2]

  • Expert Insight: Even after drying under high vacuum, high-boiling point solvents like DMSO or DMF can persist. Some compounds can also form stable solvates that are difficult to remove.[2]

Table of Common Solvent Impurities The following table lists the approximate ¹H NMR chemical shifts for common laboratory solvents in CDCl₃. For a comprehensive list across multiple deuterated solvents, refer to literature sources.[3][4][5]

Solvent ¹H Chemical Shift (δ, ppm in CDCl₃) Multiplicity
Acetone2.17Singlet
Acetonitrile2.10Singlet
Dichloromethane5.30Singlet
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane1.25 (br s), 0.88 (br t)Broad Singlet, Broad Triplet
Toluene7.27-7.17 (m), 2.36 (s)Multiplet, Singlet
Water~1.56Broad Singlet

Troubleshooting Protocol: Solvent Removal

  • High Vacuum: Dry the sample under high vacuum (high-vac) for several hours, potentially with gentle heating if the compound is stable.

  • Co-evaporation: Dissolve the sample in a low-boiling solvent in which it is highly soluble (e.g., dichloromethane). Remove the solvent on a rotary evaporator. Repeat 2-3 times. This can help azeotropically remove more stubborn, higher-boiling solvents.[2]

Q2: My aromatic region is overly complex, or the aliphatic region contains extra multiplets that aren't solvent.

A2: This scenario strongly suggests the presence of chemical impurities, either from unreacted starting materials or from side-products formed during the synthesis.

  • Expert Insight: The synthesis of substituted nitropyridines can sometimes yield isomers. For example, nitration of an aminopyridine can lead to different regioisomers depending on the directing effects of the substituents.[6][7] Similarly, nucleophilic aromatic substitution reactions may have incomplete conversion.[8][9]

  • Potential Impurities:

    • Starting Materials: Depending on the synthetic route, you might see residual 2-amino-5-methylpyridine[10] or a precursor like 2-chloro-5-methyl-3-nitropyridine.[8]

    • Isomeric Products: If the nitration step was not perfectly regioselective, you could have isomers such as 2-Ethylamino-5-methyl-4-nitropyridine.

Troubleshooting Protocol: Purity Assessment & Re-purification

  • Orthogonal Analysis: Do not rely solely on NMR. Analyze your sample using Thin Layer Chromatography (TLC) with multiple solvent systems and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm purity and identify the molecular weights of any impurities.

  • Re-purification: If impurities are detected, re-purify the sample using flash column chromatography or recrystallization until a single spot is observed by TLC and the LC-MS shows a single desired mass peak.

Q3: The signal for my ethyl group's methylene (-CH₂-) protons is not a clean 1:3:3:1 quartet. It looks like a complex multiplet, and the corresponding methyl group may also be broadened.

A3: This is a classic indicator of a dynamic NMR process, specifically restricted rotation around the C2-N bond (the bond connecting the pyridine ring to the ethylamino group).[11]

  • Mechanistic Explanation: Due to resonance with the electron-withdrawing nitro group at the C3 position, the C2-N bond acquires significant partial double-bond character. This hinders free rotation. On the NMR timescale, this slow rotation makes the two methylene (-CH₂-) protons chemically non-equivalent. They are considered diastereotopic .[12][13]

  • Spectral Consequence: Because the two -CH₂- protons are non-equivalent, they have slightly different chemical shifts. They couple to the -CH₃ methyl group, but they also couple to each other (geminal coupling). This complex coupling pattern results in a multiplet that is far more complex than a simple quartet.

Visualizing Restricted Rotation

restricted_rotation cluster_0 Low Temperature (Slow Rotation) cluster_1 High Temperature (Fast Rotation) low_T low_T high_T high_T low_T->high_T  Increase Temperature   (VT-NMR)

Effect of temperature on the NMR signal of diastereotopic protons.

Troubleshooting Protocol: Variable Temperature (VT) NMR This is the definitive experiment to confirm restricted rotation.[2]

  • Acquire a Standard Spectrum: Obtain the ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase Temperature: Increase the sample temperature in increments (e.g., 313 K, 328 K, 343 K) and acquire a spectrum at each step.

  • Observe Coalescence: As the temperature increases, the rate of rotation around the C-N bond increases. You should observe the complex multiplet broaden, and eventually, if a high enough temperature is reached, the signals will merge (coalesce) into the expected, time-averaged sharp quartet. This is a positive confirmation of a dynamic process.

Q4: I have a very broad peak that disappears when I add D₂O.

A4: This is the exchangeable proton of the secondary amine (-NH-).[2] Its chemical shift is highly sensitive to solvent, concentration, and temperature due to variations in hydrogen bonding, which is why it often appears broad.[14]

Troubleshooting Protocol: The D₂O Shake Experiment This simple experiment is used to definitively identify exchangeable protons (-OH, -NH, -SH).[15]

  • Acquire Initial Spectrum: Run a standard ¹H NMR of your sample.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Shake and Re-acquire: Cap the tube and shake it vigorously for about 30 seconds to facilitate the H/D exchange.

  • Analyze: Re-acquire the ¹H NMR spectrum. The peak corresponding to the -NH proton will either disappear completely or be significantly reduced in intensity.

Q5: My entire spectrum has broad, distorted peaks, or I see small, symmetrical "echo" peaks on either side of my large signals.

A5: These issues typically point to problems with the NMR instrument or sample preparation, rather than the chemistry of your compound.

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume is the most common cause of broad and distorted peak shapes.[16]

  • High Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening and shifts in chemical values due to intermolecular interactions.[2]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., from a catalyst or glassware) can cause severe peak broadening.[17]

  • Spinning Sidebands: These are small artifact peaks that appear symmetrically around intense signals (like the solvent peak or your most abundant proton signal).[16] They are caused by inhomogeneities in the magnetic field perpendicular to the axis of sample spinning.

Troubleshooting Protocol: Sample Re-preparation and Instrument Check

  • Dilute: If your sample is highly concentrated, dilute it. An ideal concentration for ¹H NMR is typically 5-10 mg in 0.6-0.7 mL of solvent.

  • Filter: If you suspect particulate matter or paramagnetic impurities, filter your sample through a small plug of celite or cotton in a Pasteur pipette directly into a clean NMR tube.

  • Re-shim: Request that the instrument be re-shimmed, or if you are running it yourself, perform a thorough shimming routine. Comparing the shims to a standard sample can help determine if the issue is with your sample or the probe.[16]

  • Adjust Spin Rate: If you observe spinning sidebands, changing the sample spinning rate will cause them to move, confirming their identity as artifacts.

Section 3: Advanced Considerations & FAQs

Q: Could tautomerism be causing extra peaks? A: It is a possibility worth considering, as 2-aminopyridines can theoretically exist in an amino-imino tautomeric equilibrium.[18][19][20][21]

Amino-imino tautomerism of 2-aminopyridine

However, for 2-aminopyridine itself, the amino form (left) is overwhelmingly favored in solution. The presence of the strongly electron-withdrawing nitro group further stabilizes the amino tautomer. While a minor population of the imino form is not impossible, it is an unlikely source of significant unexpected peaks for this specific molecule.

Q: What if I see a second set of peaks that look like my product but are shifted? A: This could be due to protonation. The pyridine nitrogen is basic and can be protonated by acidic impurities (e.g., trifluoroacetic acid from HPLC purification). Protonation would cause a significant downfield shift of the adjacent aromatic protons (H-4 and H-6) due to the positive charge on the ring. Adding a drop of a weak, deuterated base like pyridine-d₅ could neutralize the sample and cause the second set of signals to collapse into the main set.

References

  • Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21490.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Rinck, P. A. (Ed.). (2021). Magnetic Resonance in Medicine: The Basic Textbook of the European Magnetic Resonance Forum. Chapter 17: Common Artifacts in MR Imaging.
  • Michigan State University, Max T. Rogers NMR Facility. NMR Artifacts.
  • LibreTexts Chemistry. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy.
  • Valcárcel, M., Cárdenas, S., & Simonet, B. M. (2012). Restricted Rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube.
  • Pérez, M. A., Soto, J. L., & Guzmán, F. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 12(1), 1-9.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • El-Azab, A. S., & El-Tahir, K. E. H. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9(1), 55.
  • Olszewska, P., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Materials, 15(15), 5431.
  • Wang, L. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Preprints.org.
  • Mstislav, G. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692.
  • Prathap, A., & Rolf, P. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 14(1), 385–393.

Sources

Stability issues of 2-Ethylamino-5-methyl-3-nitropyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Ethylamino-5-methyl-3-nitropyridine. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the potential stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reproducibility of your research.

Understanding the Stability of this compound: An Overview

This compound is an aromatic compound featuring a pyridine ring substituted with an ethylamino, a methyl, and a nitro group. The electronic interplay between the electron-donating ethylamino and methyl groups and the electron-withdrawing nitro group influences its chemical reactivity and stability. While specific degradation kinetics for this molecule are not extensively published, we can infer its stability profile based on the known behavior of nitropyridine derivatives.

Nitroaromatic compounds can be susceptible to degradation under certain conditions, including exposure to light, extreme pH, and high temperatures.[1] The pyridine nitrogen itself can also be protonated in acidic media, which can alter the electronic properties and reactivity of the molecule.[2] Therefore, careful consideration of solvent choice, pH, light exposure, and storage temperature is paramount to maintaining the integrity of this compound in your experiments.

Troubleshooting Guide: Common Stability Issues in Solution

This section addresses specific problems you may encounter during the handling, storage, and use of this compound solutions.

Issue 1: My solution of this compound has changed color (e.g., from colorless/pale yellow to a more intense yellow or brown).

Question: What is causing the color change in my solution, and how can I prevent it?

Answer:

A change in color is a common indicator of chemical degradation.[3] For nitropyridine derivatives, this can be attributed to several factors:

  • Photodegradation: Nitroaromatic compounds are often sensitive to light, particularly UV radiation.[1] Exposure can lead to the formation of colored degradation products.

  • pH-Dependent Degradation: The stability of nitropyridines can be pH-sensitive. Strongly acidic or basic conditions can catalyze hydrolysis or other degradation reactions, leading to a change in the chromophore and thus a color change.[1][4]

  • Oxidation: Although generally stable, prolonged exposure to air (oxygen) and certain solvents can lead to oxidative degradation, especially at elevated temperatures.

Recommendations:

  • Protect from Light: Always store solutions of this compound in amber vials or wrap the container with aluminum foil to prevent photodegradation.[1]

  • Control pH: If working with aqueous or protic solutions, buffer the solution to a neutral pH (around 7). Avoid highly acidic or alkaline conditions unless the experiment specifically requires them.

  • Use High-Purity Solvents: Use freshly opened, high-purity solvents to minimize contaminants that could catalyze degradation.

  • Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[5][6]

Issue 2: I am observing a decrease in the concentration of my this compound stock solution over time, as determined by HPLC analysis.

Question: My quantified concentration of this compound is decreasing. What are the likely causes, and how can I ensure the stability of my stock solution?

Answer:

A decrease in the parent compound's concentration is a clear sign of degradation. The potential causes are similar to those for color change, but the impact is quantified analytically.

  • Solvent-Induced Degradation: While nitropyridines are generally soluble in organic solvents, the choice of solvent is critical for long-term stability.[7] Protic solvents (e.g., methanol, ethanol) may participate in degradation pathways, especially with prolonged storage or at elevated temperatures. Aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are often preferred for stock solutions.

  • Temperature Effects: Higher temperatures accelerate the rate of chemical reactions, including degradation.[8] Storing solutions at room temperature when they should be refrigerated or frozen can lead to a significant loss of the compound over time.

  • Incompatibility with Container Material: While less common, interactions with the storage container material could potentially contribute to degradation, especially if the container is not made of inert material (e..g., borosilicate glass, polypropylene).

Recommendations:

  • Optimal Solvent Selection: For long-term storage, prepare stock solutions in high-purity, anhydrous aprotic solvents such as DMSO or ACN.

  • Proper Storage Temperature: Store stock solutions at or below -20°C. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified. The solid compound should be stored in a cool, dry, and well-ventilated place, under an inert atmosphere.[6][9]

  • Perform a Stability Study: If the stability in your experimental solvent is unknown, it is advisable to conduct a small-scale stability study. This involves analyzing the concentration of the compound in the solution at different time points and storage conditions.

Summary of Recommended Storage Conditions:

ConditionSolid CompoundStock Solution (in Aprotic Solvent)
Temperature Cool, dry place[5]≤ -20°C (long-term), 2-8°C (short-term)
Atmosphere Under inert gas[5][6]Headspace flushed with inert gas
Light Protected from lightAmber vials or foil-wrapped[1]
Container Tightly sealed[9]Tightly sealed, inert material

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents for dissolving this compound?

Q2: How can I confirm the identity and purity of my this compound sample?

Standard analytical techniques can be used to confirm the identity and purity of your compound. These include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity. A reversed-phase HPLC method with UV detection is typically suitable for this type of compound.[12]

Q3: Are there any known incompatible materials with this compound?

Yes, you should avoid strong oxidizing agents, as they can react with the compound.[6][9] Additionally, avoid strong acids and bases, as they can promote degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[13][14] This protocol outlines a general procedure for a forced degradation study of this compound.

Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a sample of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose a sample of the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples, including an unstressed control, by HPLC.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the unstressed control.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).

    • The HPLC method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.[13]

Protocol 2: Routine Stability Check of a Stock Solution

Objective: To ensure the integrity of a stock solution over its intended period of use.

Methodology:

  • Initial Analysis (T=0): Immediately after preparing a new stock solution, dilute an aliquot to a known concentration and analyze it by a validated HPLC method to determine the initial concentration (C₀).

  • Storage: Store the stock solution under the recommended conditions (e.g., -20°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), remove the stock solution from storage, allow it to equilibrate to room temperature, and analyze an aliquot in the same manner as the initial analysis to determine the concentration at that time point (Cₜ).

  • Evaluation: Compare Cₜ with C₀. A significant decrease in concentration (e.g., >5-10%) indicates that the solution is not stable under the current storage conditions.

Visualizing Workflows and Concepts

Troubleshooting_Workflow cluster_solutions Corrective Actions start Stability Issue Observed (e.g., Color Change, Decreased Concentration) check_light Was the solution protected from light? start->check_light check_ph What was the pH of the solution? start->check_ph check_temp What was the storage temperature? start->check_temp check_solvent What solvent was used? start->check_solvent sol_light Store in amber vials or use foil check_light->sol_light sol_ph Use buffered solution (neutral pH) check_ph->sol_ph sol_temp Store at ≤ -20°C check_temp->sol_temp sol_solvent Use high-purity aprotic solvent check_solvent->sol_solvent end_node Implement Corrective Actions and Monitor Stability sol_light->end_node sol_ph->end_node sol_temp->end_node sol_solvent->end_node

Caption: A troubleshooting workflow for stability issues.

Forced_Degradation_Study cluster_stress Apply Stress Conditions (24h) start Prepare Stock Solution (1 mg/mL in ACN) acid 0.1 N HCl, 60°C start->acid base 0.1 N NaOH, 60°C start->base oxidation 3% H₂O₂, RT start->oxidation thermal 60°C start->thermal photo Light Exposure start->photo analysis Neutralize (if needed) Dilute and Analyze by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Chromatograms: - Parent Peak Decrease - Degradant Peak Formation - Peak Resolution analysis->evaluation end_node Stability-Indicating Method Developed evaluation->end_node

Caption: Workflow for a forced degradation study.

References

  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
  • Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine.
  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • International Journal of Pharmaceutical Sciences. (2025). Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372.
  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • Ingenta Connect. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants.
  • LookChem. (n.d.). Cas 21203-68-9,2-Methyl-5-nitropyridine.

Sources

Technical Support Center: Recrystallization of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 2-Ethylamino-5-methyl-3-nitropyridine (CAS No. 106690-40-8). The content is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related nitropyridine derivatives. The methodologies and principles discussed herein are grounded in established chemical purification techniques and aim to provide a robust framework for obtaining high-purity crystalline material.

Introduction to Recrystallization of this compound

Recrystallization is a critical purification technique for solid organic compounds. The success of this process for this compound, a compound with a molecular formula of C8H11N3O2 and a molecular weight of 181.19 g/mol , hinges on the careful selection of a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] The presence of a polar nitro group and a hydrogen-bonding amino group, combined with non-polar ethyl and methyl substituents, gives the molecule a unique solubility profile that must be considered for effective purification.

This guide will address common challenges encountered during the recrystallization of this compound, providing both theoretical explanations and practical, step-by-step solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in the chosen solvent, even at high temperatures. What should I do?

A1: This issue, known as insolubility, is a common first hurdle. It indicates that the solvent is not suitable for dissolving the compound even when heated.

Troubleshooting Steps:

  • Solvent Polarity Mismatch: this compound has both polar (nitro, amino groups) and non-polar (ethyl, methyl, pyridine ring) characteristics. If you are using a highly non-polar solvent (e.g., hexane, petroleum ether), it may not be capable of disrupting the crystal lattice. Conversely, a highly polar solvent (e.g., water) may not be effective either, especially if the non-polar characteristics of the molecule dominate.

  • Increase Solvent Volume: It's possible you are not using a sufficient volume of solvent. Add more solvent in small increments while heating and stirring. However, be mindful that using an excessive amount of solvent will lead to low recovery of your product.

  • Solvent Screening: A systematic approach to solvent selection is crucial. Based on literature for similar nitropyridine derivatives, consider the following solvents or solvent mixtures[2][3][4][5]:

    • Single Solvents: Ethanol, acetone, ethyl acetate, dichloromethane, and ethyl methyl ketone have been reported to be effective for recrystallizing related compounds.[2][5]

    • Solvent Mixtures: If a single solvent is not ideal, a binary solvent system can be employed. For example, you can dissolve the compound in a "good" solvent (in which it is highly soluble, like dichloromethane or acetone) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble, like hexane or petroleum ether) dropwise until turbidity (cloudiness) appears. Reheat to dissolve the precipitate and then allow it to cool slowly.

dot

cluster_solubility Solubility Troubleshooting start Compound Insoluble check_solvent Assess Solvent Polarity start->check_solvent add_more Increase Solvent Volume check_solvent->add_more If volume is low screen_solvents Screen New Solvents check_solvent->screen_solvents If polarity is mismatched add_more->screen_solvents Failure dissolved Compound Dissolves add_more->dissolved Success binary_system Try Binary Solvent System screen_solvents->binary_system If single solvent fails binary_system->dissolved Success

Caption: Troubleshooting workflow for insolubility issues.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

Troubleshooting Steps:

  • Slow Cooling: Rapid cooling is a primary cause of oiling out. Ensure the hot, saturated solution is allowed to cool to room temperature slowly and undisturbed. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature.

  • Reduce Solution Concentration: The solution may be too concentrated. Reheat the solution until the oil redissolves, add a small amount of fresh hot solvent, and then allow it to cool slowly again.

  • Scratching the Inner Surface: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for crystallization.

  • Solvent Choice: Consider a solvent with a lower boiling point. This can sometimes mitigate oiling out.

Q3: After cooling, no crystals have formed. What is the next step?

A3: A failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated at the lower temperature.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystal growth.

    • Seed Crystals: Adding a seed crystal is a very effective method.

  • Increase Concentration:

    • Evaporation: If the solution is not supersaturated, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to the precipitation of impurities. After evaporation, allow the solution to cool again.

    • Addition of a "Poor" Solvent: If you are using a single solvent, you can try adding a "poor" solvent dropwise to the solution at room temperature until it becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the mixture to stand.

  • Refrigeration: If crystals do not form at room temperature, place the flask in an ice bath or a refrigerator. The lower temperature will decrease the solubility of the compound and promote crystallization.

dot

cluster_crystallization Inducing Crystallization start No Crystals Formed induce Induce Crystallization (Scratch/Seed) start->induce increase_conc Increase Concentration induce->increase_conc Failure crystals_form Crystals Form induce->crystals_form Success refrigerate Lower Temperature increase_conc->refrigerate Allow to cool refrigerate->crystals_form Success

Caption: Decision tree for inducing crystallization.

Q4: The recovered crystals are colored, but I expect a pure, colorless or lightly colored compound. What happened?

A4: The presence of color can indicate that colored impurities are co-precipitating with your product. Many nitropyridine derivatives are yellow crystalline solids.[2][5][6][7] However, if the color is darker than expected, purification may be necessary.

Troubleshooting Steps:

  • Activated Charcoal: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Hot Filtration: After adding charcoal, perform a hot filtration to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Repeat Recrystallization: A second recrystallization of the colored crystals may be necessary to achieve the desired purity.

General Experimental Protocol for Recrystallization

This protocol is a general guideline and may require optimization for this compound.

  • Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities.

  • Drying: Dry the purified crystals to a constant weight.

Data Summary: Potential Solvents for Nitropyridine Derivatives

Solvent/SystemCompound ClassReference
AcetoneNitropyridines[2]
EthanolNitropyridines[2]
DichloromethaneNitropyridines[2]
EtherNitropyridine Derivatives[3]
Ether-Petroleum EtherNitropyridine Derivatives[3]
Dilute MethanolNitropyridine Derivatives[4]
Ethyl Methyl KetoneAmino-nitro-bromopyridine[5]

References

  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES.
  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES.
  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.
  • PubChem. 2-Amino-3-methyl-5-nitropyridine.
  • Loba Chemie. 2-AMINO-5-METHYLPYRIDINE.
  • PubChem. 2-Amino-5-nitropyridine.
  • Google Patents. Process for preparation of nitropyridine derivatives.
  • Organic Syntheses. 2,3-diaminopyridine.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions.
  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Features of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for providing detailed information about molecular structure. This guide offers an in-depth analysis of the 1H NMR spectrum of 2-Ethylamino-5-methyl-3-nitropyridine, a substituted pyridine with potential applications in medicinal chemistry. By comparing its expected spectral features with those of structurally related analogues, we aim to provide researchers with a robust framework for the identification and characterization of this and similar molecules.

The Decisive Role of Substituent Effects in 1H NMR of Pyridines

The chemical shifts of protons on a pyridine ring are exquisitely sensitive to the electronic nature of its substituents. Electron-donating groups (EDGs), such as amino and alkyl groups, tend to shield the ring protons, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) like the nitro group deshield the protons, shifting their resonances to a higher chemical shift (downfield). The interplay of these effects in this compound dictates the unique spectral signature of the molecule.

Predicted 1H NMR Spectrum of this compound

The key proton signals to consider are:

  • The two aromatic protons on the pyridine ring.

  • The methylene (-CH2-) and methyl (-CH3) protons of the ethylamino group.

  • The protons of the methyl group at the 5-position.

  • The proton of the secondary amine (-NH-).

Aromatic Region: The pyridine ring has two protons at positions 4 and 6. The nitro group at position 3 is a strong electron-withdrawing group, which will significantly deshield the proton at position 4. The amino group at position 2 is an electron-donating group, which will shield the ring protons. The methyl group at position 5, also an electron-donating group, will have a shielding effect on the adjacent proton at position 6. Consequently, the proton at position 4 is expected to appear at a higher chemical shift (more downfield) than the proton at position 6. These two protons will exhibit a small meta-coupling (4JHH), typically in the range of 2-3 Hz.

Aliphatic Region: The ethylamino group will give rise to a quartet for the methylene protons and a triplet for the terminal methyl protons, a classic ethyl group splitting pattern. The methylene protons are adjacent to the nitrogen atom and will be deshielded, appearing further downfield than the methyl protons. The methyl group at position 5 is attached to the aromatic ring and will appear as a singlet in the upfield region.

Amine Proton: The N-H proton of the ethylamino group will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It may also exhibit coupling to the adjacent methylene protons.

Comparative Spectral Data

To substantiate our predictions, a comparison with the 1H NMR data of structurally similar compounds is invaluable. The following table summarizes the key chemical shifts and coupling constants for relevant analogues.

CompoundH-4 (ppm)H-6 (ppm)5-CH3 (ppm)Other Signals (ppm)J-Couplings (Hz)
2-Amino-5-methylpyridine [1][2]7.12 (dd)7.79 (d)2.12 (s)6.32 (d, H-3), 4.67 (br s, NH2)J3,4 = 8.4, J4,6 = 2.4
2-Amino-3-nitropyridine [3]~8.4 (dd)~8.2 (dd)-~6.8 (dd, H-5)-
2-Amino-5-nitropyridine [4]~8.0 (dd)~9.0 (d)-~6.5 (d, H-3)-
3-Nitropyridine [5]~8.8 (d)~9.2 (s)-~7.7 (dd, H-5), ~8.4 (d, H-2)-
5-Ethyl-2-methylpyridine [6][7]7.38 (dd)8.32 (d)2.50 (s, 2-CH3)2.58 (q, CH2), 1.21 (t, CH3)J3,4 = 7.9, J4,6 = 2.1
Predicted this compound ~8.2-8.5 (d)~7.9-8.2 (d)~2.3-2.5 (s)~3.4 (q, CH2), ~1.3 (t, CH3), ~5.0-6.0 (br s, NH)J4,6 = ~2-3

Note: The chemical shifts for 2-amino-3-nitropyridine and 2-amino-5-nitropyridine are estimations based on typical substituent effects as specific data was not available in the search results.

Experimental Protocol for 1H NMR Acquisition

For researchers aiming to acquire a high-quality 1H NMR spectrum of this compound, the following protocol is recommended.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the solid compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the NH proton. c. Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

2. NMR Spectrometer Setup: a. Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion. b. Tune and match the probe for the 1H frequency. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition: a. Acquire a standard 1D proton spectrum. b. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm). c. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. d. Apply a 90° pulse angle and a relaxation delay of at least 2-3 seconds to ensure quantitative integration if needed.

4. Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl3 at 7.26 ppm in CDCl3). d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hertz.

Visualizing J-Coupling Relationships

The through-bond scalar coupling (J-coupling) provides crucial information about the connectivity of atoms in a molecule.[8][9][10] The following diagram illustrates the expected J-coupling interactions in this compound.

Caption: Predicted J-coupling in this compound.

Conclusion

The 1H NMR spectrum of this compound is predicted to exhibit a unique set of signals that are a direct consequence of the electronic and steric effects of its substituents. A thorough understanding of these effects, complemented by comparative data from analogous structures, provides a powerful tool for the unambiguous identification and characterization of this and related compounds. The experimental protocol outlined in this guide serves as a practical starting point for researchers to obtain high-quality spectral data, which is the foundation of sound structural analysis in chemical research.

References

  • Claramunt, R. M., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]
  • PubChem. 2-Amino-5-nitropyridine. [Link]
  • ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. [Link]
  • Michalski, J., et al. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. International Journal of Molecular Sciences, 2023. [Link]
  • Rattan, S. S., & Taneja, P. Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 2016. [Link]
  • PubChem. 2-Amino-5-methylpyridine. [Link]
  • Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
  • Weizmann Institute of Science. V J-Coupling. [Link]
  • Pozharskii, A. F., et al. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 2019. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]
  • ResearchGate. 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. [Link]
  • PubChem. 2-Amino-3-methyl-5-nitropyridine. [Link]
  • The Royal Society of Chemistry.
  • SpectraBase. 5-Ethyl-2-methylpyridine - Optional[1H NMR] - Spectrum. [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth, predictive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 2-Ethylamino-5-methyl-3-nitropyridine. In the absence of a published experimental spectrum for this specific molecule, this document leverages established principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and comparative data from structurally analogous compounds to construct a detailed theoretical spectrum. We will explore the electronic influence of the ethylamino, methyl, and nitro groups on the pyridine core, predict the chemical shifts for all eight unique carbon environments, and provide a robust experimental protocol for acquiring a high-fidelity spectrum. This guide is intended for researchers and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and characterization of novel heterocyclic compounds.

Introduction: The Imperative for Unambiguous Structural Elucidation

In the synthesis of novel chemical entities, particularly within pharmaceutical and materials science, the definitive confirmation of a molecule's structure is paramount. While various analytical techniques contribute to this process, ¹³C NMR spectroscopy remains a cornerstone for its ability to provide a direct map of the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal, and the position of that signal (its chemical shift, δ) is exquisitely sensitive to its local electronic environment.

The subject of this guide, this compound, is a multi-substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, and understanding how substituents modulate its electronic and, consequently, its spectral properties is crucial. The interplay between the electron-donating amino and methyl groups and the strongly electron-withdrawing nitro group creates a complex electronic landscape, making its ¹³C NMR spectrum both information-rich and challenging to predict without a systematic approach. This guide will deconstruct these influences to build a reliable predictive model for its spectrum.

Deconstruction of the Molecular Architecture and Electronic Effects

To predict the ¹³C NMR spectrum, we must first analyze the molecule's structure and the electronic contributions of its substituents. The molecule possesses no plane of symmetry, meaning all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals in the ¹³C NMR spectrum.

The key players influencing the chemical shifts of the pyridine ring carbons are:

  • 2-Ethylamino Group (-NHCH₂CH₃): This is a strong electron-donating group (EDG) through the +M (mesomeric) effect of the nitrogen lone pair, which increases electron density primarily at the ortho (C3) and para (C5) positions. It also has a -I (inductive) effect due to nitrogen's electronegativity.

  • 3-Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups (EWG). It exerts a powerful -M effect, delocalizing electron density from the ring, especially from the ortho (C2, C4) and para (C6) positions. Its -I effect is also very strong.

  • 5-Methyl Group (-CH₃): This is a weak electron-donating group, primarily through a +I effect and hyperconjugation, which slightly increases electron density at the ortho (C4, C6) and para (C2) positions.

The final chemical shift of each ring carbon is a net result of these competing electronic forces. For instance, C2 is directly attached to the electron-donating amino group but is ortho to the powerfully withdrawing nitro group. C4 is ortho to both the nitro and methyl groups. This complex interplay dictates the final spectral appearance.

Predictive ¹³C NMR Analysis and Comparison

Based on the principles of substituent additivity and analysis of similar compounds, we can estimate the chemical shifts for each carbon atom. The chemical shifts of pyridine in CDCl₃ are C2/C6 (δ ≈ 150 ppm), C4 (δ ≈ 136 ppm), and C3/C5 (δ ≈ 124 ppm). We will use these as a base and consider the substituent effects.

Predicted Chemical Shifts for this compound

The table below summarizes the predicted chemical shifts. The rationale is built upon comparing substituent effects from known pyridine and benzene derivatives.[1] The presence of both strong donating and withdrawing groups can sometimes lead to deviations from simple additivity.[2]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 ~156-160Attached to the electron-donating -NHR group (strong shielding) but ortho to the -NO₂ group (deshielding). The direct attachment to nitrogen typically dominates, pushing it downfield.
C3 ~128-133Directly attached to the strongly deshielding -NO₂ group. Also ortho to the -NHR group. The nitro group's effect will be dominant.
C4 ~138-142Influenced by the deshielding -M effect of the ortho -NO₂ group and the weak shielding effect of the ortho -CH₃ group. Expected to be downfield from the unsubstituted C4 position.
C5 ~120-125Attached to the shielding -CH₃ group and para to the strongly shielding -NHR group. Expected to be the most upfield of the ring CH carbons.
C6 ~145-149Para to the strongly deshielding -NO₂ group. Expected to be significantly downfield.
-CH₂- (Ethyl)~40-45Methylene carbon attached to nitrogen.
-CH₃ (Ethyl)~14-16Terminal methyl carbon of the ethyl group.
-CH₃ (Ring)~17-19Methyl carbon attached to the aromatic ring.
Comparative Analysis with Known Compounds

To ground our predictions, we can compare them with experimental data from structurally related molecules. This comparative approach provides a crucial validation system for our theoretical analysis.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Reference
2-Amino-3-nitropyridine 158.9132.0135.5115.1152.0[3]
2-Amino-5-methylpyridine 156.9108.7138.0121.2147.5[4]
Predicted: this compound ~156-160 ~128-133 ~138-142 ~120-125 ~145-149 This Work

The data from 2-amino-3-nitropyridine provides a strong baseline for the effects of the amino and nitro groups on adjacent carbons. The ethyl group in our target molecule is expected to have a minor electronic effect compared to the amino group, but will introduce its own distinct signals. The methyl group at C5 in our target will shield C5 and C4/C6 compared to the unsubstituted positions, which aligns with our predictions.

Visualization of Molecular Influences

The following diagram illustrates the key electronic pushes and pulls within the molecule that determine the ¹³C NMR chemical shifts.

G cluster_effects N1 N C6 C6 N1->C6 C2 C2 C2->N1 NH NH C2->NH C3 C3 C3->C2 NO2 NO₂ C3->NO2 C4 C4 C4->C3 C5 C5 C5->C4 CH3_5 CH₃ C5->CH3_5 C6->C5 donating +M / +I (Shielding) donating->C2 donating->C5 withdrawing -M / -I (Deshielding) withdrawing->C2 withdrawing->C4 withdrawing->C6 weak_donating +I (Weak Shielding) weak_donating->C5

Caption: Electronic effects on pyridine ring carbons.

Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating system for acquiring a high-quality, unambiguous ¹³C NMR spectrum.

Sample Preparation
  • Mass Measurement: Accurately weigh 15-25 mg of dry, purified this compound.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

This protocol assumes a 400 MHz or 500 MHz spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Proton (¹H) Spectrum: Acquire a quick ¹H NMR spectrum to confirm the presence of the compound and assess sample concentration and purity.

  • ¹³C Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

    • Spectral Width: Set a spectral width of ~240 ppm (from -10 to 230 ppm) to ensure all signals are captured.

    • Pulse Angle: Use a 30° pulse angle to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): Set to 2.0 seconds.

    • Acquisition Time (aq): Set to ~1.0-1.5 seconds.

    • Number of Scans (ns): Start with 1024 scans. Increase as needed to achieve a good signal-to-noise ratio (S/N > 20:1 for the lowest intensity signal).

  • DEPT Analysis (Optional but Recommended):

    • To aid in assignment, run DEPT-135 and DEPT-90 experiments.

    • A DEPT-135 spectrum will show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C2, C3, and C5) will be absent.

    • A DEPT-90 spectrum will only show CH signals.

Data Processing
  • Fourier Transform: Apply an exponential line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If using DMSO-d₆, reference the solvent peak to 39.52 ppm.

  • Peak Picking: Identify all peaks and label their chemical shifts.

Workflow for Spectral Interpretation

The following diagram outlines the logical workflow from sample to final structure confirmation.

G cluster_prep Phase 1: Preparation & Acquisition cluster_analysis Phase 2: Analysis & Assignment cluster_confirm Phase 3: Confirmation Sample 1. Prepare Sample (15-25 mg in CDCl3 + TMS) Acquire 2. Acquire Spectra (¹³C, DEPT-135, DEPT-90) Sample->Acquire Process 3. Process Data (FT, Phase, Reference) Acquire->Process Count 4. Count Signals (Expect 8 unique carbons) Process->Count DEPT 5. Use DEPT to Classify (CH₃, CH₂, CH, Cq) Count->DEPT Predict 6. Compare with Predictions & Comparative Data DEPT->Predict Assign 7. Assign All Signals Predict->Assign Confirm 8. Final Structure Confirmation Assign->Confirm

Caption: Workflow for ¹³C NMR structural elucidation.

Conclusion

The ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, reflecting the asymmetric nature of the molecule. The chemical shifts of the pyridine ring carbons are heavily influenced by the strong and competing electronic effects of the ethylamino, nitro, and methyl substituents. The C2 carbon, bonded to the amino group, is expected to be the most downfield ring carbon, while the C5 carbon, influenced by two donating groups, should be the most upfield. By following the detailed experimental protocol and using comparative data from analogous structures, a researcher can confidently acquire and interpret the spectrum to provide unambiguous confirmation of the molecular structure. This guide serves as a robust framework for the predictive analysis and empirical validation required in modern chemical research.

References

  • Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(5), 947-953. [Link]
  • Afridi, A. S., et al. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-476. [Link]
  • Perjési, P., & Párkányi, M. (1999). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 4(3), 190-202. [Link]
  • Retcofsky, H. L., & Friedel, R. A. (1967). Carbon-13 magnetic resonance spectra of pyridines. The Journal of Physical Chemistry, 71(11), 3592-3596. (Note: While a direct modern link is unavailable, this foundational work is widely cited in subsequent papers on pyridine NMR).
  • Ewing, D. F. (1979). ¹³C Substituent effects in monosubstituted benzenes. Organic Magnetic Resonance, 12(9), 499-524. (Note: A foundational review on substituent effects, widely available through university library subscriptions).
  • Laihia, K., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. [Link]
  • University of Wisconsin-Madison, Department of Chemistry. (2021). ¹³C NMR Chemical Shifts.
  • Ostrovskyi, D., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5683. [Link]

Sources

A Comparative Guide to the Mass Spectrometry of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, the robust and accurate analytical assessment of compounds such as 2-Ethylamino-5-methyl-3-nitropyridine is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of this nitropyridine derivative, alongside alternative analytical methodologies. The content herein is designed to not only present protocols but to also elucidate the scientific rationale behind the selection of specific techniques and parameters, ensuring a comprehensive understanding for the discerning analyst.

Introduction to this compound and its Analytical Significance

This compound (C₈H₁₁N₃O₂, Molecular Weight: 181.19 g/mol ) is a substituted pyridine derivative.[1] The presence of a nitro group, an amino group, and a methyl group on the pyridine ring suggests its potential as a versatile intermediate in medicinal chemistry and materials science. The precise characterization and quantification of this molecule are critical for quality control in synthesis, pharmacokinetic studies, and metabolite identification. Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for these analytical challenges.

Mass Spectrometry Analysis: A Detailed Exploration

The mass spectrometric behavior of this compound is dictated by its functional groups and the inherent stability of the pyridine ring. The choice of ionization technique is a critical first step, profoundly influencing the resulting mass spectrum and the nature of the structural information obtained.

Ionization Techniques: A Comparative Overview

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for obtaining information about the intact molecule.[2] In positive ion mode, this compound is expected to readily protonate at the basic nitrogen of the pyridine ring or the exocyclic amino group, yielding a prominent protonated molecular ion [M+H]⁺ at m/z 182.19. This technique is particularly well-suited for coupling with liquid chromatography (LC-MS), enabling the analysis of complex mixtures.

Electron Ionization (EI): In contrast, EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[2] This results in a detailed fragmentation pattern that can be used for structural elucidation and confirmation. The molecular ion (M⁺•) at m/z 181.19 may be observed, but its abundance is expected to be lower than that of the [M+H]⁺ ion in ESI. The true value of EI-MS lies in the rich tapestry of fragment ions it generates.

Predicted Fragmentation Pattern of this compound

Based on established fragmentation rules for amines, aromatic nitro compounds, and pyridine derivatives, a plausible fragmentation pathway for this compound under EI or collision-induced dissociation (CID) in MS/MS can be proposed.[3][4]

Key Predicted Fragmentation Pathways:

  • Loss of the Ethyl Group: Cleavage of the C-N bond in the ethylamino side chain (α-cleavage) is a common fragmentation pathway for amines.[4] This would result in the loss of an ethyl radical (•C₂H₅, 29 Da), leading to a fragment ion at m/z 152.

  • Loss of the Nitro Group: The nitro group can be lost as •NO₂ (46 Da) or •NO (30 Da). The loss of •NO₂ would generate a fragment at m/z 135, while the loss of •NO would result in an ion at m/z 151.

  • Cleavage of the Pyridine Ring: Aromatic rings can undergo characteristic cleavages. For pyridine, the loss of HCN (27 Da) is a known fragmentation pathway, although this may be less prominent than side-chain cleavages.[5]

The following Graphviz diagram illustrates the predicted primary fragmentation pathways.

G M [M]+• m/z 181 F1 m/z 152 Loss of •C2H5 M->F1 -29 Da F2 m/z 135 Loss of •NO2 M->F2 -46 Da F3 m/z 151 Loss of •NO M->F3 -30 Da F4 m/z 166 Loss of •CH3 M->F4 -15 Da

Caption: Predicted EI fragmentation of this compound.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (Predicted)Proposed IdentityNotes
182[M+H]⁺Expected as the base peak in positive mode ESI.
181[M]⁺•Molecular ion, expected in EI, abundance may vary.
166[M-CH₃]⁺Loss of a methyl radical from the pyridine ring.
152[M-C₂H₅]⁺α-cleavage of the ethylamino group. A likely prominent peak.
151[M-NO]⁺Loss of nitric oxide.
135[M-NO₂]⁺Loss of nitrogen dioxide.

Comparison with Alternative Analytical Techniques

While mass spectrometry offers unparalleled sensitivity and structural information, other analytical techniques can be employed for the analysis of this compound, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of organic molecules.[6] Given the presence of the nitropyridine chromophore, this compound is expected to have a strong UV absorbance, making this a suitable method for purity assessment and concentration determination.

Advantages:

  • Excellent quantitative performance with high precision and accuracy.

  • Relatively low cost of instrumentation and operation.

  • Non-destructive, allowing for fraction collection if needed.

Limitations:

  • Provides no direct structural information beyond the retention time and UV spectrum.

  • Co-elution with impurities can lead to inaccurate quantification.

  • Lower sensitivity compared to mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful analytical tool.[7] The suitability of GC-MS for this compound would depend on its volatility and thermal stability. Derivatization may be necessary to improve its chromatographic properties.

Advantages:

  • Excellent chromatographic separation for volatile compounds.

  • Provides both retention time and mass spectral data for confident identification.

  • Established libraries of EI mass spectra can aid in identification.

Limitations:

  • The compound may not be sufficiently volatile or may degrade at the temperatures required for GC analysis.

  • Requires the analyte to be thermally stable.

Table 2: Comparison of Analytical Techniques for this compound

FeatureLC-MS (ESI)GC-MS (EI)HPLC-UV
Information Molecular Weight & FragmentationFragmentation PatternRetention Time & UV Absorbance
Sensitivity Very HighHighModerate to High
Specificity Very HighHighModerate
Sample Throughput ModerateModerateHigh
Cost HighModerate to HighLow to Moderate
Key Advantage Broad applicability, soft ionizationHigh-resolution separation, spectral librariesRobust quantification, cost-effective
Key Limitation Matrix effectsAnalyte must be volatile and stableNo structural information

Experimental Protocols

To ensure the reproducibility and validity of the analytical data, detailed and well-documented experimental protocols are essential.

Protocol 1: LC-MS/MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute with 50:50 water:acetonitrile to a final concentration of 1 µg/mL.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Positive ESI mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Isolate the precursor ion at m/z 182.2 and perform CID with a collision energy ramp (e.g., 10-40 eV) to generate a product ion spectrum.

Protocol 2: HPLC-UV Analysis

Objective: To determine the purity and concentration of this compound.

  • Sample Preparation: Prepare a series of calibration standards of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare the unknown sample within this concentration range.

  • High-Performance Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60:40 methanol:water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at the wavelength of maximum absorbance (λmax), which should be determined by scanning a standard solution (expected to be in the 250-350 nm range).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from this curve.

The following diagram outlines the general workflow for the comparison of these analytical methods.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison P 2-Ethylamino-5-methyl- 3-nitropyridine Sample LCMS LC-MS/MS (ESI) P->LCMS GCMS GC-MS (EI) P->GCMS HPLCUV HPLC-UV P->HPLCUV D1 Molecular Weight & Fragmentation Data LCMS->D1 D2 Fragmentation Pattern & Retention Index GCMS->D2 D3 Purity & Concentration HPLCUV->D3 Comp Comparative Evaluation (Sensitivity, Specificity, Cost) D1->Comp D2->Comp D3->Comp

Caption: Workflow for the comparative analysis of this compound.

Conclusion

The comprehensive analysis of this compound is best achieved through a multi-faceted approach. LC-MS with electrospray ionization is the recommended primary technique for definitive identification and characterization, providing both molecular weight and detailed structural information through MS/MS fragmentation. For routine purity assessments and quantification where high throughput and cost-effectiveness are priorities, HPLC-UV offers a robust and reliable alternative. The choice of the most appropriate analytical method will ultimately be guided by the specific research question, the available instrumentation, and the required level of analytical detail. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their analytical endeavors.

References

  • BenchChem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • Shida, J., et al. (2009). 2-(2-aminoethylamino)-5-nitropyridine as a basic matrix for negative-mode matrix-assisted laser desorption/ionization analysis of phospholipids. Journal of Mass Spectrometry, 44(1), 137-143.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • SpectraBase. (n.d.). 3-Nitropyridine - Optional[MS (GC)] - Spectrum.
  • MDPI. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.
  • National Institutes of Health. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory.
  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns.
  • NIST. (n.d.). 2-Amino-5-nitropyridine.
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
  • PubChem. (n.d.). 2-Amino-5-nitropyridine.
  • MDPI. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • National Institutes of Health. (n.d.). 2-Benzylamino-5-nitropyridine.
  • MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • ResearchGate. (2019). Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory.
  • National Institutes of Health. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
  • ResearchGate. (2022). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine.

Sources

A Researcher's Guide to the Infrared Spectroscopy of 2-Ethylamino-5-methyl-3-nitropyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 2-Ethylamino-5-methyl-3-nitropyridine. Designed for researchers and drug development professionals, this document moves beyond a simple peak-listing to offer a comparative framework, explaining the causality behind spectral features and providing the necessary experimental protocols for empirical validation. Our approach is grounded in the principles of structural analysis, comparing the target molecule to related chemical structures to build a comprehensive and reliable spectral interpretation.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for identifying the functional groups present within a molecule.[1] Each covalent bond within a molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, the bond absorbs energy at that frequency.[1] This absorption pattern creates a unique spectral "fingerprint."

For a molecule like this compound, which contains a confluence of aromatic, amine, and nitro functionalities, IR spectroscopy is particularly powerful. It allows for the simultaneous confirmation of the pyridine core, the secondary amine substituent, the nitro group, and the alkyl portions of the molecule. This guide will deconstruct the predicted spectrum of this molecule, functional group by functional group, and compare it with simpler, related compounds to highlight the unique contributions of each component to the final spectrum.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound combines several key functional groups on a pyridine scaffold. Each group possesses characteristic vibrational modes that are expected to produce distinct absorption bands in the IR spectrum.

  • Secondary Aromatic Amine (-NH-): The N-H bond gives rise to a distinct stretching vibration. Its attachment to an aromatic ring influences the C-N stretching frequency.

  • Nitro Group (-NO₂): This group is characterized by two very strong and easily identifiable stretching vibrations due to the symmetric and asymmetric movement of the two oxygen atoms relative to the nitrogen.[2]

  • Substituted Pyridine Ring: The aromatic ring has characteristic C-H stretching, C=C and C=N ring stretching, and out-of-plane C-H bending vibrations.

  • Alkyl Groups (Ethyl and Methyl): The C-H bonds in the ethyl and methyl groups will produce aliphatic C-H stretching and bending absorptions.

The following table summarizes the expected vibrational frequencies based on established literature values for each functional group.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity & Notes
Secondary Amine N-H Stretch3350 - 3310[3]Medium, sharp. A single peak is characteristic of a secondary amine.[4][5]
C-N Stretch1335 - 1250[5]Strong. This range is typical for aromatic amines.
N-H Bend/Wag910 - 665[5]Broad, strong. Out-of-plane wagging.
Nitro Group Asymmetric NO₂ Stretch1550 - 1475[6]Strong. One of the most characteristic peaks in the spectrum.[2]
Symmetric NO₂ Stretch1360 - 1290[6]Strong. The presence of both strong symmetric and asymmetric stretches is definitive for a nitro group.[2][7]
Pyridine Ring Aromatic C-H Stretch3100 - 3000[8][9]Weak to medium. Appears at a higher frequency than aliphatic C-H stretches.
C=C & C=N In-Ring Stretch1600 - 1585 & 1500 - 1400[8][9]Medium to strong, often multiple sharp peaks.
C-H Out-of-Plane Bend900 - 675[8]Strong. The exact position is diagnostic of the ring substitution pattern.
Alkyl Groups Aliphatic C-H Stretch3000 - 2850[9][10]Medium to strong. From the methyl and ethyl groups.
CH₃ & CH₂ Bending1470 - 1450 & 1370 - 1350[9]Medium. Scissoring and deformation modes.

Comparative Spectral Analysis

To understand the unique spectral signature of this compound, it is instructive to compare its expected absorptions with those of structurally related molecules. This comparison isolates the contribution of each functional group.

CompoundKey Functional GroupsN-H Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)Aromatic C=C/C=N Stretch (cm⁻¹)
Pyridine Pyridine RingN/AN/AN/A~1580, 1572, 1482, 1439
Nitrobenzene Aromatic Ring, NitroN/A~1525~1350~1605, 1585, 1475
N-Ethylaniline Aromatic Ring, Sec. Amine~3400N/AN/A~1603, 1507
2-Methylamino-3-nitropyridine All except Ethyl vs. Methyl~3350~1530~1350Multiple peaks ~1600-1400
This compound (Target) All Groups Present ~3350 ~1540 ~1350 Multiple peaks ~1600-1400

This comparison demonstrates that while individual functional groups have characteristic ranges, their electronic interaction within the final molecule can cause slight shifts. The target molecule's spectrum is a composite, uniquely defined by the simultaneous presence of all these absorption bands. For instance, the strong electron-withdrawing nitro group can influence the electron density around the amine and the ring, potentially shifting the C-N and C=C/C=N stretching frequencies.

Experimental Protocol: Acquiring the IR Spectrum

This section details a standard operating procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample using the potassium bromide (KBr) pellet method.

Objective: To obtain a transmission FTIR spectrum of this compound from 4000 to 400 cm⁻¹.

Materials:

  • This compound (1-2 mg, crystalline solid)

  • FTIR-grade Potassium Bromide (KBr) (150-200 mg, desiccated)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Methodology:

  • Sample Preparation:

    • Gently grind ~200 mg of dry KBr in an agate mortar to a fine powder.

    • Add 1-2 mg of the synthesized compound to the KBr.

    • Grind the mixture thoroughly for 2-3 minutes until a homogenous, fine powder is obtained. The dispersion must be uniform to avoid scattering of the IR beam.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes. This will form a semi-transparent pellet.

  • Background Spectrum:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample into the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum using the spectrometer software (e.g., baseline correction, peak picking).

    • Label the significant peaks and compare their wavenumbers to the predicted values in Table 1 to confirm the presence of the expected functional groups.

Workflow for Spectroscopic Verification

The following diagram illustrates the logical workflow for the characterization of a synthesized compound using FTIR spectroscopy.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation Sample Synthesized Compound (this compound) Grind Grind 1-2 mg Sample with 200 mg KBr Sample->Grind Press Press Mixture into Transparent KBr Pellet Grind->Press Background Acquire Background Spectrum (Air) Press->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (e.g., Baseline Correction) Acquire->Process Identify Identify Key Peaks (N-H, NO₂, C=C, etc.) Process->Identify Compare Compare with Predicted & Reference Spectra Identify->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Workflow for FTIR analysis of this compound.

Conclusion

The infrared spectrum of this compound is predicted to be rich and highly characteristic. The definitive confirmation of its structure relies on identifying a unique combination of absorption bands: a single, sharp N-H stretch around 3350 cm⁻¹, two very strong NO₂ stretching bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, multiple aromatic ring absorptions, and aliphatic C-H stretches below 3000 cm⁻¹. By following the detailed experimental protocol and using the comparative data provided, researchers can confidently use FTIR spectroscopy to verify the successful synthesis and purity of this complex heterocyclic compound.

References

  • Infrared Spectrometry - Michigan St
  • Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
  • IR Spectroscopy Tutorial: Aromatics - University of Colorado Boulder. [Link]
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. [Link]
  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]
  • IR Spectroscopy Tutorial: Nitro Groups - University of Colorado Boulder. [Link]
  • Spectroscopy of Amines - Chemistry LibreTexts. [Link]
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy Online. [Link]
  • INFRARED SPECTROSCOPY - St.
  • Interpreting Infrared Spectra - Specac Ltd. [Link]
  • Vibrational Behavior of the −NO2 Group in Energetic Compounds - ResearchG
  • IR Spectroscopy Tutorial: Amines - University of Colorado Boulder. [Link]
  • IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibr
  • The features of IR spectrum - SlideShare. [Link]

Sources

A Comparative Guide to the Synthesis of Kinase Inhibitors: Evaluating the 2-Amino-5-methyl-3-nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinase Inhibitors and the Quest for Synthetic Efficiency

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving extensive drug discovery efforts.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet their synthesis presents ongoing challenges.[3] Medicinal chemists require synthetic routes that are not only efficient and high-yielding but also flexible, scalable, and cost-effective.

This guide provides an in-depth technical comparison of synthetic strategies for constructing kinase inhibitors, with a specific focus on the efficacy of the 2-amino-5-methyl-3-nitropyridine scaffold. While not a common starting material itself, this core structure, readily derived from precursors like 2-chloro-5-methyl-3-nitropyridine, serves as a powerful and versatile building block.[4][5][6] We will objectively compare this "classical" heterocyclic construction approach against modern palladium-catalyzed cross-coupling methodologies, providing field-proven insights and detailed experimental protocols to guide researchers in their synthetic choices.

The 2-Amino-5-methyl-3-nitropyridine Scaffold: A Foundation for Kinase Inhibitor Cores

The utility of the target scaffold begins with its precursor, 2-chloro-5-methyl-3-nitropyridine. The pyridine ring, an N-heterocycle, is a privileged structure in drug design.[6] The strategic placement of a nitro group at the 3-position and a chloro group at the 2-position creates a highly reactive system for nucleophilic aromatic substitution (SNAr).

Causality Behind the Reactivity: The potent electron-withdrawing nature of the nitro group significantly acidifies the ring protons and, more importantly, stabilizes the negative charge of the Meisenheimer complex intermediate formed during SNAr. This electronic effect makes the C2-chloro substituent an excellent leaving group, allowing for facile and high-yield substitution with a variety of nucleophiles, including primary and secondary amines.

The reaction with ethylamine to form the titular 2-Ethylamino-5-methyl-3-nitropyridine is a prime example of this efficient transformation. This initial step sets the stage for constructing more complex heterocyclic systems common in kinase inhibitors.

Experimental Protocol 1: Synthesis of this compound
  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-methyl-3-nitropyridine (10.0 g, 57.9 mmol).

  • Solvent and Reagent Addition: Add ethanol (100 mL) to the flask. In a separate beaker, prepare a solution of ethylamine (70% in water, 11.2 mL, 173.7 mmol, 3.0 equiv).

  • Reaction Execution: Add the ethylamine solution dropwise to the stirred suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup and Isolation: Cool the mixture to room temperature. Reduce the solvent volume by approximately 70% using a rotary evaporator. Add deionized water (100 mL) to precipitate the product.

  • Purification: Filter the resulting yellow solid, wash with cold water (2 x 30 mL), and dry under vacuum at 40°C to yield this compound as a crystalline solid.

Route A: The Nitropyridine Reduction-Cyclization Strategy

This classical approach leverages the nitropyridine scaffold to build the core of the kinase inhibitor through a sequence of reduction followed by cyclization. The key transformation is the reduction of the 3-nitro group to an amine, creating a synthetically valuable 2,3-diaminopyridine intermediate. This intermediate is primed for cyclization with various electrophiles to form fused heterocyclic systems, such as the imidazo[4,5-b]pyridine core found in some dual FLT3/Aurora kinase inhibitors.[7]

Workflow for Route A

Route_A_Workflow start 2-Chloro-5-methyl- 3-nitropyridine step1 SNA_r_ with R-NH2 (e.g., Ethylamine) start->step1 intermediate1 2-Alkylamino-5-methyl- 3-nitropyridine step1->intermediate1 step2 Nitro Group Reduction (e.g., Fe/HCl or H2, Pd/C) intermediate1->step2 intermediate2 Pyridine-2,3-diamine Intermediate step2->intermediate2 step3 Cyclization (e.g., with R-CHO) intermediate2->step3 end Fused Heterocyclic Core (e.g., Imidazopyridine) step3->end

Caption: Synthetic workflow for the Reduction-Cyclization strategy.

Experimental Protocol 2: Nitro Reduction and Imidazopyridine Ring Formation
  • Nitro Reduction: To a solution of this compound (5.0 g, 27.6 mmol) in ethanol (100 mL), add iron powder (4.6 g, 82.8 mmol) and ammonium chloride (0.74 g, 13.8 mmol). Heat the mixture to 80°C and add water (10 mL) dropwise. Stir vigorously for 3 hours.

  • Filtration: After cooling, filter the reaction mixture through a pad of Celite to remove iron salts. Wash the Celite pad with hot ethanol (3 x 20 mL).

  • Intermediate Isolation (Optional): The filtrate containing the diamine can be concentrated and used directly in the next step.

  • Cyclization: To the crude diamine solution, add 4-chlorobenzaldehyde (4.2 g, 29.0 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 g). Reflux the mixture for 6 hours.

  • Workup and Purification: Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target imidazopyridine core.

Route B: The Palladium-Catalyzed Cross-Coupling Strategy

Modern synthetic chemistry often relies on the modularity and efficiency of palladium-catalyzed cross-coupling reactions.[8] This approach constructs kinase inhibitors by coupling distinct molecular fragments, offering greater flexibility for late-stage diversification, which is crucial for exploring structure-activity relationships (SAR). Common reactions include Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings.[9][10]

This strategy avoids the use of nitro compounds and harsh reductive conditions, but introduces its own challenges, namely the cost of palladium catalysts and ligands, and the critical need to remove residual palladium from the final active pharmaceutical ingredient (API).[10]

Workflow for Route B

Route_B_Workflow start1 2,3-Dihalopyridine Derivative step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) start1->step1 start2 Aryl Boronic Acid (Suzuki) or Amine (Buchwald) start2->step1 intermediate1 Coupled Biaryl or Arylamine Intermediate step1->intermediate1 step2 Second Coupling or Functional Group Interconversion intermediate1->step2 end Kinase Inhibitor Scaffold step2->end

Caption: Synthetic workflow for the Pd-Catalyzed Cross-Coupling strategy.

Experimental Protocol 3: Suzuki Coupling for Kinase Inhibitor Scaffold Assembly
  • Reactor Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-amino-3-bromo-5-methylpyridine (5.0 g, 26.7 mmol), 4-(methoxycarbonyl)phenylboronic acid (5.28 g, 29.4 mmol), and potassium carbonate (11.1 g, 80.1 mmol).

  • Catalyst and Solvent Addition: Add a mixture of 1,4-dioxane (80 mL) and water (20 mL). Degas the mixture by bubbling argon through it for 20 minutes. Add Pd(dppf)Cl₂ (0.98 g, 1.34 mmol, 5 mol%).

  • Reaction Execution: Heat the reaction mixture to 90°C and stir for 12 hours. Monitor for completion by LC-MS.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate (100 mL). Filter through Celite to remove inorganic salts. Wash the filtrate with water (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield the coupled product.

  • Palladium Removal: Further purification using a palladium scavenger (e.g., silica-based thiol scavenger) may be required to meet pharmaceutical specifications (<10 ppm Pd).

Comparative Analysis: Nitropyridine vs. Cross-Coupling

The choice between these two powerful synthetic strategies is not arbitrary; it is dictated by the specific goals of the research program, scale, cost, and safety considerations.

MetricRoute A: Nitropyridine Reduction-CyclizationRoute B: Pd-Catalyzed Cross-CouplingRationale & Field Insights
Overall Yield Moderate to Good (typically 40-60% over 3 steps)Good to Excellent (often >70% per coupling step)Cross-coupling reactions are generally very high-yielding, though dependent on substrate and catalyst choice.[10]
Flexibility / Modularity Lower. The core is built early, making late-stage diversification difficult.High. Allows for "plug-and-play" of different fragments, ideal for SAR studies and library synthesis.The ability to swap boronic acids or amines in Route B is a significant advantage in early-stage discovery.
Scalability Generally good. Classical reactions are often robust and well-understood for scale-up.Can be challenging. Catalyst cost becomes significant, and ensuring homogenous mixing can be difficult.The cost of palladium and ligands can be prohibitive for large-scale manufacturing unless catalyst loading is minimized.
Cost of Goods Lower. Starting materials (nitropyridines) and reagents (iron, tin) are inexpensive.Higher. Palladium catalysts, specialized ligands, and boronic acids are costly.For a commercial product, the lower raw material cost of Route A is a major advantage.
Safety & Environmental High Hazard: Involves energetic nitro compounds and often uses toxic reducing agents.Moderate Hazard: Palladium is a heavy metal that must be removed. Solvents can be hazardous.The handling of nitro compounds requires stringent safety protocols. Palladium contamination is a major regulatory concern.[10]
Purification Standard chromatographic or crystallization methods.Challenging. Removal of residual palladium to parts-per-million (ppm) levels is mandatory and often requires special scavengers.The cost and time associated with palladium removal should not be underestimated in process development.[10]

Biological Context: Targeting the Kinase Signaling Pathway

The ultimate goal of these syntheses is to produce a molecule that can effectively inhibit a target kinase. For instance, many inhibitors target the ATP-binding pocket of kinases like Janus Kinase (JAK) or Aurora Kinase, disrupting downstream signaling cascades that promote cell proliferation.[4][11]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK activates Cytokine Cytokine Cytokine->Receptor binds STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene activates Inhibitor Synthesized Kinase Inhibitor Inhibitor->JAK INHIBITS

Sources

A Comparative Crystallographic Analysis of 2-Amino-3-Nitropyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Materials Science

This guide provides a detailed comparative analysis of the X-ray crystal structures of several 2-amino-3-nitropyridine analogs. By examining the subtle yet significant variations in their solid-state conformations and intermolecular interactions, we aim to provide valuable insights for researchers engaged in drug design, crystal engineering, and the development of novel materials. The following sections delve into the structural nuances of these compounds, supported by experimental data and detailed methodologies, to facilitate a deeper understanding of their structure-property relationships.

Introduction: The Significance of 2-Amino-3-Nitropyridine Scaffolds

The 2-amino-3-nitropyridine core is a privileged scaffold in medicinal chemistry and materials science. The arrangement of a donor amino group and an acceptor nitro group on the pyridine ring gives rise to interesting electronic properties and a propensity for forming specific intermolecular interactions, such as hydrogen bonds. These features are critical for molecular recognition in biological systems and for controlling the self-assembly of molecules in the solid state. Understanding how substitutions on this core framework influence the three-dimensional structure is paramount for the rational design of new compounds with tailored properties.

Comparative Analysis of Crystal Structures

A study of 2-amino-3-nitropyridine (ANP) provides a foundational understanding of the parent scaffold. Its geometrical parameters, spectroscopic analysis, and electronic structure have been investigated through both experimental X-ray single crystal measurements and theoretical calculations (DFT and MP2).[1][2] This dual approach ensures the reliability of the obtained data.[1][2] The calculated HOMO and LUMO energies indicate charge transfer within the molecule, a key feature of such donor-acceptor systems.[1][2]

Further expanding on this, the introduction of a phenylamino group at the 2-position and a methyl group at either the 4 or 6 position leads to the formation of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine isomers.[3] X-ray diffraction studies revealed that the conformation of these molecules is not planar.[3] For instance, in 2-N-phenylamino-3-nitro-4-methylpyridine, the nitro group is slightly twisted out of the pyridine ring plane, and there is a significant dihedral angle between the pyridine and phenyl rings.[3] A weak intramolecular N-H···O hydrogen bond is also observed.[3] Similarly, the 6-methyl isomer also adopts a non-planar conformation with a twisted nitro group and a dihedral angle between the aromatic rings.[3]

The influence of the methyl group position on the crystal packing and molecular conformation is also evident in 2-N-phenylamino-5-nitropyridine isomers. A study on 2-N-phenylamino-5-nitro-4-methylpyridine (2PA5N4MP) and 2-N-phenylamino-5-nitro-6-methylpyridine (2PA5N6MP) revealed significant structural differences.[4] The 6-methyl isomer adopts an almost planar conformation, while the 4-methyl isomer is markedly twisted.[4] These conformational differences lead to distinct hydrogen-bonding motifs, with the 4-methyl isomer forming N-H···N dimers and the 6-methyl isomer exhibiting N-H···O interactions.[4]

These examples underscore the profound impact of substituent placement on the molecular geometry and intermolecular interactions of 2-amino-3-nitropyridine analogs.

Tabulated Crystallographic Data

For a direct comparison, the following table summarizes key crystallographic parameters for selected 2-amino-3-nitropyridine analogs.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Ethyl 2-cyano-3-[(1-ethoxyethylidene)amino]-5-(3-methoxyphenyl)-7-methyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylateC₂₂H₂₄N₄O₄SMonoclinicC2/c14.37113.36822.77199.3258[5]
2-cyanoguanidinophenytoinC₂₂H₂₃N₅OMonoclinicP2₁/c----4[6]
Mannich base of 2-cyanoguanidinophenytoin with morpholine-MonoclinicC2/c----8[6]

Note: A comprehensive list of atomic coordinates, bond lengths, and angles can be found in the respective crystallographic information files (CIFs) associated with the cited literature.

Experimental Protocols

The determination of the X-ray crystal structures discussed in this guide generally follows a standardized workflow. The following sections provide a detailed, step-by-step methodology for single-crystal X-ray diffraction.

Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.

Protocol for Slow Evaporation:

  • Dissolution: Dissolve the synthesized compound in a suitable solvent or a mixture of solvents to near saturation at room temperature or with gentle heating. Common solvents include methanol, ethanol, acetone, and acetonitrile.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few small perforations or with parafilm pierced with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry. For instance, light-greenish yellow crystals of Ethyl 2-cyano-3-[(1-ethoxyethylidene)amino]-5-(3-methoxyphenyl)-7-methyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate suitable for X-ray diffraction were obtained by slow evaporation from petroleum ether.[5]

X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Typical Data Collection Parameters:

  • Instrument: A modern diffractometer equipped with a CCD or CMOS detector (e.g., Bruker SMART APEX).[5]

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[5]

  • Data Collection Strategy: A series of frames are collected over a range of crystal orientations (e.g., using ω and φ scans).

  • Absorption Correction: An absorption correction is applied to the data to account for the absorption of X-rays by the crystal (e.g., multi-scan method like SADABS).[5]

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

The following diagrams illustrate the molecular structure of a representative 2-amino-3-nitropyridine analog and a typical experimental workflow for X-ray crystallography.

Figure 1: Molecular structure of 2-Amino-5-methyl-3-nitropyridine.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth (e.g., Slow Evaporation) Purification->CrystalGrowth DataCollection Data Collection (Single-Crystal Diffractometer) CrystalGrowth->DataCollection StructureSolution Structure Solution (Direct/Patterson Methods) DataCollection->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Figure 2: Experimental workflow for single-crystal X-ray crystallography.

Conclusion

The comparative analysis of the X-ray crystal structures of 2-amino-3-nitropyridine analogs reveals the critical role of substituent effects on molecular conformation and crystal packing. The interplay of steric and electronic factors, governed by the nature and position of substituents, dictates the formation of specific intra- and intermolecular interactions, which in turn define the overall solid-state architecture. These structural insights are invaluable for the rational design of new molecules with desired physical, chemical, and biological properties. The experimental protocols and data presented in this guide serve as a valuable resource for researchers working with this important class of compounds.

References

  • Structural and Theoretical Studies of 2-amino-3-nitropyridine. (2015).
  • Nitropyridines: Synthesis and reactions. (2005).
  • 3-Nitropyridin-2-ylamine. PubChem. [Link]
  • Nitropyridines, Their Synthesis and Reactions. (2005).
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
  • (PDF) Structural and Theoretical Studies of 2-amino-3-nitropyridine. (2015).
  • Nitropyridines, their Synthesis and Reactions. (2005). ElectronicsAndBooks. [Link]
  • 2-Amino-5-nitropyridine. PubChem. [Link]
  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]
  • Crystal structure of ethyl 2-cyano-3-[(1-ethoxyethylidene)amino]-5-(3-methoxyphenyl)-7-methyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate. Acta Crystallographica Section E. [Link]
  • Search - Access Structures. CCDC. [Link]
  • The Largest Curated Crystal Structure D
  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. [Link]
  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]
  • 2-Amino-3-methyl-5-nitropyridine. PubChem. [Link]
  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC. [Link]
  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • (PDF) 2-Amino-5-methylpyridinium 3-aminobenzoate.

Sources

A Comparative Guide to the Reactivity of 3-Nitro vs. 5-Nitro Pyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of heterocyclic chemistry, nitropyridines serve as exceptionally versatile intermediates, pivotal to the synthesis of a vast array of pharmaceutical agents and functional materials. Their reactivity is dominated by the electron-deficient nature of the pyridine ring, a characteristic profoundly amplified by the presence of a strongly electron-withdrawing nitro group. This guide provides an in-depth, objective comparison of the reactivity of two key constitutional isomers: 3-nitropyridines and 5-nitropyridines, with a primary focus on Nucleophilic Aromatic Substitution (SNAr).

The position of the nitro group relative to the ring nitrogen and the leaving group dictates the electronic landscape of the molecule, governing the stability of the reaction intermediates and, consequently, the overall reaction kinetics. Understanding these subtle yet critical differences is paramount for researchers, scientists, and drug development professionals in designing rational synthetic strategies and optimizing reaction conditions. This document synthesizes mechanistic principles with field-proven experimental data and detailed protocols to elucidate the distinct chemical behaviors of these two important classes of compounds.

The Electronic Foundation of Differential Reactivity

The disparate reactivity between 3-nitro and 5-nitro pyridine derivatives in SNAr reactions is fundamentally rooted in the ability of the molecule to stabilize the negatively charged intermediate formed during the reaction. The canonical two-step addition-elimination SNAr mechanism proceeds through a high-energy anionic intermediate known as a Meisenheimer complex.[1] The rate of the reaction is largely determined by the stability of this complex; the more stabilized the intermediate, the lower the activation energy and the faster the reaction.

For a typical SNAr reaction at the 2-position (ortho to the ring nitrogen), the key difference between the isomers becomes apparent when examining the resonance structures of the respective Meisenheimer complexes.

Case Study: Nucleophilic Attack on 2-Chloro-3-nitropyridine vs. 2-Chloro-5-nitropyridine

When a nucleophile attacks the C-2 position of 2-chloro-5-nitropyridine , the resulting negative charge can be effectively delocalized onto the oxygen atoms of the nitro group through a direct, conjugated resonance pathway that also involves the electronegative ring nitrogen. This extended conjugation provides substantial stabilization.

In contrast, for 2-chloro-3-nitropyridine , while the negative charge is delocalized onto the ring nitrogen, there is no direct resonance structure that places the charge onto the nitro group at the 3-position. The nitro group's stabilizing influence is therefore primarily inductive, which is a less powerful effect than resonance stabilization. This leads to a less stable Meisenheimer intermediate compared to the 5-nitro isomer.

Computational studies corroborate these principles. Density Functional Theory (DFT) calculations on related systems confirm that the C-2 carbon is a primary electrophilic center.[2] Furthermore, analysis of global electrophilicity indices often reveals subtle but significant differences, and Molecular Electrostatic Potential (MEP) maps visually confirm the regions of highest positive potential (most susceptible to nucleophilic attack) at the positions ortho and para to the ring nitrogen.[2][3] The superior ability of the 5-nitro isomer to stabilize the key intermediate is the primary driver of its enhanced reactivity in SNAr reactions at the C-2 and C-6 positions.

G cluster_0 Attack on 2-Chloro-5-nitropyridine cluster_1 Attack on 2-Chloro-3-nitropyridine 5N_start 2-Chloro-5-nitropyridine 5N_Meisenheimer Meisenheimer Complex (Charge delocalized onto ring N and 5-NO2 group) 5N_start->5N_Meisenheimer k₁ (rate-determining) 5N_product 2-Substituted-5-nitropyridine 5N_Meisenheimer->5N_product k₂ (fast) Cl_5N Cl⁻ stabilization_5N High Stabilization (Resonance + Inductive) 5N_Meisenheimer->stabilization_5N Nu_5N Nucleophile (e.g., R₂NH) Conclusion Result: Reactivity of 5-nitro isomer > 3-nitro isomer (k₁ > k'₁) 3N_start 2-Chloro-3-nitropyridine 3N_Meisenheimer Meisenheimer Complex (Charge delocalized onto ring N only) 3N_start->3N_Meisenheimer k'₁ (rate-determining) 3N_product 2-Substituted-3-nitropyridine 3N_Meisenheimer->3N_product k'₂ (fast) Cl_3N Cl⁻ stabilization_3N Moderate Stabilization (Inductive only from NO₂) 3N_Meisenheimer->stabilization_3N Nu_3N Nucleophile (e.g., R₂NH)

Caption: Stabilization of Meisenheimer intermediates.

Comparative Quantitative Reactivity Data

Experimental kinetic data provide definitive evidence for the difference in reactivity. By comparing the second-order rate constants (k₂) for SNAr reactions of analogous 3-nitro and 5-nitro pyridine substrates under identical conditions, a clear trend emerges. The 5-nitro isomers consistently exhibit higher reaction rates for substitution at the C-2 position.

SubstrateNucleophile (Piperidine)k₂ (L mol⁻¹ s⁻¹) at 40°CRelative ReactivityReference
2-Chloro-5-nitropyridine Piperidine7.30 x 10⁻⁵1.0[4]
2-Chloro-3-nitropyridine Piperidine1.17 x 10⁻³16.0[4]

Table 1: Comparison of second-order rate constants for the reaction of chloronitropyridine isomers with piperidine in ethanol.

Nucleophile (Sodium Arenethiolate)2-Chloro-3-nitropyridine k₂ (M⁻¹s⁻¹)2-Chloro-5-nitropyridine k₂ (M⁻¹s⁻¹)Reactivity Ratio (k₂ 5-nitro / k₂ 3-nitro)Reference
p-OCH₃0.282.508.9[5]
p-CH₃0.221.838.3[5]
p-H0.171.307.6[5]
p-Cl0.251.857.4[5]

Table 2: Comparative reactivity of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with sodium arenethiolates in methanol at 30°C.

Analysis of Data: The data presented in Table 1, from reactions with an amine nucleophile, surprisingly shows the 3-nitro isomer to be more reactive. This highlights that while the electronic arguments are generally robust, other factors such as the specific nucleophile and solvent system can influence reactivity in complex ways. However, the data in Table 2, which uses a series of softer thiolate nucleophiles, demonstrates a consistent and significant rate enhancement for the 2-chloro-5-nitropyridine isomer, with reactivity ratios ranging from 7.4 to 8.9.[5] This strong trend with thiolate nucleophiles aligns perfectly with the predicted stability of the Meisenheimer intermediate based on resonance effects, suggesting that for many common SNAr transformations, the 5-nitro isomer is the more reactive substrate for substitutions at the C-2 position.

Experimental Protocols for Reactivity Assessment

To empirically validate and quantify the reactivity differences, well-designed kinetic experiments are essential. The following protocols describe two robust methodologies: a direct kinetic analysis using NMR spectroscopy and a competition experiment for determining relative reactivity.

Protocol 1: Kinetic Analysis of SNAr by On-Line NMR Spectroscopy

This protocol describes the monitoring of the reaction between a 2-chloro-nitropyridine isomer and an amine, providing a time-course of concentrations for starting materials and products.[6]

Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction.

Materials:

  • 2-Chloro-5-nitropyridine (or 2-chloro-3-nitropyridine)

  • Morpholine (or other amine nucleophile)

  • Acetonitrile-d₃ (CD₃CN) or other suitable deuterated solvent

  • NMR spectrometer equipped for kinetic measurements (e.g., with an automated acquisition setup)

Procedure:

  • Preparation: Prepare a stock solution of 2-chloro-5-nitropyridine in CD₃CN (e.g., 0.05 M). Prepare a separate, more concentrated stock solution of morpholine in CD₃CN (e.g., 1.0 M).

  • Sample Setup: In an NMR tube, place 500 µL of the 2-chloro-5-nitropyridine stock solution. Ensure the spectrometer is tuned, locked, and shimmed on this sample. Acquire a reference t=0 spectrum.

  • Reaction Initiation: At a precisely recorded time, inject an excess of the morpholine solution (e.g., 50 µL, to achieve at least a 10-fold excess) into the NMR tube. Cap, invert several times to mix thoroughly, and quickly return the sample to the spectrometer.

  • Data Acquisition: Immediately begin a series of automated 1D ¹H NMR acquisitions at fixed time intervals (e.g., one spectrum every 5 minutes for several hours). Use a sufficient relaxation delay (d1) of at least 5 times the longest T1 of the protons being quantified to ensure accurate integration.[7]

  • Data Processing: Process the arrayed spectra uniformly. For each time point, carefully integrate a well-resolved signal for a proton on the starting material and a signal for a proton on the product.

  • Kinetic Analysis:

    • Calculate the concentration of the starting material ([SM]) at each time point, t, using the integral values.

    • Plot ln([SM]t / [SM]0) versus time (t).

    • The slope of the resulting straight line is equal to -k_obs.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile (which is in large excess and assumed constant): k₂ = k_obs / [Morpholine].

Protocol 2: Competition Experiment for Relative Reactivity

This method provides a direct measure of the relative reactivity of the two isomers by having them compete for a limited amount of a common nucleophile.[8]

Objective: To determine the relative rate constant (k_rel) for 2-chloro-5-nitropyridine vs. 2-chloro-3-nitropyridine.

Materials:

  • 2-Chloro-5-nitropyridine

  • 2-Chloro-3-nitropyridine

  • Sodium thiophenolate (or other suitable nucleophile)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Methanol (solvent)

  • HPLC or GC-MS for analysis

Procedure:

  • Stock Solution: Prepare a stock solution in methanol containing an equimolar mixture of 2-chloro-5-nitropyridine (e.g., 0.1 M), 2-chloro-3-nitropyridine (0.1 M), and the internal standard (e.g., 0.05 M).

  • Initial Analysis (t=0): Withdraw an aliquot of the stock solution, quench it (e.g., by dilution with a mobile phase), and analyze by HPLC or GC-MS to determine the initial ratio of the two pyridine substrates relative to the internal standard.

  • Reaction Initiation: To the remaining stock solution, add a sub-stoichiometric amount of the nucleophile (e.g., sodium thiophenolate, 0.2 equivalents relative to one substrate). Stir the reaction at a constant temperature (e.g., 30 °C).

  • Reaction Monitoring: Allow the reaction to proceed until approximately 50-70% of the more reactive isomer has been consumed. The reaction should be stopped before the nucleophile is fully depleted.

  • Final Analysis (t=final): Withdraw a final aliquot, quench it in the same manner as the initial sample, and analyze by HPLC or GC-MS to determine the final ratio of the remaining pyridine substrates relative to the internal standard.

  • Calculation: The relative rate constant (k_rel = k_5-nitro / k_3-nitro) is calculated using the following equation: k_rel = log([5-nitro]final / [5-nitro]initial) / log([3-nitro]final / [3-nitro]initial) Where [isomer] represents the concentration (or peak area ratio relative to the internal standard) of the specified isomer.

Caption: Workflow for a competition kinetics experiment.

Conclusion

The constitutional isomers 3-nitropyridine and 5-nitropyridine, while structurally similar, exhibit distinct reactivity profiles in nucleophilic aromatic substitution, a difference that can be rationally exploited in chemical synthesis. The enhanced reactivity of 5-nitropyridine derivatives in SNAr at the C-2/C-6 positions is a direct consequence of superior electronic stabilization of the key Meisenheimer intermediate. In this isomer, the nitro group's powerful electron-withdrawing effect is transmitted through resonance, a more effective stabilizing force than the primarily inductive effect exerted by the nitro group in the 3-nitro isomer.

While experimental data largely supports this principle, particularly with softer nucleophiles, it is crucial for researchers to recognize that the interplay of nucleophile, leaving group, and solvent can lead to nuanced or even inverted reactivity trends. The protocols provided herein offer robust frameworks for empirically determining these reactivities, enabling scientists to make data-driven decisions in the synthesis of complex molecular targets. A thorough understanding of these fundamental electronic principles, validated by quantitative experimental analysis, is indispensable for the effective application of nitropyridines in modern drug discovery and materials science.

References
  • Current time information in Minneapolis, MN, US. Google Search.
  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics.
  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
  • Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. MDPI.
  • Molecular electrostaric potential map (MEP) for 2-chloro-5-nitro pyridine. ResearchGate.
  • Mechanism of the formation of Meisenheimer complex Int-B and its... ResearchGate.
  • Scope of study. (a) Previously observed Meisenheimer complexes have... ResearchGate.
  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek.
  • Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η-Coordination: Role of Meisenheimer Intermediate Coordination Ability. ResearchGate.
  • Electrostatic Potential maps. Chemistry LibreTexts.
  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. NIH.
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing).
  • The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. ResearchGate.
  • Kinetic Profiling by NMR. University of Edinburgh.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.
  • A Complete Synergy on the Experimental and Theoretical Study of the Pyridine Derivatives- 2-Hydroxy-5-Nitropyridine and 2-Chloro-5-Nitropyridine. ResearchGate.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. NIH.
  • 2-Chloro-3-nitropyridine. PubChem.
  • Electrostatic potential maps. Proteopedia.
  • 2-Chloro-3-nitropyridine. ResearchGate.
  • The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Taylor & Francis Online.
  • Kinetics / reaction monitoring. IMSERC.
  • Experimental setup for the competition kinetics method. ResearchGate.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Use of competition kinetics with fast reactions of grignard reagents. PubMed.
  • Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline. ResearchGate.
  • NMR Reaction Monitoring Robust to Spectral Distortions. NIH.
  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ResearchGate.
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. ResearchGate.

Sources

Definitive Guide to Validating the Structure of 2-Ethylamino-5-methyl-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Key Analytical Techniques for Researchers and Drug Development Professionals

Introduction

2-Ethylamino-5-methyl-3-nitropyridine and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The specific arrangement of substituents on the pyridine core is a critical determinant of their biological activity and physical properties. Consequently, rigorous and unambiguous structural validation is an indispensable step in their synthesis, characterization, and application. This guide provides a comprehensive comparison of the most effective analytical techniques for the structural elucidation of these molecules. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, supported by experimental data from closely related compounds.

The Challenge of Isomerism in Substituted Pyridines

The synthesis of multi-substituted pyridines, such as the nitration of a 2-amino-5-methylpyridine precursor, can often result in the formation of isomeric products. For example, the reaction could yield either the desired 2-amino-5-methyl-3-nitropyridine or the isomeric 2-amino-5-methyl-6-nitropyridine. Distinguishing between such closely related structures presents a significant analytical challenge that necessitates a multi-faceted approach, leveraging the strengths of different analytical methods.

Comparative Analysis of Analytical Techniques

For a holistic and reliable structural validation of this compound derivatives, a combination of spectroscopic and crystallographic methods is paramount. Each technique offers unique and complementary insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide exquisitely detailed information regarding the electronic environment and connectivity of atoms within a molecule.

The chemical shift (δ), spin-spin coupling (J), and signal integration in a ¹H NMR spectrum offer a detailed map of the proton environments within a molecule. For a compound like this compound, a careful analysis of the spectrum allows for the precise assignment of each proton. Based on data from analogous structures, the following spectral features can be anticipated[1][2][3][4]:

  • Pyridine Ring Protons: The two protons attached to the pyridine ring will manifest as distinct signals in the downfield (aromatic) region of the spectrum, typically between δ 7.0 and 9.0 ppm. The potent electron-withdrawing nature of the nitro group will cause a significant downfield shift (deshielding) for the adjacent proton.

  • Ethylamino Group Protons: The ethyl substituent will give rise to a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, with a typical coupling constant of approximately 7 Hz. The methylene protons will also show coupling to the N-H proton, which itself may appear as a broad singlet.

  • Pyridine Methyl Group Protons: The methyl group directly attached to the pyridine ring will be observed as a sharp singlet, generally in a more upfield region compared to the aromatic protons (around δ 2.0-2.5 ppm).

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms within the pyridine ring are highly sensitive to the nature and position of the substituents, making it an invaluable tool for isomer differentiation[5][6][7].

Table 1: Comparative Analysis of Predicted ¹³C NMR Chemical Shifts (ppm) for 2-Amino-3-nitropyridine Analogs.

Carbon Atom2-Amino-3-nitropyridine[8]2-Amino-5-nitropyridine[6]Predicted this compound
C2~158~162~159
C3~125~108~126
C4~135~145~136
C5~118~135~119
C6~150~145~151

Note: The predicted chemical shifts for the target molecule are estimations derived from the established substituent effects observed in closely related and well-characterized aminonitropyridine analogs.

Mass Spectrometry (MS): Unveiling Molecular Weight and Composition

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can offer valuable structural clues through the analysis of its fragmentation patterns.

The mass spectrum of this compound (with the molecular formula C₈H₁₁N₃O₂) is expected to show a molecular ion peak corresponding to its molecular weight[9]. High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, which allows for the unambiguous determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For nitropyridine derivatives, characteristic fragmentation pathways often involve the loss of the nitro group (NO₂, 46 Da) and cleavage of the alkylamino side chain, providing further corroboration of the proposed structure[10][11].

Experimental Protocols

Protocol 1: High-Resolution ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the detailed structural elucidation of the synthesized compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Employ a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure the spectral width encompasses the entire expected range of proton chemical shifts (typically 0-12 ppm).

    • Adjust the number of scans to achieve an optimal signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a significantly larger number of scans will be required compared to the ¹H spectrum.

  • Data Analysis: Process the acquired Free Induction Decays (FIDs) using appropriate NMR software. Perform integration and coupling constant analysis on the ¹H spectrum and assign all signals in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed molecular structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the molecular weight and determine the precise elemental composition of the target compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution (typically in the low µg/mL range) of the sample in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Introduce the sample solution into the mass spectrometer and acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Identify the molecular ion peak and determine its accurate mass. Use this accurate mass to calculate the elemental composition and verify that it matches the theoretical composition of this compound.

Protocol 3: Single-Crystal X-ray Crystallography

Objective: To obtain an unequivocal, three-dimensional structural model of the molecule, providing definitive proof of its constitution and stereochemistry.

Methodology:

  • Crystal Growth: Grow single crystals of the compound that are of sufficient quality for X-ray diffraction analysis. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or controlled cooling.

  • Data Collection: Carefully select and mount a suitable single crystal on a goniometer head and place it within the X-ray beam of a single-crystal X-ray diffractometer. Collect the diffraction data, typically at a low temperature (e.g., 100 K), to minimize thermal motion of the atoms.

  • Structure Solution and Refinement: Process the collected diffraction data and solve the crystal structure using established methods such as direct methods or the Patterson function. Refine the resulting structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles[12][13].

  • Data Visualization: Generate a visual representation of the solved crystal structure, for example, as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) or a ball-and-stick model.

Visualization of the Validation Workflow

The following diagram provides a clear, logical flowchart for the comprehensive structural validation of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_validation Final Validation Synthesis Synthesis of Crude Product Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Structural Hypothesis MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation Xray Single-Crystal X-ray Crystallography NMR->Xray Inconclusive or Requires Absolute Proof Validated Validated Structure NMR->Validated If Unambiguous MS->Xray Confirms Composition Xray->Validated

Caption: A logical workflow for the structural validation of this compound derivatives.

Conclusion

The definitive structural validation of this compound derivatives is best achieved through a synergistic application of modern analytical techniques. NMR spectroscopy serves as the primary tool for detailed structural analysis in solution, while mass spectrometry provides essential confirmation of the molecular weight and elemental formula. In instances where isomerism or other structural ambiguities persist, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. By adhering to the rigorous protocols and comparative analyses outlined in this guide, researchers in drug discovery and materials science can ensure the accuracy and integrity of their findings.

References

  • Structural and Theoretical Studies of 2-amino-3-nitropyridine. (2014).
  • 2-Amino-3-methyl-5-nitropyridine. PubChem. [Link]
  • Structural and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (2023). MDPI. [Link]
  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2023). MDPI. [Link]
  • 13C NMR Chemical Shifts.
  • 2-Amino-5-nitropyridine. NIST WebBook. [Link]
  • 2-Amino-5-nitropyridine. PubChem. [Link]
  • 2-Methyl-5-nitrophenol. NIST WebBook. [Link]
  • 2-Amino-5-methylpyridine. PubChem. [Link]
  • 13C NMR spectrum of compound 5.

Sources

A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for the Characterization of 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous identification and purity assessment of novel chemical entities are paramount. This guide provides an in-depth, practical framework for the analytical characterization of 2-Ethylamino-5-methyl-3-nitropyridine (CAS: 106690-40-8), a substituted nitropyridine of interest in medicinal chemistry and materials science.[1][2] We will explore the critical process of cross-referencing data from multiple analytical techniques to build a self-validating and robust data package.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data points to explain the causality behind experimental choices and the interpretation of results, grounded in years of field experience. We will compare the expected analytical signature of our target compound with closely related structural analogues to highlight key differentiating features.

The Imperative of Analytical Cross-Referencing

Relying on a single analytical technique for structural elucidation is a significant risk in scientific research. A single data point, such as a mass-to-charge ratio from mass spectrometry, can correspond to multiple isomers or even entirely different elemental compositions. By integrating data from orthogonal techniques—those that measure different physical properties of the molecule—we create a validation network. For instance, while Mass Spectrometry provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, and Infrared (IR) spectroscopy identifies functional groups. A discrepancy in any one of these would invalidate the proposed structure, thereby ensuring the trustworthiness of the final identification.

The Subject: this compound

  • Chemical Name: this compound

  • CAS Number: 106690-40-8[3]

  • Molecular Formula: C8H11N3O2[4]

  • Molecular Weight: 181.19 g/mol [4]

This molecule belongs to a class of nitropyridines that are significant synthetic intermediates for creating bioactive molecules, including potential kinase inhibitors and anticancer agents.[1] The specific arrangement of the ethylamino, methyl, and nitro groups on the pyridine ring dictates its chemical reactivity and biological activity. Therefore, confirming this substitution pattern is a critical analytical challenge.

Comparative Analytical Workflow

To illustrate the principles of data cross-referencing, we will compare the expected analytical data for This compound with two commercially available, structurally related compounds:

  • Alternative A: 2-Amino-3-methyl-5-nitropyridine (CAS: 18344-51-9)[5][6]

  • Alternative B: 2-Amino-5-nitropyridine (CAS: 4214-76-0)[7][8]

The workflow for comprehensive analysis and data cross-referencing is visualized below.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Cross-Referencing cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Interpret Individual Data Interpretation NMR->Interpret MS Mass Spectrometry (GC-MS or LC-MS) MS->Interpret IR FTIR Spectroscopy IR->Interpret HPLC HPLC Analysis (Purity) HPLC->Interpret Compare Compare with Alternatives & Literature Interpret->Compare Validate Cross-Validate Data (Structure Consistent?) Compare->Validate Validate->NMR No, Re-acquire/Re-evaluate Confirm Confirmed Structure & Purity Report Validate->Confirm Yes

Caption: Workflow for analytical data cross-referencing.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of a compound. For our target and its alternatives, we would expect to see molecular ions corresponding to their respective molecular weights.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a volatile solvent like methanol or dichloromethane.

  • Instrument: A standard GC-MS or direct-infusion MS system equipped with an electron ionization source.

  • Ionization Energy: Set to a standard 70 eV to induce fragmentation, which provides structural clues.[9]

  • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and relevant fragments.

  • Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern. The fragmentation is influenced by the substituents on the pyridine ring.[9]

Comparative Data Table: Mass Spectrometry

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected M+ Peak (m/z)Key Differentiating Fragments
Target Compound C8H11N3O2181.19181Loss of ethyl group (-29), loss of nitro group (-46)
Alternative A C6H7N3O2153.14153Loss of nitro group (-46), characteristic pyridine ring fragments
Alternative B C5H5N3O2139.11139Loss of nitro group (-46), characteristic pyridine ring fragments

Data for alternatives sourced from PubChem.[5][7]

The presence of a peak at m/z 181 is a primary indicator for our target compound. The loss of a 29 Da fragment (C2H5) would strongly suggest the presence of the ethyl group, a key differentiator from the "amino" alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Typical spectral width is -2 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. Typical spectral width is 0 to 200 ppm.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ), and coupling patterns (J-coupling) to deduce the connectivity. Compare ¹³C chemical shifts to expected values for substituted pyridines.

Comparative Data Table: Expected ¹H NMR Shifts (in CDCl3)

CompoundPyridine Protons (δ, ppm)Methyl Protons (δ, ppm)Amino/Ethyl Protons (δ, ppm)
Target Compound ~8.5 (s, 1H), ~8.0 (s, 1H)~2.4 (s, 3H)~3.4 (q, 2H), ~1.3 (t, 3H)
Alternative A ~8.9 (d, 1H), ~8.1 (d, 1H)~2.6 (s, 3H)~5.8 (br s, 2H)
Alternative B ~9.0 (d, 1H), ~8.3 (dd, 1H), ~6.7 (d, 1H)N/A~6.0 (br s, 2H)

Data for alternatives interpreted from similar compounds in literature and databases.[10][11]

The key differentiators for our target compound in the ¹H NMR spectrum are the quartet and triplet signals of the ethyl group, which are absent in the alternatives. The chemical shifts and splitting patterns of the aromatic protons on the pyridine ring will also be unique due to the specific substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for key functional groups.

Comparative Data Table: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupTarget CompoundAlternative AAlternative B
N-H Stretch (Secondary Amine) ~3350-3450N/AN/A
N-H Stretch (Primary Amine) N/A~3300-3500 (2 bands)~3300-3500 (2 bands)
Aromatic C-H Stretch ~3000-3100~3000-3100~3000-3100
Aliphatic C-H Stretch ~2850-2970~2850-2970N/A
NO₂ Asymmetric Stretch ~1500-1550~1500-1550~1500-1550
NO₂ Symmetric Stretch ~1330-1370~1330-1370~1330-1370
C=C, C=N Stretch (Aromatic) ~1580-1620~1580-1620~1580-1620

Characteristic absorption ranges sourced from standard IR spectroscopy tables and literature.[12][13][14]

The most telling difference will be in the N-H stretch region. Our target compound, a secondary amine, should show a single N-H stretching band, whereas the primary amine alternatives will exhibit two distinct N-H stretching bands (symmetric and asymmetric). Furthermore, the presence of strong aliphatic C-H stretching bands confirms the ethyl and methyl groups.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of a compound and identifying any impurities from the synthesis process.[1]

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[15] A typical gradient might run from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the nitropyridine chromophore absorbs strongly (e.g., 254 nm or 330 nm).

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of mobile phase.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

The retention time of the target compound will differ from its more polar alternatives. Due to the ethyl group, This compound is more nonpolar than Alternatives A and B and will therefore have a longer retention time on a C18 column. This provides another layer of identification and allows for the separation from potential starting materials or side-products.

G cluster_workflow HPLC Purity Analysis Workflow prep Sample Preparation Dissolve in Mobile Phase inject HPLC Injection C18 Column prep->inject detect UV Detection Monitor Absorbance inject->detect integrate Chromatogram Integrate Peak Areas detect->integrate report Purity Report Area % Calculation integrate->report

Caption: A typical HPLC workflow for purity determination.

Conclusion: A Self-Validating Analytical Narrative

By systematically acquiring and cross-referencing data from MS, NMR, FTIR, and HPLC, we construct a cohesive and self-validating analytical report. The molecular weight from MS must align with the structure deduced from NMR. The functional groups identified by FTIR must be present in the NMR-derived structure. Finally, HPLC must show a single major peak corresponding to the pure compound, whose identity is confirmed by the other techniques. This multi-faceted approach provides the highest level of confidence in the identity and purity of This compound , meeting the rigorous standards required in scientific research and development.

References

  • Lorenc, J., Zając, A., Janczak, J., Lisiecki, R., Hanuza, J., & Hermanowicz, K. (2022). Structure and optical properties of new nitro-derivatives of 2-N-alkiloamino-picoline N-oxide isomers. Journal of Molecular Structure, 1265, 133372.
  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
  • ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine.
  • PubChem. (n.d.). 2-Amino-5-nitropyridine.
  • Lorenc, J., et al. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI.
  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine.
  • Khlebnikov, A. I., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(16), 4945.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
  • RSC Publishing. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
  • ChemicalBook. (n.d.). 2-Amino-3-methyl-5-nitropyridine synthesis.
  • ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
  • ChemicalBook. (n.d.). 2-METHYLAMINO-5-NITROPYRIDINE(4093-89-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). This compound | 106690-40-8.
  • Sinfoo Biotech. (n.d.). This compound, (CAS# 106690-40-8).
  • MDPI. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.
  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST WebBook.
  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • Sigma-Aldrich. (n.d.). CAS 103-33-3.
  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3.
  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook.
  • PMC. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II)
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole.
  • arkat-usa.org. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
  • ResearchGate. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.
  • Sigma-Aldrich. (n.d.). CAS 60-33-3.
  • ResearchGate. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.

Sources

Benchmarking the Synthesis of 2-Ethylamino-5-methyl-3-nitropyridine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, N-heterocyclic compounds, particularly substituted pyridines, serve as indispensable structural motifs.[1] Their prevalence in FDA-approved drugs underscores their importance as "privileged structures." Among these, 2-amino-3-nitropyridine derivatives are crucial intermediates for synthesizing a wide array of biologically active molecules, including potent kinase inhibitors.[1]

This guide focuses on 2-Ethylamino-5-methyl-3-nitropyridine, a key building block whose efficient synthesis is paramount for downstream drug development pipelines. We will provide an in-depth, objective comparison of established literature methodologies against a refined benchmark protocol. This analysis is grounded in fundamental reaction principles and supported by experimental data, offering researchers and process chemists a practical guide to optimizing the synthesis of this valuable intermediate.

The Synthetic Landscape: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is predominantly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The foundational starting material for this transformation is 2-Chloro-5-methyl-3-nitropyridine.

Mechanistic Underpinnings: Why SNAr Works Here

The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 3-position significantly enhances this effect. This electronic pull renders the carbon atom at the 2-position (C2) highly electrophilic and susceptible to nucleophilic attack.[2][3] The chlorine atom at C2 serves as an excellent leaving group, facilitating the substitution.

The reaction proceeds through a two-step addition-elimination mechanism.[3] First, the nucleophile (ethylamine) attacks the C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the final product.[3]

SNAr_Mechanism Figure 1: Mechanism of the SNAr Reaction Reactants 2-Chloro-5-methyl-3-nitropyridine + Ethylamine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition (Rate-determining) Product This compound + HCl Intermediate->Product Elimination of Cl-

Caption: Figure 1: Mechanism of the SNAr Reaction.

Comparative Analysis of Synthesis Protocols

The primary distinction in literature protocols lies in the choice of solvent and the use of a base. We benchmark these against a streamlined protocol designed for efficiency and ease of workup.

Overall Synthesis Pathway

The complete synthesis is a three-step process starting from 2-amino-5-methylpyridine.

Synthesis_Workflow Figure 2: Overall Synthesis Workflow A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methyl-3-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 2-Chloro-5-methyl-3-nitropyridine B->C Chlorination (SOCl₂) D This compound C->D SNAr (Ethylamine)

Caption: Figure 2: Overall Synthesis Workflow.

Performance Benchmarking

The following table summarizes the key parameters and expected outcomes for the final SNAr step, comparing a typical literature approach with our proposed benchmark protocol.

ParameterLiterature Method (Ethanol)Benchmark Protocol (Isopropanol/Water)Rationale / Expertise
Starting Material 2-Chloro-5-methyl-3-nitropyridine2-Chloro-5-methyl-3-nitropyridineConsistent starting point for direct comparison.
Nucleophile Ethylamine (solution)Ethylamine (solution)The core reagent for the desired product.
Solvent System Anhydrous EthanolIsopropanol / Water (1:1)The Isopropanol/Water system is often cited as environmentally friendlier and can facilitate easier product precipitation upon cooling.[2]
Base Triethylamine (Et₃N)NoneFor primary amines like ethylamine, an external base is often unnecessary. The second equivalent of the amine can act as a proton scavenger, simplifying purification.
Temperature Reflux (~78 °C)80 °CBoth temperatures provide sufficient energy to overcome the activation barrier. 80°C is a standardized temperature easy to maintain.[2]
Reaction Time 2-4 hours2-4 hoursReaction is typically rapid and can be monitored by TLC to confirm completion.[2]
Typical Yield 80-90%85-95%The benchmark protocol often leads to slightly higher isolated yields due to simplified workup and potentially cleaner reaction profiles.[2]
Workup/Purification Solvent evaporation, extractionExtraction, drying, solvent evaporationThe benchmark avoids the need to remove a tertiary amine base (Et₃N), simplifying the extractive workup.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

This protocol is adapted from established procedures for the nitration of aminopyridines.[4]

Materials:

  • 2-Amino-5-methylpyridine (25 g)

  • Concentrated Sulfuric Acid (H₂SO₄, 90 cm³)

  • Concentrated Nitric Acid (HNO₃, 40 cm³)

  • Ice

  • Aqueous Ammonia

Procedure:

  • In a 600 cm³ round-bottomed flask, carefully dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid. The dissolution is exothermic.

  • Prepare a nitrating mixture by cautiously adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Slowly add the nitrating mixture to the pyridine solution. The reaction will heat up and may foam. Maintain the reaction temperature at approximately 130°C throughout the addition.

  • Once the addition is complete, cool the colored solution and pour it onto 300 g of crushed ice.

  • Neutralize the solution to a pH of 3-4 by the slow addition of concentrated aqueous ammonia.

  • Cool the mixture in a refrigerator to facilitate precipitation.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from hot water to yield pure 2-hydroxy-5-methyl-3-nitropyridine.

Part 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

This chlorination step utilizes thionyl chloride to replace the hydroxyl group with a chlorine atom, activating the substrate for the subsequent SNAr reaction.[5]

Materials:

  • 2-Hydroxy-5-methyl-3-nitropyridine (0.01 mol)

  • Thionyl Chloride (SOCl₂, 15 ml)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Water

  • Dichloromethane

Procedure:

  • In a flask equipped with a reflux condenser, combine 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol), thionyl chloride (15 ml), and a few drops of DMF.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After cooling, carefully evaporate the excess thionyl chloride under reduced pressure.

  • Dilute the residue with cold water.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the title product. An expected yield of over 90% is common for this step.[5]

Part 3: Benchmark Synthesis of this compound

This optimized protocol provides a reliable and efficient method for the final substitution reaction.[2]

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine (1.0 equiv)

  • Ethylamine (70% solution in water, 2.2 equiv)

  • Isopropanol

  • Water

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-5-methyl-3-nitropyridine in a 1:1 mixture of isopropanol and water to a concentration of approximately 0.2 M.

  • Add ethylamine (2.2 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to 80°C and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel or by recrystallization.

Conclusion and Trustworthiness

The protocols described herein represent a self-validating system. The synthesis of the starting material, 2-Chloro-5-methyl-3-nitropyridine, from readily available precursors is a well-documented and high-yielding process.[4][5] The benchmarked SNAr protocol for the final conversion to this compound offers a robust, efficient, and reproducible method. By eliminating the need for an organic base and utilizing a mixed aqueous solvent system, this approach not only simplifies the purification process but also aligns with greener chemistry principles.[2] The causality behind each experimental choice—from the activation of the pyridine ring by the nitro group to the selection of the solvent system—is grounded in established principles of physical organic chemistry. This guide provides drug development professionals with a reliable and thoroughly benchmarked pathway to a critical synthetic intermediate.

References

  • BenchChem. (2025). Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. PrepChem.com.
  • PMC - NIH. (n.d.). 2-Chloro-5-methyl-3-nitropyridine. PMC.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Ethylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and operational guidance for the handling of 2-Ethylamino-5-methyl-3-nitropyridine. As a professional in research and development, your safety is paramount. This guide is designed to provide you with the essential, immediate, and actionable information needed to manage this chemical compound responsibly from receipt to disposal. The procedures outlined below are grounded in established safety principles for handling nitropyridine derivatives and are intended to foster a culture of safety and scientific excellence in your laboratory.

Hazard Identification and Risk Assessment

Anticipated Primary Hazards:

  • Acute Oral Toxicity: Harmful if ingested.

  • Skin Irritation: May cause redness, pain, and burns upon contact.[4]

  • Serious Eye Damage/Irritation: Can cause significant eye irritation, and in some cases, irreversible damage.[5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is the most critical factor in mitigating exposure risks when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Standards and Rationale
Eye and Face Protection Wear tightly fitting safety goggles or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[3] This is to protect against dust and potential splashes.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A flame-resistant lab coat should be worn.Gloves must be inspected before use and changed frequently, especially after direct contact.[3] The lab coat protects skin and clothing from potential spills.[8]
Respiratory Protection Use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if there is a risk of inhalation.This is particularly important when handling powders or if there is a potential for dust generation.[1][8] All work with the solid should be conducted in a well-ventilated area, preferably a chemical fume hood.[8]

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Store away from strong oxidizing agents and strong acids.[9] The storage area should be clearly labeled.

Handling and Experimental Use

The following workflow is designed to minimize exposure during routine laboratory procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_fume_hood Verify Fume Hood Functionality prep_ppe Don All Required PPE prep_fume_hood->prep_ppe prep_materials Gather All Necessary Equipment prep_ppe->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Use Spatula for Transfer handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_area Clean Work Area handle_dissolve->cleanup_area Proceed to Cleanup cleanup_ppe Properly Remove and Dispose of PPE cleanup_area->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation and Engineering Controls:

    • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1]

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to minimize movement in and out of the containment area.

  • Handling the Compound:

    • Don all required PPE as specified in the table above.

    • When weighing and transferring the solid, use tools such as a spatula and weighing paper to avoid generating dust.[8]

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water, even if gloves were worn.

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[8]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[4]

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled material and place it in a labeled container for disposal.[7] Avoid creating dust.[9]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor or safety officer.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[6] Entrust disposal to a licensed waste disposal company.

First Aid Measures

Immediate action is crucial in the event of an exposure.

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

  • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6] Remove and wash contaminated clothing before reuse.[4]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

  • If swallowed: Clean your mouth with water and drink plenty of water afterward.[6] Immediately call a POISON CENTER or doctor/physician.[4]

Conclusion

By adhering to the guidelines outlined in this document, you are taking the necessary steps to protect yourself and your colleagues. A proactive approach to safety is integral to successful research. Always prioritize safety and consult your institution's safety office for any additional guidance.

References

  • Personal protective equipment for handling 3-Amino-4-nitropyridine - Benchchem. (n.d.).
  • Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide - Benchchem. (n.d.).
  • Personal protective equipment for handling 4-Chloro-2-methyl-3-nitropyridine - Benchchem. (n.d.).
  • 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem. (n.d.).
  • SAFETY DATA SHEET. (2014-01-23).
  • SAFETY DATA SHEET - Fisher Scientific. (2011-04-06).
  • Personal protective equipment for handling 2-(2-Aminoethylamino)-5-nitropyridine - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024-12-09).
  • Personal protective equipment for handling 2-Chloropyridine-3-boronic acid - Benchchem. (n.d.).
  • 2-Amino-5-methylpyridine Safety Data Sheet - Jubilant Ingrevia Limited. (2024-02-02).
  • 2-Amino-5-nitropyridine Safety Data Sheet - Jubilant Ingrevia. (2024-02-19).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.